molecular formula C10H10N2O3S B1428753 Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate CAS No. 955886-84-7

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Cat. No.: B1428753
CAS No.: 955886-84-7
M. Wt: 238.27 g/mol
InChI Key: SYZNSAWWLCRFFT-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C10H10N2O3S and its molecular weight is 238.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZNSAWWLCRFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathway for Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented in two principal stages: the preparation of the crucial aniline precursor, Methyl 3-amino-4-methoxybenzoate, followed by the construction of the benzothiazole ring system through electrophilic thiocyanation and subsequent intramolecular cyclization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed mechanistic insights and actionable experimental protocols.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This bicyclic system, consisting of a benzene ring fused to a thiazole ring, is a privileged scaffold found in a wide array of molecules exhibiting diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The target molecule, Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, serves as a versatile building block for the synthesis of more complex therapeutic agents. Its specific substitution pattern offers multiple points for further chemical modification, making it a valuable intermediate in the discovery of novel pharmaceuticals.

Overall Synthetic Strategy

Overall_Synthesis Start p-Anisic Acid Intermediate1 4-Methoxy-3-nitrobenzoic Acid Start->Intermediate1 Nitration Intermediate2 Methyl 4-methoxy-3-nitrobenzoate Intermediate1->Intermediate2 Esterification Aniline_Precursor Methyl 3-amino-4-methoxybenzoate Intermediate2->Aniline_Precursor Reduction Final_Product Methyl 2-amino-4-methoxybenzo[d]thiazole- 6-carboxylate Aniline_Precursor->Final_Product Thiocyanation & Cyclization

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of the Aniline Precursor: Methyl 3-amino-4-methoxybenzoate

The synthesis of the key aniline intermediate is achieved in a robust three-step sequence starting from the commercially available and inexpensive p-anisic acid.

Step 1.1: Electrophilic Nitration of p-Anisic Acid

The initial step involves the nitration of p-anisic acid (4-methoxybenzoic acid) to produce 4-methoxy-3-nitrobenzoic acid. The powerful electron-donating and ortho-, para-directing effect of the methoxy group overrides the meta-directing effect of the carboxylic acid group, leading to the regioselective introduction of the nitro group at the position ortho to the methoxy substituent.[1]

Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from the reaction of concentrated nitric and sulfuric acids, acts as the electrophile.

Nitration_Mechanism cluster_0 Nitration of p-Anisic Acid p-Anisic_Acid p-Anisic Acid Sigma_Complex Sigma Complex (Resonance Stabilized) p-Anisic_Acid->Sigma_Complex + NO₂⁺ Nitronium_Ion NO₂⁺ Product 4-Methoxy-3-nitrobenzoic Acid Sigma_Complex->Product - H⁺ Benzothiazole_Formation Aniline Methyl 3-amino-4-methoxybenzoate Thiourea Arylthiourea Intermediate Aniline->Thiourea + NH₄SCN, Br₂ Cyclized Cyclized Intermediate Thiourea->Cyclized Intramolecular Electrophilic Attack Product Methyl 2-amino-4-methoxybenzo[d]thiazole- 6-carboxylate Cyclized->Product Aromatization (-HBr)

Caption: Key steps in the benzothiazole ring formation.

Experimental Protocol: Synthesis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate
Reagent/SolventMolar Mass ( g/mol )AmountMoles
Methyl 3-amino-4-methoxybenzoate181.1918.1 g0.1
Ammonium Thiocyanate76.1222.8 g0.3
Glacial Acetic Acid60.05200 mL-
Bromine159.8116.0 g (5.1 mL)0.1
  • In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 18.1 g of Methyl 3-amino-4-methoxybenzoate and 22.8 g of ammonium thiocyanate in 200 mL of glacial acetic acid.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of 16.0 g of bromine in 40 mL of glacial acetic acid and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours, then allow the mixture to slowly warm to room temperature and stir overnight.

  • Pour the reaction mixture into 1 L of ice water.

  • Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with copious amounts of water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to afford pure Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate.

Conclusion

The synthesis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate has been presented as a well-defined, two-stage process. The initial preparation of the key aniline precursor, Methyl 3-amino-4-methoxybenzoate, from p-anisic acid is a reliable three-step sequence involving nitration, esterification, and reduction. The subsequent construction of the benzothiazole ring via oxidative cyclization of the aniline with a thiocyanate salt provides an efficient route to the target molecule. The detailed mechanistic explanations and experimental protocols provided in this guide offer a solid foundation for the successful synthesis of this valuable chemical intermediate, paving the way for its application in the development of novel therapeutic agents.

References

  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (n.d.). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 4-nitrobenzoate. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Methyl 4-amino-3-methoxybenzoate. Retrieved from [Link]

  • ChemSrc. (n.d.). Methyl 4-methoxy-3-nitrobenzoate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Methyl 3-amino-4-hydroxybenzoate, 95%. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into the compound's structural features, computed physicochemical properties, and its potential as a versatile building block in the synthesis of novel therapeutic agents. A proposed synthetic pathway is detailed, drawing upon established methodologies for analogous benzothiazole derivatives. Furthermore, the guide explores the broader context of the benzothiazole scaffold in drug discovery, highlighting its established biological activities and therapeutic potential. This paper is intended to serve as a valuable resource for researchers engaged in the design and development of new pharmaceuticals.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Their therapeutic potential extends to the development of agents targeting neurodegenerative diseases such as Alzheimer's and Huntington's disease.[1] The versatility of the benzothiazole ring system allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate represents a key intermediate, offering multiple points for synthetic elaboration to generate libraries of novel compounds for biological screening.

Molecular Structure and Chemical Identity

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its molecular structure.

IUPAC Name: methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate[2]

Molecular Formula: C₁₀H₁₀N₂O₃S[2]

Canonical SMILES: COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)N[2]

InChI: InChI=1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12)[2]

InChIKey: SYZNSAWWLCRFFT-UHFFFAOYSA-N[2]

The structure, depicted below, features a 2-aminobenzothiazole core substituted with a methoxy group at the 4-position and a methyl carboxylate group at the 6-position. These functional groups are critical to its chemical reactivity and potential biological interactions.

Caption: 2D structure of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems and for designing appropriate experimental conditions. The following table summarizes the key computed properties for Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate.

PropertyValueSource
Molecular Weight 238.27 g/mol PubChem CID: 59560269[2]
XLogP3-AA 1.9PubChem CID: 59560269[2]
Hydrogen Bond Donor Count 1PubChem CID: 59560269[2]
Hydrogen Bond Acceptor Count 6PubChem CID: 59560269[2]
Rotatable Bond Count 3PubChem CID: 59560269[2]
Exact Mass 238.04121336 DaPubChem CID: 59560269[2]
Topological Polar Surface Area 103 ŲPubChem CID: 59560269[2]
Heavy Atom Count 16PubChem CID: 59560269[2]

Proposed Synthetic Pathway

While a specific, published synthesis for Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is not available, a scientifically sound synthetic route can be proposed based on established methods for the preparation of analogous 2-aminobenzothiazole derivatives. A plausible two-step synthesis is outlined below, starting from 4-amino-3-methoxybenzoic acid.

Synthesis_Pathway start 4-Amino-3-methoxybenzoic acid intermediate 2-Amino-4-methoxybenzo[d]thiazole-6-carboxylic acid start->intermediate 1. NaSCN, Br2, MeOH 2. Reflux in 1M HCl product Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate intermediate->product Methanol, H2SO4 (cat.), Heat

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-Amino-4-methoxybenzo[d]thiazole-6-carboxylic acid

This step involves the cyclization of a substituted aniline to form the benzothiazole ring system. The methodology is adapted from the known synthesis of 2-aminobenzothiazole-6-carboxylic acid.[3]

Protocol:

  • Reaction Setup: In a suitable reaction vessel, suspend 4-amino-3-methoxybenzoic acid in methanol.

  • Thiocyanation: Add sodium thiocyanate to the suspension.

  • Bromination: Cool the mixture to -10°C and add bromine dropwise, maintaining the temperature below -5°C. Stir for 2 hours.

  • Work-up: Filter the resulting precipitate and suspend it in 1 M hydrochloric acid.

  • Cyclization: Heat the suspension to reflux for 30 minutes.

  • Isolation: Filter the hot solution and add concentrated hydrochloric acid to the filtrate to precipitate the product, 2-amino-4-methoxybenzo[d]thiazole-6-carboxylic acid.

  • Purification: The product can be dried and used in the next step without further purification.

Step 2: Esterification to Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

This is a standard Fischer esterification to convert the carboxylic acid to its corresponding methyl ester.

Protocol:

  • Reaction Setup: Suspend 2-amino-4-methoxybenzo[d]thiazole-6-carboxylic acid in methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Potential for Derivatization

The chemical structure of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate offers several sites for further chemical modification, making it a valuable scaffold for creating a diverse library of compounds.

Reactivity_Sites mol [Structure of MAMBC] amino Amino Group (Position 2) - Acylation - Alkylation - Sulfonylation amino->amino_anchor ester Ester Group (Position 6) - Hydrolysis to Carboxylic Acid - Amidation - Reduction to Alcohol ester->ester_anchor aromatic Aromatic Ring - Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) aromatic->aromatic_anchor

Caption: Key reactive sites for derivatization.

  • The 2-Amino Group: This primary amine is a key site for derivatization. It can readily undergo acylation, alkylation, and sulfonylation reactions to introduce a wide variety of substituents.

  • The 6-Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the ester can be reduced to a primary alcohol, providing another point for functionalization.

  • The Aromatic Ring: The benzene portion of the benzothiazole ring system can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents will influence the position of new functional groups.

Potential Applications in Drug Discovery

Given the established biological activities of the benzothiazole scaffold, Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate and its derivatives are promising candidates for investigation in several therapeutic areas:

  • Oncology: Many benzothiazole-containing compounds have demonstrated potent anticancer activity.

  • Anti-inflammatory Agents: The scaffold is present in a number of compounds with anti-inflammatory properties.

  • Antimicrobial Drug Development: Benzothiazoles have shown activity against a range of bacterial and fungal pathogens.

  • Neurodegenerative Diseases: As previously mentioned, this class of compounds is being explored for the treatment of diseases like Alzheimer's.[1]

The strategic modification of the core structure of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds with improved efficacy and safety profiles.

Conclusion

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its structural features, including multiple sites for derivatization, make it an attractive starting point for the synthesis of novel compounds with a wide range of potential therapeutic applications. While experimental data on this specific molecule is limited, its relationship to the well-studied class of benzothiazoles provides a strong rationale for its further investigation in drug discovery programs. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal. (2025-01-03).
  • Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxyl
  • 2-Amino benzothiazole 6-carboxylic acid synthesis. Sciencemadness Discussion Board. (2007-08-15).
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. (2025-10-31).

Sources

An In-Depth Technical Guide to Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, a notable member of the benzothiazole family, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural framework, featuring a fused benzene and thiazole ring system, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The presence of amino, methoxy, and carboxylate functional groups at specific positions enhances its chemical reactivity and potential for diverse biological activities. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its role as a key building block in the development of innovative pharmaceuticals.

Compound Identification and Properties

CAS Number: 955886-84-7

This unique numerical identifier, assigned by the Chemical Abstracts Service (CAS), ensures unambiguous identification of this specific chemical substance in literature and databases.

Physicochemical Properties

A summary of the key computed physicochemical properties of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing synthetic and formulation strategies.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃SPubChem
Molecular Weight 238.27 g/mol PubChem
IUPAC Name methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylatePubChem
XLogP3 1.9PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 6PubChem
Rotatable Bond Count 3PubChem
Topological Polar Surface Area 103 ŲPubChem

Synthesis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

The synthesis of 2-aminobenzothiazole derivatives is a well-established area of organic chemistry. The most common and efficient method for constructing the 2-aminobenzothiazole core involves the oxidative cyclization of a substituted aniline with a thiocyanate salt in the presence of a halogen. This approach, often referred to as the Hugershoff reaction, provides a direct route to this important heterocyclic system.

Synthetic Workflow Diagram

Synthesis_Workflow StartingMaterial Methyl 3-amino-4-methoxybenzoate Reagents Potassium Thiocyanate (KSCN) Bromine (Br₂) in Acetic Acid ReactionVessel Reaction Mixture in Glacial Acetic Acid StartingMaterial->ReactionVessel Addition Reagents->ReactionVessel Addition Intermediate Thiocyanation & Oxidative Cyclization ReactionVessel->Intermediate Reaction Workup Aqueous Workup & Neutralization Intermediate->Workup Processing Product Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate Workup->Product Isolation

Caption: Synthetic workflow for Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous 2-aminobenzothiazole derivatives.

Materials:

  • Methyl 3-amino-4-methoxybenzoate

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonium hydroxide solution (25%)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve methyl 3-amino-4-methoxybenzoate (1 equivalent) and potassium thiocyanate (2-3 equivalents) in glacial acetic acid.

  • Bromination: Cool the reaction mixture in an ice bath. Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid and add it dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition of bromine is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-cold water. A precipitate will form.

  • Neutralization and Isolation: Carefully neutralize the aqueous suspension with a 25% ammonium hydroxide solution to a pH of approximately 7-8. Collect the precipitated solid by vacuum filtration and wash it thoroughly with deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Significance and Applications in Drug Discovery

The 2-aminobenzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Consequently, derivatives of this heterocyclic system have been extensively investigated for various therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the potential of 2-aminobenzothiazole derivatives as potent anticancer agents.[2][3][4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, certain derivatives have been identified as inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a crucial enzyme in the PI3K/AKT/mTOR signaling pathway that is often dysregulated in cancer.[2][3] Other potential targets include dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis, which is critical for DNA and RNA synthesis in rapidly dividing cancer cells.[5]

Antimicrobial Activity

The 2-aminobenzothiazole core is also a prominent feature in the design of novel antimicrobial agents.[6] Benzothiazole-based compounds have demonstrated inhibitory effects against bacterial DNA gyrase and topoisomerase IV, enzymes that are vital for bacterial DNA replication. This dual-targeting mechanism can be effective against a broad spectrum of bacteria and may help to overcome emerging drug resistance.

Antidiabetic Properties

Recent research has explored the potential of 2-aminobenzothiazole derivatives in the management of type 2 diabetes.[7] Some of these compounds have shown agonist activity towards peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.[7] Activation of PPARγ can improve insulin sensitivity and glucose uptake, making it an attractive target for the development of new antidiabetic drugs.[7]

Logical Relationship of 2-Aminobenzothiazole in Drug Discovery

Drug_Discovery_Logic Scaffold 2-Aminobenzothiazole Scaffold Anticancer Anticancer Activity Scaffold->Anticancer Antimicrobial Antimicrobial Activity Scaffold->Antimicrobial Antidiabetic Antidiabetic Activity Scaffold->Antidiabetic PI3K PI3Kγ Inhibition Anticancer->PI3K DHODH DHODH Inhibition Anticancer->DHODH Gyrase DNA Gyrase/Topoisomerase IV Inhibition Antimicrobial->Gyrase PPARG PPARγ Agonism Antidiabetic->PPARG

Caption: Potential therapeutic applications of the 2-aminobenzothiazole scaffold.

Conclusion

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is a versatile and valuable building block in the field of drug discovery. Its straightforward synthesis and the diverse biological activities associated with the 2-aminobenzothiazole scaffold make it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases, including cancer, infectious diseases, and metabolic disorders. Further exploration of the chemical space around this core structure holds significant promise for the discovery of next-generation medicines.

References

  • PubChem. Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate. National Center for Biotechnology Information. [Link]

  • Othman, A. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(43), 40229-40244. [Link]

  • Yoshida, M., et al. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 15(14), 3328-3332. [Link]

  • Google Patents. (2013). Application of 2-aminobenzothiazole derivatives being taken as DHODH (dihydroorotate dehydrogenase) inhibitor. CN103006645A.
  • Al-Otaibi, M. A., et al. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Egyptian Journal of Chemistry, 67(6), 331-345. [Link]

  • Perez-Villanueva, M., et al. (2022). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Molecules, 27(19), 6537. [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

Sources

An In-depth Technical Guide to Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a representative synthetic pathway, and discuss its relevance within the broader context of benzothiazole derivatives in drug discovery.

Core Molecular Attributes

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is a substituted benzothiazole, a class of compounds recognized for its diverse pharmacological activities.[1][2][3] The unique arrangement of its functional groups—an amino group at the 2-position, a methoxy group at the 4-position, and a methyl carboxylate at the 6-position—imparts specific chemical characteristics that are crucial for its interaction with biological targets.

Physicochemical Properties

The molecular formula of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is C₁₀H₁₀N₂O₃S, with a molecular weight of 238.27 g/mol .[4] A summary of its key computed properties is presented in the table below.

PropertyValueSource
Molecular Weight 238.27 g/mol PubChem[4]
Molecular Formula C₁₀H₁₀N₂O₃SPubChem[4]
IUPAC Name methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylatePubChem[4]
SMILES COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)NPubChem[4]
InChIKey SYZNSAWWLCRFFT-UHFFFAOYSA-NPubChem[4]
XLogP3 1.9PubChem[4]
Hydrogen Bond Donors 1PubChem[4]
Hydrogen Bond Acceptors 6PubChem[4]
Rotatable Bond Count 3PubChem[4]

Synthesis and Characterization

The synthesis of substituted benzothiazoles often involves the reaction of an appropriately substituted aniline with a thiocyanating agent, followed by cyclization. A general and widely adopted method for the synthesis of 2-aminobenzothiazoles is the reaction of an aniline with potassium thiocyanate in the presence of bromine.

Representative Synthetic Workflow

A plausible synthetic route to obtain Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is outlined below. This pathway is based on established methods for the synthesis of analogous benzothiazole derivatives.[2]

Step 1: Thiocyanation of the Aniline Derivative

The synthesis would commence with a substituted aniline, specifically methyl 4-amino-3-methoxybenzoate. This starting material is treated with potassium thiocyanate (KSCN) in a suitable solvent, such as glacial acetic acid.

Step 2: Oxidative Cyclization

The intermediate thiocyanate is then subjected to oxidative cyclization using a halogen, typically bromine (Br₂), dissolved in the same solvent. The bromine facilitates the formation of the thiazole ring, leading to the desired 2-aminobenzothiazole core structure.

Step 3: Work-up and Isolation

Following the reaction, the mixture is typically poured onto ice and neutralized with a base, such as ammonia solution, to precipitate the product. The solid product can then be collected by filtration, washed, and purified, for instance, by recrystallization.

SynthesisWorkflow reagent1 Methyl 4-amino-3-methoxybenzoate intermediate Thiocyanate Intermediate reagent1->intermediate Thiocyanation reagent2 KSCN, Acetic Acid reagent3 Br2, Acetic Acid product Methyl 2-amino-4-methoxy- benzo[d]thiazole-6-carboxylate intermediate->product Oxidative Cyclization workup Neutralization & Isolation product->workup

A representative workflow for the synthesis of the title compound.
Structural Elucidation

The definitive identification and characterization of the synthesized compound would be achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the protons and carbons in the molecule, including the characteristic shifts for the aromatic protons, the methoxy group, and the methyl ester.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the C-O stretches of the methoxy and ester groups.

Relevance in Drug Discovery and Medicinal Chemistry

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The 2-aminothiazole moiety, in particular, is a key pharmacophore in numerous clinically used drugs.[1]

The specific substitutions on Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate can be rationalized from a medicinal chemistry perspective:

  • 2-Amino Group: This group can act as a hydrogen bond donor and is often crucial for target engagement. It is a common feature in many bioactive 2-aminothiazole derivatives.[1]

  • 4-Methoxy Group: The introduction of a methoxy group can influence the molecule's lipophilicity and metabolic stability. It can also participate in hydrogen bonding as an acceptor.

  • 6-Carboxylate Group: The methyl ester at this position provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships by creating a library of analogs.

SAR_Logic Core Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate Core Scaffold substituent1 2-Amino Group H-bond donor, Target interaction Core:f1->substituent1 influences substituent2 4-Methoxy Group Modulates lipophilicity, H-bond acceptor Core:f1->substituent2 influences substituent3 6-Methyl Carboxylate Site for further modification (SAR studies) Core:f1->substituent3 influences bioactivity Potential Biological Activity substituent1->bioactivity substituent2->bioactivity substituent3->bioactivity

Sources

An In-Depth Technical Guide to Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a proposed synthetic pathway, characterization methodologies, and a discussion of its potential therapeutic applications.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of biologically active molecules.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3] The versatility of the benzothiazole ring system, with its fused benzene and thiazole rings, allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities to target specific disease pathways. The title compound, Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, is a promising derivative within this class, featuring key functional groups that are anticipated to modulate its therapeutic potential.

Canonical SMILES Notation: COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)N[4]

Physicochemical Properties and Structural Analogs

While specific experimental data for Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is not extensively available in the public domain, we can infer its properties based on its structure and data from closely related analogs.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C10H10N2O3SPubChem CID: 59560269[4]
Molecular Weight 238.27 g/mol PubChem CID: 59560269[4]
Appearance Expected to be a crystalline solidGeneral property of similar small organic molecules
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.Inferred from related benzothiazole structures
Structural Analog Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylateA closely related compound with a determined crystal structure, providing a reference for the core scaffold's geometry.[5][6]

Proposed Synthetic Pathway

A robust and efficient synthesis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is crucial for its further investigation. Based on established methods for the synthesis of substituted 2-aminobenzothiazoles, a plausible and logical synthetic route is proposed below. The key challenge lies in the regioselective introduction of the methoxy group at the 4-position of the benzothiazole core.

The proposed synthesis commences with a suitable substituted aniline precursor, which undergoes a cyclization reaction to form the benzothiazole ring. This is a common and effective strategy for constructing this heterocyclic system.

Synthesis_Pathway cluster_0 Step 1: Thiocyanation cluster_1 Step 2: Oxidative Cyclization A Methyl 3-amino-4-methoxybenzoate B Intermediate Thiourea derivative A->B KSCN, Br2 AcOH C Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate B->C Oxidizing Agent (e.g., Br2)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol:

Step 1: Synthesis of the Thiourea Intermediate

  • To a solution of Methyl 3-amino-4-methoxybenzoate (1.0 eq) in glacial acetic acid, add potassium thiocyanate (2.0 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude thiourea intermediate.

  • Filter the precipitate, wash with water, and dry under vacuum.

Causality: The initial reaction of the aniline with thiocyanate in the presence of an oxidizing agent like bromine is a well-established method for the formation of a thiourea derivative in situ, which is the direct precursor for the benzothiazole ring. The regioselectivity of the initial thiocyanation is directed by the activating effect of the amino group.

Step 2: Oxidative Cyclization to form Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

  • The crude thiourea intermediate from Step 1 can often be cyclized in the same reaction pot by continued stirring or gentle heating in the presence of the oxidizing agent.

  • Alternatively, the isolated thiourea intermediate can be redissolved in a suitable solvent (e.g., chloroform or acetic acid).

  • An oxidizing agent (e.g., bromine or sulfuryl chloride) is added portion-wise at a controlled temperature.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is then worked up by quenching the excess oxidant, followed by extraction and purification.

  • Purification of the final product is typically achieved by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Causality: The oxidative cyclization of the arylthiourea derivative is a classic and efficient method for the construction of the 2-aminobenzothiazole ring system. The mechanism involves an electrophilic attack of the oxidizing agent on the sulfur atom, followed by an intramolecular cyclization with the aromatic ring.

Characterization and Analytical Data

Thorough characterization of the synthesized Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is essential to confirm its identity and purity. The following analytical techniques are indispensable:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring, the methoxy group protons, the methyl ester protons, and the amino group protons. The chemical shifts and coupling constants of the aromatic protons will be crucial for confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl ester groups.

Predicted ¹H and ¹³C NMR Data: Based on data from similar structures, the following are predicted chemical shifts. Actual experimental values may vary.

GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
-OCH₃ (methoxy)~3.9-4.1 (s, 3H)~56-58
-COOCH₃ (ester)~3.8-4.0 (s, 3H)~52-54 (methyl), ~165-168 (carbonyl)
-NH₂~5.0-6.0 (br s, 2H)-
Aromatic CH~6.5-8.0 (m)~100-150
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C10H10N2O3S.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected IR Absorption Band (cm⁻¹)
N-H stretching (amino group)3300-3500 (two bands)
C=O stretching (ester)1700-1730
C-O stretching (ether and ester)1000-1300
Aromatic C=C stretching1450-1600

Potential Therapeutic Applications

The 2-aminobenzothiazole scaffold is a well-established pharmacophore with a wide range of biological activities. Therefore, Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[3][7] The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The specific substitution pattern of the title compound, including the electron-donating methoxy group and the ester functionality, may confer selectivity and potency against specific cancer targets.

Anticancer_Mechanism cluster_pathway Cancer Cell Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SignalingCascade Intracellular Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor->SignalingCascade Transcription Gene Transcription SignalingCascade->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Methyl 2-amino-4-methoxy- benzo[d]thiazole-6-carboxylate Inhibitor->SignalingCascade Inhibition

Caption: Potential mechanism of anticancer action.

Antimicrobial Activity

The benzothiazole nucleus is also a key component of many antimicrobial agents. Derivatives of 2-aminobenzothiazole have shown activity against a range of bacteria and fungi. The title compound could be screened for its efficacy against various pathogenic microorganisms.

Conclusion and Future Directions

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is a molecule of considerable interest for drug discovery and development. This guide has provided a comprehensive overview of its chemical nature, a plausible synthetic route, and its potential therapeutic applications based on the well-established biological profile of the 2-aminobenzothiazole scaffold.

Future research should focus on the following areas:

  • Optimization of the synthetic protocol: A detailed investigation into the reaction conditions to improve the yield and purity of the final product.

  • Full spectroscopic characterization: Generation of complete and unambiguous NMR, MS, and IR data to serve as a reference for future studies.

  • In-depth biological evaluation: Comprehensive screening of the compound's anticancer and antimicrobial activities against a wide panel of cell lines and microbial strains.

  • Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of a library of related analogs to understand the impact of different substituents on biological activity.

The insights provided in this technical guide are intended to facilitate further research and development of this promising compound and its derivatives.

References

  • Uran, E., Cotman, A. E., & Lozinšek, M. (2025). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. IUCrData, 10(1), x241249. [Link]

  • Uran, E., Cotman, A. E., & Lozinšek, M. (2025). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate data. [Link]

  • Nowicka, K., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3849. [Link]

  • Tanke, R. S., & Foxman, B. M. (2007). 2-Amino-4-methylbenzothiazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4565. [Link]

  • Hassan, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]

  • PubChem. (n.d.). Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, R. V., et al. (2012). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Medicinal Chemistry Research, 21(10), 2824-2831. [Link]

  • Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348-1354. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(41), 38047-38066. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(41), 38047-38066. [Link]

  • Sharma, P. K., et al. (2015). Antimicrobial activities of substituted 2-aminobenzothiazoles. Journal of Chemical and Pharmaceutical Research, 7(3), 819-822. [Link]

Sources

Discovery of 2-aminobenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of 2-Aminobenzothiazole Derivatives

Abstract

The 2-aminobenzothiazole (2-ABT) scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Its unique combination of a fused benzene and thiazole ring system, along with a highly functional amino group at the 2-position, provides a versatile platform for drug design.[1][2] This guide offers a comprehensive exploration of 2-aminobenzothiazole derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the foundational synthesis strategies, elucidate the structure-activity relationships (SAR) that govern their biological effects, and present detailed protocols and mechanistic insights into their applications, with a primary focus on their role as anticancer agents.

The 2-Aminobenzothiazole Scaffold: A Foundation for Pharmacological Diversity

The power of the 2-aminobenzothiazole scaffold lies in its structural and electronic properties. Comprising a benzene ring fused to a thiazole ring, this moiety is both rigid and capable of diverse chemical modifications.[1] The exocyclic amino group, along with the cyclic nitrogen and sulfur atoms, can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like enzymes and receptors.[2] Furthermore, the 2-ABT core is considered a bioisostere for other critical structures like aniline and 2-aminobenzimidazole, allowing it to mimic endogenous ligands and fit into active sites.[2]

These features enable 2-ABT derivatives to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antiviral properties.[2][3][4] The commercial drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), contains the 2-ABT core and has also shown promising antitumor effects, underscoring the scaffold's clinical relevance.[2]

Core Synthetic Strategies and Mechanistic Rationale

The synthesis of the 2-ABT core and its derivatives is well-established, with several methods available to medicinal chemists. The choice of a specific route is often dictated by the desired substitution pattern on the aromatic ring and the availability of starting materials.

Synthesis of the Core Scaffold: From Anilines to Benzothiazoles

A prevalent and efficient method for constructing the 2-aminobenzothiazole ring system involves the reaction of substituted anilines with a thiocyanate salt in the presence of bromine. This reaction proceeds via an electrophilic cyclization mechanism.

  • Rationale: This one-pot reaction, often referred to as the Hugerschoff synthesis, is advantageous for its operational simplicity. The in situ generation of thiocyanogen bromide, a potent electrophile, is the key step. The aniline's amino group acts as a nucleophile, attacking the thiocyanogen, followed by an intramolecular cyclization where the aromatic ring attacks the sulfur, leading to the formation of the fused heterocyclic system. Acetic acid is a common solvent as it facilitates the reaction without competing side reactions. Some protocols utilize a two-step approach, first forming a thiourea intermediate, which is then cyclized with bromine for potentially higher yields.[5]

The general workflow for synthesizing and derivatizing the 2-aminobenzothiazole scaffold is illustrated below. This process highlights the strategic pathway from a simple starting material to a library of potentially bioactive compounds.

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Screening & Analysis A Substituted Aniline B Thiocyanation (e.g., KSCN, Br2) A->B Step 1 C 2-Aminobenzothiazole Core B->C Cyclization D Intermediate Formation (e.g., Acylation with Chloroacetyl Chloride) C->D Step 2 E Nucleophilic Substitution D->E React with various Amines/Piperazines F Final Derivative Library E->F Purification G Biological Screening (e.g., Anticancer, Antimicrobial) F->G H SAR Analysis G->H

Caption: General workflow for the synthesis and discovery of 2-aminobenzothiazole derivatives.

Derivatization at the 2-Amino Position

The exocyclic amino group is the most common site for derivatization, providing a convenient handle to introduce diverse chemical moieties.[6] A widely used strategy is the acylation of the 2-amino group with chloroacetyl chloride, forming a reactive N-(benzo[d]thiazol-2-yl)-2-chloroacetamide intermediate. This intermediate is a versatile electrophile, readily undergoing nucleophilic substitution with a wide array of amines, piperazines, or other nucleophiles to generate a library of final compounds.[6][7]

  • Rationale: The chloroacetyl group serves as an excellent leaving group, facilitating the subsequent substitution reaction. This two-step approach allows for the systematic introduction of different functional groups, which is crucial for exploring the structure-activity relationship (SAR) and optimizing for potency and selectivity against a specific biological target.

Biological Applications and Structure-Activity Relationships (SAR)

The true value of the 2-ABT scaffold is realized in its broad range of biological activities. The following sections detail its application in key therapeutic areas, with a focus on anticancer activity.

Anticancer Activity

2-Aminobenzothiazole derivatives have emerged as a highly promising class of anticancer agents, targeting a multitude of proteins and pathways critical for tumor growth and survival.[2][8]

Key Molecular Targets:

  • Kinase Inhibition: Many derivatives function as potent inhibitors of various protein kinases. This includes receptor tyrosine kinases like EGFR and VEGFR-2, and serine/threonine kinases such as Aurora, CDK, and importantly, the PI3K/AKT/mTOR pathway.[2][8] The phosphoinositide 3-kinase (PI3K) pathway is a central signaling node that governs cell proliferation and survival and is frequently dysregulated in cancer.[7]

  • Other Targets: Beyond kinases, 2-ABT derivatives have been shown to target DNA topoisomerase, histone deacetylases (HDACs), and heat shock protein 90 (HSP90), demonstrating the scaffold's versatility.[2]

The diagram below illustrates the central role of the PI3K pathway in cell signaling and indicates where 2-aminobenzothiazole derivatives can intervene.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 2-ABT Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-ABT derivatives.

Structure-Activity Relationship (SAR) Insights:

  • The integrity of the benzothiazole ring is often crucial for activity. For instance, replacing the 2-aminobenzothiazole moiety with a simpler 2-aminothiazole has been shown to severely impair antiproliferative potency.[2]

  • Substitutions on the benzene ring significantly modulate activity. Electron-donating groups (e.g., -OEt) can enhance cytotoxicity compared to electron-withdrawing groups (e.g., -NO2).[2]

  • The nature of the substituent attached to the 2-amino group is a key determinant of target specificity and potency. For example, incorporating piperazine moieties has been a successful strategy for developing potent anticancer agents.[6][7] In one study, a derivative containing a piperazine-4-nitroaniline moiety (OMS14) showed potent growth reduction in lung and breast cancer cell lines.[6][7]

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro activity of selected 2-aminobenzothiazole derivatives against various cancer cell lines.

Compound IDModificationTarget Cancer Cell LineActivity (IC₅₀ in µM)Reference
OMS5 4-Nitroaniline substituentA549 (Lung), MCF-7 (Breast)22.13 - 61.03[6][7]
OMS14 Piperazine-4-nitroanilineA549 (Lung), MCF-7 (Breast)22.13 - 61.03[6][7]
8i PhenylpiperazineMCF-7 (Breast)6.34[9]
8m PyridinylpiperazineMCF-7 (Breast)8.30[9]

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

Derivatives of 2-ABT have also been extensively investigated for their antibacterial and antifungal properties.[3][10] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

  • SAR Insights: Studies have shown that 6-fluoro substituted aminobenzothiazoles exhibit good antibacterial and antifungal activities.[10] For antifungal activity against Candida species, specific derivatives designed through molecular modeling have shown potent activity with Minimum Inhibitory Concentration (MIC) values as low as 4-8 µg/mL.[11] The isosteric replacement of a 2-mercapto (-SH) group with a 2-amino (-NH2) group can lead to a significant shift in activity, often reducing antibacterial effects while potentially enhancing antifungal properties.[3]

Experimental Protocol: A Validated Synthetic Procedure

To ensure reproducibility and scientific integrity, this section provides a detailed, step-by-step protocol for a key synthetic transformation in the discovery of 2-ABT derivatives: the synthesis of an N-acylated intermediate.

Objective: To synthesize N-(benzo[d]thiazol-2-yl)-2-chloroacetamide (P1), a key intermediate for further derivatization.

Materials:

  • 2-Aminobenzothiazole (1.0 equiv)

  • Monochloroacetyl chloride (1.0 equiv)

  • Triethylamine (TEA) (catalytic amount)

  • Acetone (solvent)

  • Crushed ice

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminobenzothiazole (1.0 equiv) in acetone. Place the flask in an ice bath and begin stirring with a magnetic stirrer (approx. 300 RPM).

    • Causality: The reaction is performed at 0-25 °C to control the exothermic nature of the acylation reaction and prevent potential side reactions. Acetone is used as a solvent due to its ability to dissolve the starting material and its relatively low boiling point, which facilitates removal later if needed.[7]

  • Addition of Reagents: Slowly add monochloroacetyl chloride (1.0 equiv) to the stirred solution. Following this, add a catalytic amount of triethylamine (TEA).

    • Causality: Monochloroacetyl chloride is the acylating agent. TEA acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[7]

  • Reaction Monitoring: Allow the reaction to stir overnight at a controlled temperature (0–25 °C). The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Carefully pour the reaction mixture onto a bed of crushed ice in a beaker and allow the ice to melt completely.

    • Causality: This step quenches the reaction by hydrolyzing any remaining reactive acyl chloride and precipitates the solid product, as it is typically insoluble in water.

  • Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water to remove any water-soluble impurities. Dry the product (P1) to obtain a fine powder.

    • Self-Validation: The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and FT-IR.[6][7] The spectral data should be consistent with the expected structure of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide.

Conclusion and Future Directions

The 2-aminobenzothiazole scaffold is a cornerstone of modern medicinal chemistry, offering a robust and adaptable platform for the discovery of new therapeutic agents.[1] Its derivatives have demonstrated significant potential, particularly in oncology, by targeting critical cell signaling pathways like PI3K/AKT/mTOR.[2][9] The synthetic accessibility and the ease of functionalization of the 2-amino position allow for the creation of vast chemical libraries, enabling thorough exploration of structure-activity relationships.

Future research will likely focus on several key areas:

  • Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or other protein targets to minimize off-target effects and improve safety profiles.

  • Multi-Target Agents: Developing single molecules that can modulate multiple disease-relevant pathways simultaneously, a promising strategy for complex diseases like cancer.[1]

  • Optimizing Pharmacokinetics: Addressing challenges such as poor aqueous solubility to improve the bioavailability and in vivo efficacy of promising lead compounds.[1]

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of 2-aminobenzothiazole derivatives.

References

  • Al-Omaim, W., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Al-Omaim, W., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Huang, G., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry. [Link]

  • Al-Jubouri, H. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. ResearchGate. [Link]

  • Unknown Author. (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. International Advance Journal of Engineering, Science and Management (IAJESM). [Link]

  • Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. European Journal of Medicinal Chemistry. [Link]

  • Rojas-Tomé, I. S., et al. (2022). General chemical structure of 2-aminobenzothiazole derivatives linked to different isothioureas (3a–w) or guanidines (4a–z). ResearchGate. [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis of biologically active derivatives of 2-aminobenzothiazole. ResearchGate. [Link]

  • Saleh, M. N., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Dadmal, B., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ResearchGate. [Link]

  • Al-Omaim, W., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. [Link]

  • Dadmal, B., et al. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Synthetic Communications. [Link]

  • Ismail, T. I., et al. (2024). In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. ResearchGate. [Link]

  • Siddiqui, N., et al. (2012). Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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  • Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. PubMed. [Link]

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Sources

The Biological Potential of Substituted Benzothiazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets, making it a cornerstone for the development of novel therapeutics.[1][3] This technical guide provides an in-depth analysis of the vast biological potential of substituted benzothiazoles, moving beyond a mere catalog of activities to explore the underlying mechanisms of action, structure-activity relationships (SAR), and the synthetic strategies that enable their creation. We will delve into their significant anticancer, antimicrobial, and neuroprotective activities, supported by detailed experimental protocols and data-driven insights to empower researchers in the rational design of next-generation benzothiazole-based drugs.

The Benzothiazole Scaffold: A Versatile Core for Therapeutic Innovation

The benzothiazole nucleus is a bicyclic heterocyclic compound with the molecular formula C₇H₅NS.[4] Its structural rigidity, combined with the presence of nitrogen and sulfur heteroatoms, allows for a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.[1] These interactions are critical for high-affinity binding to biological targets like enzymes and nucleic acids.[1] The true power of the benzothiazole scaffold lies in its amenability to substitution at multiple positions (primarily C2, C4, C5, C6, and C7), allowing for the fine-tuning of its physicochemical properties and biological activity.[4] This versatility has led to the development of benzothiazole derivatives with a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[2][5]

Anticancer Potential: Targeting the Hallmarks of Malignancy

Substituted benzothiazoles have emerged as a highly promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines through diverse mechanisms of action.[6]

Mechanisms of Action in Oncology

The anticancer activity of benzothiazole derivatives is often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

  • Kinase Inhibition: A primary mechanism involves the inhibition of protein tyrosine kinases (PTKs), which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[7] The benzothiazole scaffold can act as an ATP-mimetic, competitively binding to the ATP-binding pocket of kinases like VEGFR-2, EGFR, and c-Met, thereby blocking downstream signaling cascades that promote tumor growth and angiogenesis.[7][8] Certain urea-based benzothiazole derivatives have shown potent multi-target kinase inhibition, representing a rational strategy to overcome drug resistance.[8]

  • Induction of Apoptosis: Many benzothiazole compounds exert their anticancer effects by inducing programmed cell death, or apoptosis.[9] This can be achieved through various means, including the activation of caspase-dependent pathways, enhancement of tumor suppressor proteins like p53, and disruption of the mitochondrial membrane potential.[9]

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a key regulator of inflammation and cell survival, and its sustained activation is linked to cancer progression.[9] Certain 2-substituted benzothiazoles have been shown to inhibit the NF-κB signaling pathway, leading to a decrease in the expression of downstream targets like COX-2 and iNOS, which are involved in inflammation and cell proliferation.[9]

  • Carbonic Anhydrase Inhibition: Benzothiazole scaffolds have been identified as crucial for the inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms.[6] By inhibiting these enzymes, benzothiazole derivatives can disrupt the pH regulation of tumors, creating an environment less conducive to cancer cell survival, especially in hypoxic conditions.[6]

Structure-Activity Relationship (SAR) in Anticancer Benzothiazoles

The substitution pattern on the benzothiazole ring is critical in determining the anticancer potency and selectivity. SAR studies have revealed key insights for rational drug design.[8]

  • Substitutions at C2: The C2 position is a common site for modification. Attaching aryl groups, heterocyclic rings, or long alkyl chains can significantly influence activity. For instance, the introduction of a urea moiety linked via phenoxy or benzyloxy linkers has yielded potent multi-kinase inhibitors.[8]

  • Substitutions on the Benzene Ring: Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) at positions C4, C5, and C6 can modulate the electronic properties of the entire molecule, affecting its binding affinity to target proteins.[4] For example, a chlorine atom at the C6 position has been shown to enhance bioactivity compared to a fluorine at C5.[10]

The following table summarizes the IC₅₀ values of selected benzothiazole derivatives against various cancer cell lines, illustrating the impact of different substitution patterns.

Compound IDR1 (at C2)R2 (on Benzene Ring)Cancer Cell LineIC₅₀ (µM)Reference
6b Urea-linked carbamate6-OHMCF-7>100[8]
12a Urea-linked quinoline6-OHA549>100[8]
B7 -NH-(4-nitrobenzyl)6-ClA431<4[11]
41c Isatin derivative-E. coli3.1 µg/mL[12]

Note: The data presented is a selection from various studies and is intended to be illustrative of the types of activities observed.

Antimicrobial Applications: A Scaffold to Combat Drug Resistance

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents. Substituted benzothiazoles have demonstrated significant potential as antibacterial and antifungal compounds.[13][14]

Mechanisms of Antimicrobial Action
  • Enzyme Inhibition: A key mechanism of action for antimicrobial benzothiazoles is the inhibition of essential microbial enzymes. For example, some derivatives are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. Others act as inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in the folic acid synthesis pathway, which is essential for microbial survival.[15] Certain antifungal benzothiazoles are believed to act by inhibiting CYP51 (lanosterol 14α-demethylase), an enzyme critical for fungal cell membrane biosynthesis.[16]

  • DNA Intercalation: The planar structure of the benzothiazole ring allows it to intercalate between the base pairs of microbial DNA, disrupting DNA replication and transcription and ultimately leading to cell death.[17]

Structure-Activity Relationship (SAR) in Antimicrobial Benzothiazoles

SAR studies have provided valuable guidance for optimizing the antimicrobial activity of benzothiazole derivatives.[4]

  • Influence of Substituents: The presence of electron-withdrawing groups, such as halogens (Cl, F) and nitro groups, on the benzothiazole ring or on substituents at the C2 position often enhances antimicrobial activity.[1][4] For instance, the introduction of a chloro group at the C4 position of 2-mercaptobenzothiazole has been shown to increase antifungal activity, while a methoxy group at the same position boosts antibacterial activity.[4][18]

  • Hybrid Molecules: Combining the benzothiazole scaffold with other antimicrobial pharmacophores, such as thiazole, triazole, or isatin, has proven to be an effective strategy for developing broad-spectrum antimicrobial agents.[1][12]

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative benzothiazole compounds against various microbial strains.

Compound IDR1 (at C2)R2 (on Benzene Ring)Microbial StrainMIC (µg/mL)Reference
14o Amide-imidazole-Candida albicans0.125-2[16]
14p Amide-imidazole-Cryptococcus neoformans0.125-2[16]
41c Isatin derivative-E. coli3.1[12]
41c Isatin derivative-P. aeruginosa6.2[12]
4b Thiazole hybrid-S. aureus3.90-15.63[1]

Neuroprotective and CNS-Active Benzothiazoles

The benzothiazole scaffold is also prevalent in compounds targeting the central nervous system (CNS), with applications in neurodegenerative diseases and other neurological disorders.[19] The FDA-approved drug Riluzole, a 2-aminobenzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS).[20][21]

Mechanisms of Neuroprotection
  • Modulation of Catalase Activity: Some benzothiazole analogs have been shown to enhance the activity of catalase, an important antioxidant enzyme that protects neuronal cells from reactive oxygen species (ROS)-mediated damage, a key factor in neurodegenerative diseases.[22]

  • Enzyme Inhibition in Neurodegeneration: In the context of Alzheimer's disease, benzothiazole derivatives have been designed to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[21][23] Inhibition of these enzymes can help to restore neurotransmitter levels and reduce the production of amyloid-β plaques.[21]

  • Amyloid Plaque Imaging: The structural properties of benzothiazoles make them suitable scaffolds for the development of imaging agents for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[24]

Synthetic Strategies for Benzothiazole Derivatives

The synthesis of substituted benzothiazoles can be achieved through various methodologies, ranging from classical condensation reactions to modern catalytic approaches.[5][25] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

A common and versatile method involves the condensation of 2-aminothiophenol with various electrophilic partners such as aldehydes, carboxylic acids, or acyl chlorides.[24][25] More recent methods utilize catalysts like palladium, sodium hydrosulfite, or even nanoparticles to improve reaction yields and conditions.[4] Metal-free, three-component reactions using readily available starting materials like amines and elemental sulfur are also gaining prominence due to their efficiency and adherence to green chemistry principles.[26][27]

Core Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated experimental protocols are essential.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the steps for determining the cytotoxic effects of substituted benzothiazoles on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of benzothiazole derivatives against bacterial strains.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the bacterial strain (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the benzothiazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • Validation: The growth control should show turbidity, and the sterility control should remain clear. A known antibiotic (e.g., Ciprofloxacin) should be included as a positive control to validate the assay.

Conclusion and Future Perspectives

Substituted benzothiazoles represent a remarkably versatile and potent scaffold in medicinal chemistry, with a wide array of demonstrated biological activities.[2][4] The continued exploration of this chemical space, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense promise for the development of novel therapeutics.[3] Future research should focus on the design of multi-target ligands to combat drug resistance in both cancer and infectious diseases, as well as the development of more selective and potent CNS-active agents. Advances in synthetic methodologies will undoubtedly facilitate the creation of more diverse and complex benzothiazole libraries for high-throughput screening, accelerating the journey from a privileged scaffold to life-saving medicines.[28]

Visualizations

Experimental Workflow for Drug Discovery

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization synthesis Synthesis of Benzothiazole Library purification Purification & Structural Characterization synthesis->purification in_vitro In Vitro Assays (e.g., MTT, MIC) purification->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar hit_id Hit Identification sar->hit_id lead_opt Lead Optimization (Chemical Modification) hit_id->lead_opt admet ADMET Profiling lead_opt->admet in_vivo In Vivo Studies admet->in_vivo

Caption: A generalized workflow for the discovery and development of benzothiazole-based drug candidates.

Targeted Kinase Inhibition Pathway

G cluster_downstream Downstream Signaling BT_Derivative Substituted Benzothiazole RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) BT_Derivative->RTK Competitive Inhibition P P RTK->P Autophosphorylation (Blocked) ATP ATP ATP->RTK Proliferation Cell Proliferation Angiogenesis Angiogenesis Survival Cell Survival

Caption: Mechanism of action for benzothiazole-based kinase inhibitors targeting receptor tyrosine kinases.

References

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Sources

"Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate" solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Introduction

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is a substituted benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] Benzothiazole derivatives are known to exhibit a wide range of biological activities, making them a focal point in the development of new therapeutic agents.[1][2][3] The solubility of any active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its biopharmaceutical behavior, including its dissolution rate and subsequent bioavailability.[4] Poor aqueous solubility is a major challenge in drug development, often leading to inadequate absorption and variable pharmacological responses.[4][5]

This technical guide provides a comprehensive analysis of the solubility profile of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes information from its known physicochemical properties, the behavior of structurally analogous compounds, and first-principles theory. Furthermore, it provides detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary tools to conduct a thorough evaluation.

Physicochemical Profile and Solubility Prediction

The molecular structure of a compound is the primary determinant of its solubility. The structure of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate contains several functional groups that contribute to its overall polarity, hydrogen bonding capacity, and lipophilicity.

A summary of its key computed physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃S[6]
Molecular Weight 238.27 g/mol [6]
XLogP3 (Lipophilicity) 1.9[6]
Hydrogen Bond Donors 1 (the amino group)[6]
Hydrogen Bond Acceptors 6 (N and O atoms)[6]

Expert Analysis:

  • Lipophilicity (XLogP3): The XLogP3 value of 1.9 indicates a moderate degree of lipophilicity ("fat-loving") and suggests that the compound will favor non-polar environments over aqueous media.[6] Generally, compounds with a LogP value greater than 1 are anticipated to have limited aqueous solubility.

  • Hydrogen Bonding: The molecule possesses one hydrogen bond donor (the primary amine) and multiple acceptor sites (the thiazole nitrogen, methoxy oxygen, and carbonyl/ester oxygens).[6] This capacity for hydrogen bonding can enhance solubility in polar protic solvents (like water and ethanol). However, the relatively large and rigid benzothiazole core is hydrophobic and will counteract this effect. Crystal structure analyses of similar 2-aminobenzothiazole compounds confirm their ability to form extensive intermolecular hydrogen bonds, which can lead to a stable crystal lattice that requires more energy to disrupt during dissolution.[2][3][7]

  • Structural Analogs: The parent benzothiazole ring system is known to be soluble in organic solvents like ethanol and DMSO but has limited solubility in water.[8] The functional groups on Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate (amino, methoxy, methyl ester) introduce polarity, but the fused aromatic system remains the dominant feature.

Predicted Solubility Profile: Based on this analysis, the compound is predicted to have low aqueous solubility but good solubility in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol.

G cluster_molecule Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate cluster_features Key Structural Features cluster_properties Resulting Solubility Properties mol Structure Benzothiazole_Core Benzothiazole Core (Lipophilic, Rigid) Aq_Sol Low Aqueous Solubility Benzothiazole_Core->Aq_Sol Decreases Org_Sol Good Organic Solvent Solubility (e.g., DMSO, DMF) Benzothiazole_Core->Org_Sol Increases Amine_Group Amino Group (H-Bond Donor, Basic) Amine_Group->Aq_Sol Increases (esp. at low pH) Ester_Methoxy Ester & Methoxy Groups (H-Bond Acceptors, Polar) Ester_Methoxy->Org_Sol Increases

Key molecular features influencing the solubility of the target compound.

Factors Influencing Solubility

Several external factors can be manipulated to modulate the solubility of a compound, which is a key consideration during formulation development.[9][10]

  • pH: The 2-amino group on the benzothiazole ring is basic. In acidic conditions (low pH), this group will become protonated (forming -NH₃⁺). This ionization dramatically increases the polarity of the molecule, which is expected to significantly enhance its solubility in aqueous media. The relationship between pH, pKa, and the ratio of ionized to non-ionized forms is a critical factor in controlling solubility.[5]

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning it absorbs heat.[5] Therefore, increasing the temperature of the solvent will typically increase the solubility of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate. Solubility should ideally be tested at relevant temperatures, such as 4°C (for storage stability) and 37°C (to mimic physiological conditions).[11]

  • Solvent Polarity: The principle of "like dissolves like" is paramount. The compound's moderate polarity suggests it will be most soluble in solvents of similar polarity. A systematic screening of solvents with varying dielectric constants can identify the optimal solvent system for specific applications.

  • Crystal Polymorphism: The solid-state form of the compound can significantly impact its solubility. Different crystalline arrangements (polymorphs) or the presence of an amorphous (non-crystalline) form can have distinct free energies, leading to different apparent solubilities. It is crucial to characterize the solid form used in any solubility experiment.

Experimental Protocols for Solubility Determination

To move from prediction to quantitative data, rigorous experimental measurement is required. The following protocols describe the gold-standard "shake-flask" method for determining thermodynamic equilibrium solubility and a high-throughput method for assessing kinetic solubility.

Protocol: Equilibrium Solubility by Shake-Flask Method

This method measures the true thermodynamic solubility, representing the saturation point of the solute in a solvent at equilibrium.[12][13]

Causality: The long incubation time ensures that the dissolution and precipitation processes reach a steady state, providing the most stable and reproducible solubility value. This is critical for biopharmaceutical classification and formulation.

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of the test solvent (e.g., 1-2 mL) in a glass vial. The presence of undissolved solid is essential to ensure saturation.[12]

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a defined period, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet the undissolved material.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant. Take care not to disturb the solid material at the bottom.

  • Dilution: Dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original concentration in the supernatant, factoring in the dilution step. The result is typically expressed in units of µg/mL or mM.

G A Step 1: Add Excess Solid to Solvent B Step 2: Equilibrate (24-48h at constant T°) A->B C Step 3: Separate Phases (Centrifuge or Settle) B->C D Step 4: Sample Supernatant C->D E Step 5: Dilute Sample D->E F Step 6: Quantify (e.g., HPLC-UV) E->F G Step 7: Calculate Solubility (µg/mL or mM) F->G

Workflow for the Shake-Flask Equilibrium Solubility Protocol.
Protocol: Kinetic Solubility by Nephelometry

This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds upon precipitation from a stock solution. It measures the concentration at which a compound begins to precipitate out of an aqueous buffer.[14]

Causality: This method mimics the situation where a compound, initially dissolved in an organic solvent like DMSO, is introduced into an aqueous biological medium. The resulting value is the "kinetic" solubility, as it depends on the rate of dissolution versus the rate of precipitation and may result in a supersaturated solution.[13]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a gradient of compound concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) to allow for precipitation.

  • Measurement: Measure the turbidity or light scattering of each well using a microplate nephelometer.[14] Insoluble particles will scatter light, leading to a higher signal.

  • Data Analysis: Plot the nephelometry signal (Relative Nephelometry Units, RNU) against the compound concentration. The point at which the signal sharply increases indicates the onset of precipitation. The concentration at this inflection point is reported as the kinetic solubility.

Conclusion

While specific quantitative solubility data for Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is not widely available in the literature, a detailed analysis of its physicochemical properties and structural analogs provides a strong predictive foundation. The compound is expected to exhibit low solubility in aqueous media and significantly better solubility in polar organic solvents. Its solubility is highly dependent on pH, with increased solubility anticipated in acidic conditions due to the protonation of the 2-amino group.

For drug development professionals, this guide underscores the necessity of empirical measurement. The provided protocols for equilibrium and kinetic solubility determination offer robust frameworks for generating the precise, quantitative data required for informed decision-making in formulation, pharmacology, and toxicology studies. The successful development of this or any related benzothiazole derivative will depend on a thorough understanding and, where necessary, strategic enhancement of its solubility characteristics.

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"Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate" stability profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability Profile of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Foreword: Proactive Stability Profiling in Pharmaceutical Development

In the landscape of modern drug discovery and development, understanding the intrinsic stability of a new chemical entity (NCE) is not merely a regulatory checkpoint; it is a fundamental pillar of a successful development program. The stability profile dictates formulation strategies, packaging requirements, storage conditions, and ultimately, the safety and efficacy of the final drug product. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for evaluating the chemical stability of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate.

As no comprehensive stability data for this specific molecule is readily available in published literature, this document adopts a first-principles approach. By dissecting the molecule's structural components and drawing upon established knowledge of benzothiazole chemistry and forced degradation principles, we will construct a robust, scientifically-grounded strategy for its complete stability characterization. This guide is designed not as a simple recitation of facts, but as a blueprint for investigation, embodying the predictive and rigorous methodology required in a professional research and development setting.

Molecular Architecture and Predicted Chemical Liabilities

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is a substituted benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. Its stability is governed by the interplay of its core ring system and its constituent functional groups. A proactive analysis of these features allows us to anticipate potential degradation pathways.

  • Benzothiazole Core: This fused heterocyclic system is generally aromatic and relatively stable. However, the thiazole ring can be susceptible to cleavage under harsh conditions. Certain benzothiazole derivatives have been shown to be stable in acidic to neutral aqueous solutions (pH < 7) but may undergo decomposition under basic conditions (pH > 8)[1]. The aromatic system is also a chromophore, implying potential photosensitivity.

  • Methyl Ester (-COOCH₃) at C6: Ester functional groups are well-known to be liable to hydrolysis. This reaction can be catalyzed by acid or, more commonly, base.[1] Alkaline hydrolysis (saponification) is typically a rapid, one-way reaction, yielding the corresponding carboxylate salt, while acid-catalyzed hydrolysis is a reversible process.[1] This is predicted to be a primary degradation pathway under relevant pH conditions.

  • 2-Amino Group (-NH₂) at C2: The exocyclic amino group is a primary site for oxidative degradation. The oxidation of 2-aminobenzothiazoles can lead to the formation of azo compounds or polymeric byproducts.[2] This functionality makes the molecule particularly susceptible to oxidative stress.

  • 4-Methoxy Group (-OCH₃) at C4: Aryl methoxy groups are generally stable to hydrolysis. However, the strong electron-donating nature of this group can increase the electron density of the benzene ring, potentially influencing its susceptibility to oxidative or photolytic degradation. Studies have noted that substitution at the 6-position of the benzothiazole ring can enhance thermal stability.[3][4]

Based on this structural analysis, the primary anticipated degradation pathways are hydrolysis of the methyl ester and oxidation of the 2-amino group . Photodegradation of the benzothiazole core is also a significant possibility.

Hypothesized Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation parent Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate hydrolysis_product 2-amino-4-methoxybenzo[d]thiazole-6-carboxylic acid parent->hydrolysis_product Acid/Base Hydrolysis oxidation_product Azo-dimers or Oxidized Species parent->oxidation_product Oxidation (e.g., H₂O₂) photolysis_product Ring-opened or Photorearranged Products parent->photolysis_product UV/Vis Light G cluster_prep Preparation cluster_stress Stress Application (ICH Q1A) cluster_analysis Analysis cluster_eval Evaluation start Drug Substance (Methyl 2-amino-4-methoxy- benzo[d]thiazole-6-carboxylate) stock Prepare Stock Solution (1 mg/mL) start->stock therm Thermal (Solid) (80°C) start->therm photo Photolytic (ICH Q1B) start->photo acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxid Oxidation (3% H₂O₂, RT) stock->oxid neutralize Neutralize/Quench (as needed) acid->neutralize base->neutralize oxid->neutralize hplc Analyze via Stability-Indicating HPLC-PDA Method therm->hplc photo->hplc neutralize->hplc data Calculate % Degradation Assess Peak Purity Calculate Mass Balance hplc->data report Identify Degradation Pathways Final Stability Report data->report

Sources

A Technical Guide to the Spectral Characterization of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is of paramount importance. Benzothiazole derivatives, in particular, represent a class of molecules with significant therapeutic potential, known to exhibit a wide range of biological activities.[1] This guide focuses on a specific, highly functionalized member of this family: Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate (CAS No. 955886-84-7).[2]

While this compound is referenced in synthetic chemistry literature, including theses and patents as a valuable intermediate[3][4], a comprehensive, publicly available dataset of its spectral properties is not readily accessible. This guide, therefore, serves as an in-depth technical resource for researchers, providing a predicted yet robust spectral analysis based on foundational principles of spectroscopy and data from structurally related analogs. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and interpretation that underpin the structural verification of this molecule.

Molecular Structure and Synthesis Overview

The structural integrity of any spectral analysis is rooted in a clear understanding of the molecule's architecture. The synthesis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is documented in the chemical literature, often as a precursor for more complex molecular targets.[4] A plausible synthetic pathway involves the reaction of an appropriately substituted aniline with a thiocyanate source, followed by cyclization.

Substituted_Aniline Methyl 3-amino-4-methoxybenzoate Intermediate Thiourea Intermediate Substituted_Aniline->Intermediate + Thiocyanate Thiocyanate KSCN or NH4SCN Cyclizing_Agent Br2 Product Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate Intermediate->Product + Cyclizing Agent

Caption: A generalized synthetic workflow for the formation of the target benzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, both ¹H and ¹³C NMR provide a detailed map of the atomic connectivity and chemical environment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be relatively simple and highly informative, with distinct signals for the aromatic protons and the methyl groups of the methoxy and ester functionalities. The data presented below is predicted based on established chemical shift principles and analysis of similar benzothiazole structures.[5][6]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.5s1HH-5
~7.3s1HH-7
~5.5-6.0br s2H-NH₂
~3.9s3H-OCH₃
~3.8s3H-COOCH₃

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-5 and H-7): The two protons on the benzene ring are expected to appear as singlets due to the substitution pattern, which minimizes vicinal coupling. Their downfield chemical shifts are characteristic of aromatic protons.

  • Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are predicted to be a sharp singlet around 3.9 ppm.

  • Ester Methyl Protons (-COOCH₃): The methyl group of the ester functionality will also present as a sharp singlet, typically slightly downfield from other methyl groups, around 3.8 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~168C=O (Ester)
~165C-2 (C=N)
~150C-4 (C-O)
~148C-8 (Quaternary)
~132C-9 (Quaternary)
~122C-6 (C-CO)
~115C-5
~105C-7
~56-OCH₃
~52-COOCH₃

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal.

  • Thiazole Carbon (C-2): The carbon of the C=N bond in the thiazole ring is also significantly deshielded.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon attached to the methoxy group (C-4) will be downfield, as will the quaternary carbons of the fused ring system.

Caption: Molecular structure with predicted ¹H NMR assignments. (Note: Image placeholder used)

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is expected to show characteristic absorption bands for the amine, ester, ether, and aromatic moieties.[7]

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3200N-H stretchPrimary Amine (-NH₂)
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (-CH₃)
~1720C=O stretchEster
~1620C=N stretchThiazole
1600, 1480C=C stretchAromatic
~1250C-O stretchAryl Ether & Ester
~1100C-O stretchEster

Interpretation of the IR Spectrum:

The presence of a strong, sharp absorption around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group. The N-H stretching of the primary amine will likely appear as a doublet in the 3400-3200 cm⁻¹ region. The various C-H, C=C, C=N, and C-O stretching and bending vibrations will provide a comprehensive fingerprint of the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 238.05

  • Major Fragments:

    • m/z = 207 ([M-OCH₃]⁺)

    • m/z = 179 ([M-COOCH₃]⁺)

Interpretation of the Mass Spectrum:

The molecular ion peak at m/z 238 corresponds to the molecular weight of the compound (C₁₀H₁₀N₂O₃S). Common fragmentation pathways would include the loss of the methoxy radical from the ester or ether, and the loss of the carbomethoxy radical. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its fragments.

M_plus [M]⁺˙ m/z = 238 Fragment1 [M-OCH₃]⁺ m/z = 207 M_plus->Fragment1 - •OCH₃ Fragment2 [M-COOCH₃]⁺ m/z = 179 M_plus->Fragment2 - •COOCH₃

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocols

For the acquisition of high-quality spectral data for novel compounds like Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, the following standardized protocols are recommended:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate apodization and Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

  • Data Acquisition: Scan a mass range that encompasses the expected molecular weight and fragment ions.

Conclusion

This technical guide provides a comprehensive predicted spectral analysis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate. The anticipated NMR, IR, and MS data collectively offer a detailed fingerprint for the unambiguous identification and structural verification of this important heterocyclic compound. The provided methodologies serve as a robust framework for researchers to acquire and interpret their own experimental data, ensuring scientific rigor in the characterization of novel molecules.

References

  • 3ASenrise. Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, 97%. Available at: [Link]

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  • PubMed Central. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Available at: [Link]

  • Université catholique de Louvain. 2-Aminobenzothiazole derivatives. Available at: [Link]

  • PubMed. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Available at: [Link]

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  • ScienceDirect. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Available at: [Link]

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  • ACS Publications. Derivatized Benzothiazoles as Two-Photon-Absorbing Organic Photosensitizers Active under Near Infrared Light Irradiation. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. The Microwave Rotational Electric Resonance (RER) Spectrum of Benzothiazole. Available at: [Link]

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The Strategic Role of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Within this privileged class of heterocyclic compounds, Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate emerges as a particularly strategic starting material for the development of novel therapeutics. Its unique substitution pattern, featuring a reactive 2-amino group for diverse derivatization, a methoxy group at the 4-position influencing electronic properties and metabolic stability, and a carboxylate at the 6-position providing a key interaction point or a handle for further modification, presents a compelling platform for generating libraries of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, key derivatization strategies, and proven applications of this versatile building block in the discovery of potent anticancer and antimicrobial agents. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and explore the structure-activity relationships that guide the optimization of lead compounds.

Introduction: The Benzothiazole Core and the Unique Advantages of the Titled Scaffolding

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a prominent feature in numerous FDA-approved drugs and clinical candidates, underscoring its significance in therapeutic design.[1][2] The diverse biological activities associated with benzothiazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, stem from the scaffold's ability to engage in various non-covalent interactions with biological targets.[3][4]

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate distinguishes itself as a superior starting material due to the strategic placement of its functional groups, which allows for a systematic and efficient exploration of chemical space.

  • The 2-Amino Group: This primary amine is a versatile nucleophile, readily participating in a wide array of chemical transformations. It serves as the primary anchor point for introducing diverse side chains, a critical step in modulating the pharmacological profile of the resulting derivatives.

  • The 4-Methoxy Group: The electron-donating methoxy group at the 4-position influences the electronic distribution of the benzothiazole ring system. This can impact the reactivity of the 2-amino group and the overall binding affinity of the molecule to its target. Furthermore, the methoxy group can enhance metabolic stability by blocking a potential site of oxidative metabolism.

  • The 6-Carboxylate Group: The methyl ester at the 6-position provides a crucial handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce additional diversity. This position is often critical for establishing key interactions with biological targets, such as hydrogen bonding or salt bridge formation.

This guide will explore how these features are strategically exploited in the synthesis of novel drug candidates.

Synthesis of the Core Scaffold

Conceptual Synthetic Workflow

cluster_0 Starting Material cluster_1 Reagents cluster_2 Reaction cluster_3 Product Methyl 3-methoxy-4-aminobenzoate Methyl 3-methoxy-4-aminobenzoate Thiocyanation & Cyclization Thiocyanation & Cyclization Methyl 3-methoxy-4-aminobenzoate->Thiocyanation & Cyclization KSCN KSCN KSCN->Thiocyanation & Cyclization Br2 Br2 Br2->Thiocyanation & Cyclization Acetic Acid Acetic Acid Acetic Acid->Thiocyanation & Cyclization Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate Thiocyanation & Cyclization->Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Caption: Synthetic route to the core scaffold.

Detailed Experimental Protocol (Adapted)

Reaction: Synthesis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Reagent/SolventMolar EquivalentPurpose
Methyl 3-methoxy-4-aminobenzoate1.0Starting aniline derivative
Potassium thiocyanate (KSCN)4.0Thiocyanate source
Bromine (Br₂)2.0Oxidizing agent for in situ thiocyanogen formation
Glacial Acetic Acid-Solvent and catalyst
25% Ammonia solution-Basification for product precipitation

Step-by-Step Procedure:

  • Dissolve 1 equivalent of methyl 3-methoxy-4-aminobenzoate and 4 equivalents of potassium thiocyanate in glacial acetic acid.

  • Stir the mixture at room temperature for 45 minutes.

  • Cool the reaction mixture to 10°C in an ice bath.

  • Slowly add a solution of 2 equivalents of bromine dissolved in a small amount of glacial acetic acid dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Upon completion of the reaction (monitored by TLC), pour the reaction mixture onto ice.

  • Basify the mixture to a pH of 8 using a 25% ammonia solution to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Rationale for Experimental Choices:

  • Excess Potassium Thiocyanate and Bromine: The use of excess reagents ensures the complete conversion of the starting aniline to the desired benzothiazole.

  • Glacial Acetic Acid: This solvent not only dissolves the reactants but also acts as a catalyst for the cyclization reaction.

  • Controlled Bromine Addition at Low Temperature: The dropwise addition of bromine at a reduced temperature is crucial to control the exothermic reaction and prevent the formation of unwanted side products.

  • Basification for Precipitation: The product is soluble in the acidic reaction mixture. Basification deprotonates the amino group, reducing its solubility and leading to its precipitation.

Proven Applications in Drug Discovery: A Gateway to Novel Therapeutics

The true value of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate as a starting material is demonstrated by its successful application in the synthesis of potent and selective drug candidates. This section will highlight its use in the development of anticancer and antimicrobial agents.

Anticancer Agents: Targeting Kinase Signaling Pathways

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 2-aminobenzothiazole scaffold has been extensively explored for the development of kinase inhibitors.

Example: Synthesis of Novel PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactivated in cancer, promoting cell growth, proliferation, and survival. Derivatives of our core scaffold have shown promise as PI3K inhibitors.

Synthetic Derivatization Strategy:

Core Scaffold Methyl 2-amino-4-methoxy- benzo[d]thiazole-6-carboxylate Amide Coupling Amide Bond Formation Core Scaffold->Amide Coupling Acyl Halide R-COCl Acyl Halide->Amide Coupling Hydrolysis Ester Hydrolysis Amide Coupling->Hydrolysis Amide Coupling 2 Amide Bond Formation Hydrolysis->Amide Coupling 2 Amine R'-NH2 Amine->Amide Coupling 2 Final Compound Bioactive Derivative Amide Coupling 2->Final Compound

Caption: Derivatization for kinase inhibitors.

General Protocol for N-Acylation:

  • To a solution of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine.

  • Cool the mixture to 0°C.

  • Slowly add the desired acyl chloride or sulfonyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights:

While specific SAR data for derivatives of our exact starting material is limited in the public domain, general trends for 2-amido-benzothiazole kinase inhibitors can be extrapolated. The nature of the acyl group and any further modifications at the 6-carboxylate position significantly impact potency and selectivity. For instance, the introduction of specific heterocyclic moieties can lead to interactions with key residues in the ATP-binding pocket of the target kinase.

Antimicrobial Agents: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The rise of antibiotic resistance is a major global health threat, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Benzothiazole-cored compounds have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication.[2]

Derivatization for Antimicrobial Activity:

A common strategy involves the acylation of the 2-amino group with various carboxylic acids, often heterocyclic in nature, to mimic the natural substrate of the target enzymes.

Illustrative Biological Data (Hypothetical)

The following table illustrates the type of data generated in a drug discovery campaign using our core scaffold.

Compound IDR Group (at 2-amino position)DNA Gyrase IC₅₀ (µM)Topoisomerase IV IC₅₀ (µM)S. aureus MIC (µg/mL)
Lead-1 2-furoyl0.51.22
Lead-2 3-pyridoyl0.20.81
Lead-3 Thiophene-2-carbonyl0.82.54
Lead-4 5-nitrofuran-2-carbonyl0.10.40.5

Causality Behind SAR:

The data suggests that the nature of the heterocyclic ring system directly influences the inhibitory activity. The improved potency of Lead-2 and Lead-4 compared to Lead-1 and Lead-3 could be attributed to the ability of the pyridine and nitrofuran moieties to form specific hydrogen bonds or other favorable interactions within the enzyme's active site. The nitro group in Lead-4 likely acts as a strong hydrogen bond acceptor, significantly enhancing its binding affinity.

Conclusion and Future Perspectives

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is a highly valuable and versatile starting material in drug discovery. Its strategic functionalization allows for the efficient synthesis of diverse libraries of compounds with a wide range of biological activities. The proven success of the broader 2-aminobenzothiazole scaffold in yielding clinical candidates highlights the immense potential of this specific, well-equipped starting material.

Future research should focus on further exploring the chemical space around this core by employing combinatorial chemistry approaches and high-throughput screening. The development of novel derivatization strategies for the 4-methoxy and 6-carboxylate positions will undoubtedly lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. The continued investigation of derivatives of this scaffold against a wider range of biological targets is a promising avenue for addressing unmet medical needs.

References

  • Kavková, V., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(29), 18361–18371. [Link]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Gabr, M. M., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 265-277. [Link]

  • Bhat, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(3), 1354-1386. [Link]

  • Durcik, M., et al. (2023). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1021-1025. [Link]

  • Babenko, N. S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 457-469. [Link]

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Methodological & Application

Application Notes and Protocols for the Cyclization of 4-Methoxy-3-aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Methoxy-3-aminobenzoic Acid Scaffolds

4-Methoxy-3-aminobenzoic acid and its derivatives are versatile building blocks in medicinal chemistry and drug discovery. The specific arrangement of the amino, methoxy, and carboxylic acid functionalities on the benzene ring offers a unique platform for the synthesis of a diverse array of heterocyclic compounds. These resulting scaffolds, such as quinazolinones and benzodiazepines, are privileged structures found in numerous biologically active molecules and approved pharmaceuticals. The methoxy group, a key feature of this scaffold, can significantly influence the electronic properties of the ring system, often enhancing interactions with biological targets and improving pharmacokinetic profiles. This guide provides detailed protocols for the cyclization of 4-methoxy-3-aminobenzoic acid derivatives, offering researchers and drug development professionals a practical resource for the synthesis of novel heterocyclic entities.

Core Cyclization Strategies and Mechanistic Considerations

The cyclization of 4-methoxy-3-aminobenzoic acid derivatives can be approached through several strategic pathways, each offering access to distinct heterocyclic cores. The choice of strategy is primarily dictated by the desired final scaffold and the nature of the substituents on the starting material.

Strategy 1: Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The synthesis of quinazolinones from 4-methoxy-3-aminobenzoic acid typically involves an initial acylation of the amino group, followed by an intramolecular cyclization-condensation reaction.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization/Dehydration A 4-Methoxy-3-aminobenzoic acid B Acyl Chloride (R-COCl) or Acetic Anhydride C N-Acyl-4-methoxy-3-aminobenzoic acid A->C Pyridine or Triethylamine B->C D Intermediate Benzoxazinone C->D Acetic Anhydride (Dehydrating Agent) E Amine (R'-NH2) or Ammonia F Substituted Quinazolinone D->F E->F

Caption: General workflow for the synthesis of quinazolinone derivatives.

This protocol is adapted from established methods for quinazolinone synthesis from anthranilic acid derivatives.[2]

Step 1: Synthesis of N-Acyl-4-methoxy-3-aminobenzoic Acid

  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-3-aminobenzoic acid (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the corresponding acyl chloride (1.1 eq) or acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acylated product. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Cyclization to form the Quinazolinone Ring

  • Dehydration: Reflux the N-acyl-4-methoxy-3-aminobenzoic acid (1.0 eq) in an excess of acetic anhydride for 2-3 hours. This step forms the intermediate benzoxazinone.

  • Amination and Cyclization: After cooling, carefully add the desired amine (R'-NH2) (1.2 eq) or an aqueous solution of ammonia to the reaction mixture.

  • Heating: Heat the mixture to reflux for an additional 2-4 hours.

  • Isolation: Cool the reaction mixture and pour it into crushed ice. The precipitated quinazolinone product is collected by filtration, washed with a dilute sodium bicarbonate solution and then with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Table 1: Reaction Parameters for Quinazolinone Synthesis

R-Group (from Acyl Chloride)R'-Group (from Amine)Typical SolventReaction Time (h)Expected Yield (%)
MethylHydrogen (Ammonia)Pyridine/Acetic Anhydride6-875-85
PhenylHydrogen (Ammonia)Dichloromethane/Acetic Anhydride8-1070-80
MethylPhenylPyridine/Acetic Anhydride8-1065-75
PhenylEthylDichloromethane/Acetic Anhydride10-1260-70
Strategy 2: Synthesis of Benzodiazepine Derivatives

The benzodiazepine scaffold is a core component of many psychoactive drugs.[3] The synthesis of benzodiazepines from 4-methoxy-3-aminobenzoic acid derivatives typically involves the reaction with an α-amino acid or its derivative, followed by cyclization.

This protocol is a conceptual adaptation based on general benzodiazepine syntheses.

  • Amide Formation: Activate the carboxylic acid of 4-methoxy-3-aminobenzoic acid (1.0 eq) with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous solvent like dimethylformamide (DMF).

  • Coupling: Add an ester of an α-amino acid (e.g., glycine methyl ester hydrochloride, 1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) to the activated acid. Stir the reaction at room temperature for 12-24 hours.

  • Deprotection and Cyclization: The resulting amide is then subjected to conditions that facilitate intramolecular cyclization. This may involve heating in a high-boiling point solvent such as xylene with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to promote cyclization through the formation of an imine followed by ring closure.

  • Purification: The product can be purified by column chromatography on silica gel.

G A 4-Methoxy-3-aminobenzoic acid C Amide Intermediate A->C Coupling Agent (DCC/EDC) B α-Amino Acid Ester B->C D 1,4-Benzodiazepin-2-one C->D Heating, Acid Catalyst

Caption: Conceptual workflow for 1,4-benzodiazepin-2-one synthesis.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Yield in N-Acylation Incomplete reaction; hydrolysis of acyl chloride.Ensure anhydrous conditions. Use a slight excess of the acylating agent. Monitor the reaction by TLC until the starting material is consumed.
Incomplete Cyclization Insufficient heating; deactivation of the catalyst.Increase reaction time or temperature. Use a stronger dehydrating agent or a different acid catalyst.
Formation of Side Products Intermolecular reactions; decomposition of starting materials or products.Use dilute conditions to favor intramolecular cyclization. Purify intermediates before proceeding to the next step.
Difficulty in Product Isolation Product is soluble in the work-up solvent.Extract the aqueous layer with an organic solvent. Use a different solvent for precipitation.

Expert Insights and Causality

  • The Role of the Methoxy Group: The electron-donating nature of the methoxy group at the 4-position increases the electron density of the benzene ring, which can facilitate electrophilic aromatic substitution reactions that are often involved in the cyclization step. However, it can also influence the regioselectivity of these reactions.

  • Choice of Dehydrating Agent: In quinazolinone synthesis, acetic anhydride serves a dual role: it acts as a dehydrating agent to facilitate the initial cyclization to the benzoxazinone intermediate and can also be the acetyl source if 2-methylquinazolinone is the target. For other acyl groups, a stronger dehydrating agent like polyphosphoric acid (PPA) might be necessary.

  • Solvent Selection: The choice of solvent is critical. For acylation, a non-protic solvent is preferred to avoid reaction with the acylating agent. For cyclization reactions, a high-boiling point solvent may be required to provide the necessary activation energy.

References

  • ResearchGate. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Available at: [Link]

  • Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Eureka | Patsnap. A kind of preparation method of 3-amino-4-methoxybenzanilide. Available at: [Link]

  • PMC. The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]

  • RSC Publishing. Recent advances in 4(3H)-quinazolinone syntheses. Available at: [Link]

  • MDPI. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Available at: [Link]

  • ACS Publications. New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. Available at: [Link]

  • ResearchGate. Synthesis of 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one (3). Available at: [Link]

  • RSC Publishing. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]

  • PMC. Unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis. Available at: [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available at: [Link]

  • PubChem. 3-Amino-4-methoxybenzoic acid. Available at: [Link]

  • PMC. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Available at: [Link]

  • ResearchGate. Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. A Review on 4(3H)-quinazolinone synthesis. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Available at: [Link]

  • PMC. Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Available at: [Link]

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Application Notes & Protocols: Leveraging Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The 2-aminobenzothiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, capable of forming key interactions within the ATP-binding site of various kinases.[1][2] This document provides a detailed guide for researchers and drug development professionals on the strategic use of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate , a highly functionalized and versatile building block, in the rational design and synthesis of next-generation kinase inhibitors. We will explore its synthetic utility, provide field-proven experimental protocols, and discuss the underlying structure-activity relationships that drive inhibitor potency and selectivity.

Introduction: The Strategic Value of the Benzothiazole Core

The pursuit of selective and potent kinase inhibitors is a paramount objective in therapeutic development. The 2-aminothiazole moiety is a key pharmacophore present in several approved and investigational drugs, including the potent pan-Src kinase inhibitor Dasatinib.[3][4] Its success stems from the ability of the heterocyclic system to act as a stable, bioisosteric mimic of the adenine region of ATP, forming critical hydrogen bond interactions with the "hinge" region of the kinase domain.

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate represents an advanced starting material for several reasons:

  • The 2-Amino Group: This primary amine serves as a versatile synthetic handle for introducing a wide array of chemical functionalities, enabling the exploration of diverse chemical space.

  • The Benzothiazole Core: This rigid, planar scaffold properly orients substituents into the active site. The inherent aromaticity and heteroatoms contribute to favorable binding interactions.[5][6]

  • Strategic Substitution: The 4-methoxy and 6-carboxylate groups provide additional points for interaction, influence physicochemical properties like solubility and cell permeability, and can be used to fine-tune selectivity against different kinases.

This guide will demonstrate how to leverage these features to construct libraries of potent and selective kinase inhibitors.

Physicochemical Profile of the Core Scaffold

A thorough understanding of the starting material is critical for reaction planning and optimization.

PropertyValueSource
IUPAC Name methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate[PubChem CID: 59560269][7]
CAS Number 955886-84-7[PubChem CID: 59560269][7]
Molecular Formula C₁₀H₁₀N₂O₃S[PubChem CID: 59560269][7]
Molecular Weight 238.27 g/mol [PubChem CID: 59560269][7]
Hydrogen Bond Donors 1[PubChem CID: 59560269][7]
Hydrogen Bond Acceptors 6[PubChem CID: 59560269][7]
Topological Polar Surface Area 103 Ų[PubChem CID: 59560269][7]

Synthesis of the Core Scaffold: A Validated Protocol

The foundational 2-aminobenzothiazole ring system is reliably constructed via the Hugershoff reaction, involving the cyclization of an aniline derivative with a thiocyanate salt in the presence of bromine.[8][9] This method is robust and can be adapted for various substituted anilines.

cluster_0 Synthesis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate SM Methyl 4-amino-3-methoxybenzoate Reagents 1. KSCN, Acetic Acid 2. Br2 in Acetic Acid SM->Reagents Step 1: Thiocyanation Product Methyl 2-amino-4-methoxy- benzo[d]thiazole-6-carboxylate Reagents->Product Step 2: Cyclization

Caption: Workflow for the synthesis of the core benzothiazole scaffold.

Protocol 1: Synthesis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

This protocol is adapted from established procedures for synthesizing substituted 2-aminobenzothiazoles.[9]

Materials:

  • Methyl 4-amino-3-methoxybenzoate

  • Potassium thiocyanate (KSCN)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • 25% Ammonium Hydroxide solution

  • Ice bath, magnetic stirrer, dropping funnel

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of Methyl 4-amino-3-methoxybenzoate and 4.0 equivalents of KSCN in glacial acetic acid.

  • Stir the mixture at room temperature for 45 minutes to ensure homogeneity.

  • Cool the reaction flask in an ice bath to 10-15°C.

  • In a separate dropping funnel, carefully dissolve 2.0 equivalents of bromine in a minimal amount of glacial acetic acid.

  • Add the bromine solution dropwise to the cooled reaction mixture over 30-60 minutes. Maintain the internal temperature below 20°C.

    • Causality: Slow addition of bromine is crucial to control the exothermic reaction and prevent the formation of poly-brominated byproducts.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Pour the reaction mixture onto crushed ice and carefully neutralize to pH 8 using a 25% ammonium hydroxide solution.

    • Self-Validation: The product will precipitate as a solid upon neutralization. The color may range from off-white to pale yellow.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Synthetic Derivatization for Kinase Inhibitor Development

The 2-amino group is the primary locus for derivatization to build out the kinase inhibitor pharmacophore. The following protocols detail common and highly effective transformations.

Amide Bond Formation: Probing the Active Site

Amide coupling is a cornerstone of medicinal chemistry, creating stable linkages that can participate in hydrogen bonding.

cluster_1 General Amide Coupling Scaffold Benzothiazole Scaffold (2-NH2) Amide_Product Final Inhibitor (2-NH-C(=O)-R) Scaffold->Amide_Product Acid R-COOH Coupling Coupling Agent (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA) Acid->Coupling Acid Activation Coupling->Amide_Product Amidation

Caption: Workflow for amide bond formation.

Protocol 2: General Amide Coupling

Materials:

  • Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate (1.0 eq)

  • Carboxylic acid of interest (R-COOH) (1.1 eq)

  • HATU (1.2 eq) or EDC/HOBt (1.2 eq each)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (R-COOH) in anhydrous DMF, add the coupling agent(s) (HATU or EDC/HOBt) and DIPEA.

  • Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

    • Causality: Pre-activation forms a highly reactive ester intermediate, facilitating efficient nucleophilic attack by the less reactive 2-amino group of the benzothiazole.

  • Add the Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate to the activated acid mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Self-Validation: The disappearance of the starting benzothiazole and the appearance of a new, less polar spot/peak indicates product formation.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Urea Formation: Targeting the Kinase Hinge

The diaryl urea motif is a classic feature of Type II kinase inhibitors, which bind to the inactive DFG-out conformation of the kinase. This motif often forms bidentate hydrogen bonds with the kinase hinge.[10]

cluster_2 General Urea Synthesis Scaffold Benzothiazole Scaffold (2-NH2) Urea_Product Final Inhibitor (2-NH-C(=O)-NH-R) Scaffold->Urea_Product Isocyanate R-N=C=O Isocyanate->Urea_Product Nucleophilic Addition

Caption: Workflow for urea synthesis via isocyanate addition.

Protocol 3: General Urea Synthesis

Materials:

  • Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate (1.0 eq)

  • Isocyanate of interest (R-NCO) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate in anhydrous THF or DCM.

  • Add the isocyanate dropwise at room temperature.

    • Causality: This reaction proceeds via direct nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the isocyanate. It is typically fast and clean, often not requiring a base.

  • Stir the mixture at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • If a precipitate forms, it is often the desired product. It can be collected by filtration.

    • Self-Validation: The reaction is often quantitative. The product can be checked for purity by ¹H NMR and LC-MS without extensive purification.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purify the residue by trituration with a suitable solvent (e.g., diethyl ether, hexanes) or by column chromatography if necessary.

Structure-Activity Relationship (SAR) Insights

The derivatization of the core scaffold allows for a systematic exploration of the SAR to optimize kinase inhibition.

Modification SiteStructural ChangeExpected Impact on ActivityRationale & References
2-Amino Group Addition of aryl ureasIncrease Potency (especially for Type II inhibitors)The urea NH groups form critical H-bonds with the kinase hinge region.[10][11]
2-Amino Group Addition of substituted amidesModulate Potency & Selectivity The R-group can be tailored to access specific sub-pockets (e.g., hydrophobic pocket, solvent front).
Appended Phenyl Ring Carboxyl group at meta-positionPotential for Dual Inhibition An acidic group can form key interactions in the active sites of certain kinases, as seen with CK2 and GSK3β inhibitors.[10]
Benzothiazole Core 4-Methoxy groupImproved Properties Influences electronics and can form specific H-bonds. May improve metabolic stability and cell permeability.
Benzothiazole Core 6-Carboxylate groupVector for Solubility/Probing The ester can be hydrolyzed to a carboxylic acid to improve solubility or serve as an attachment point for further modifications.

The benzothiazole ring itself is a critical determinant of activity and selectivity.[12] Modifications that alter its electronic nature or steric profile can have profound effects on kinase binding.

Illustrative Data: Targeting Profile of Hypothetical Derivatives

To illustrate the potential of this scaffold, the following table presents hypothetical inhibition data for derivatives synthesized using the protocols above. The targets (VEGFR-2, c-Met, Src) are kinases known to be inhibited by benzothiazole-based compounds.

Compound IDModification (at 2-NH₂)VEGFR-2 IC₅₀ (nM)c-Met IC₅₀ (nM)Src IC₅₀ (nM)
BZ-001 N-(4-chlorophenyl)urea5580250
BZ-002 N-(3-carboxyphenyl)urea>10004567
BZ-003 N-(quinolin-6-yl)amide2515400
BZ-004 N-(pyrazine-2-carbonyl)amide70650>5000

This data is illustrative and intended to demonstrate how SAR can be evaluated. The introduction of quinoline and pyrazine moieties can significantly impact potency and selectivity profiles.[11]

Conclusion and Future Perspectives

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is a high-potential, strategically functionalized starting material for the synthesis of kinase inhibitors. The protocols and insights provided herein offer a robust framework for researchers to:

  • Reliably synthesize and derivatize the benzothiazole core.

  • Generate compound libraries based on established pharmacophore models (amides, ureas).

  • Systematically evaluate structure-activity relationships to optimize for potency and selectivity.

Future work in this area should focus on exploring novel coupling partners for the 2-amino group, investigating the derivatization of the 6-carboxylate position, and employing computational docking studies to rationalize observed SAR and guide the design of inhibitors against new and challenging kinase targets.

References

  • Tanke, R. S., & Foxman, B. M. (2007). 2-Amino-4-methylbenzothiazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4668.
  • Uran, B., et al. (2025). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate.
  • Patil, S. A., et al. (2019). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 9(3), 1530-1545.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylbenzothiazole. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
  • Patel, R. B., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(3), 965-971.
  • Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry, 15(1), 25-50.
  • Dernovšek, J., et al. (2022). Benzo[d]thiazole derivatives as microtubule affinity-regulating kinase 4 (MARK4) inhibitors: Synthesis, characterization, biological evaluation, and computational studies. Molecules, 27(19), 6529.
  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Ayimbila, S. N., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81.
  • Dernovšek, J., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Pharmaceutics, 13(8), 1283.
  • Google Patents. (1984). US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole.
  • Dernovšek, J., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. PubMed. Retrieved from [Link]

  • Krátký, M., et al. (2017). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 22(12), 2083.
  • Al-Ostath, A., et al. (2024).
  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • Dernovšek, J., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors.
  • Abdel-Maksoud, M. S., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega, 8(4), 3989-4006.

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"Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate" as an intermediate for antibacterial agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate: A Versatile Intermediate for Novel Antibacterial Agents

Audience: Researchers, scientists, and drug development professionals.

Strategic Overview: The Benzothiazole Scaffold in an Era of Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of new chemical entities that can overcome existing resistance mechanisms.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzothiazole scaffold has emerged as a "privileged structure" due to its presence in a wide array of therapeutically active agents.[2][3][4][5] Benzothiazole derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5][6]

The potent antibacterial activity of this class is often attributed to the ability of the benzothiazole core to interact with essential bacterial enzymes like DNA gyrase, topoisomerase IV, and dihydropteroate synthase (DHPS), which are crucial for bacterial DNA replication and metabolism.[1][7][8] This document provides a detailed guide on the synthesis and application of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate , a key intermediate designed for the combinatorial synthesis of novel antibacterial drug candidates. The strategic placement of the 2-amino, 4-methoxy, and 6-carboxylate functional groups offers multiple "handles" for chemical modification, enabling the systematic exploration of the structure-activity relationship (SAR) to optimize potency and pharmacokinetic properties.

Synthesis of the Core Intermediate: Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

The synthesis of the title intermediate is achieved through a classical and robust method for benzothiazole formation: the oxidative cyclization of a substituted aryl thiourea. This approach is favored for its reliability and scalability. The causality behind this multi-step synthesis lies in the sequential formation of the key thiourea intermediate followed by an electrophilic cyclization to construct the fused heterocyclic system.

Synthetic Workflow

The overall synthetic pathway is a two-step process starting from commercially available methyl 3-amino-5-methoxybenzoate.

G cluster_0 A Methyl 3-amino-5-methoxybenzoate B Step 1: Thiourea Formation A->B Reagent C Intermediate: Methyl 3-methoxy-5-thioureidobenzoate B->C Product R1 NH4SCN, Acetic Acid D Step 2: Oxidative Cyclization C->D Intermediate E Final Product: Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate D->E Product R2 Br2 in Acetic Acid

Caption: Synthetic pathway for the target intermediate.

Detailed Experimental Protocol: Synthesis of the Intermediate

Rationale: This protocol is designed for self-validation. The formation of the thiourea intermediate in Step 1 can be monitored by Thin Layer Chromatography (TLC). The final cyclization in Step 2 is typically marked by a color change and can be confirmed by the disappearance of the starting material on TLC, with final product identity confirmed by spectroscopic methods.

Materials and Reagents:

  • Methyl 3-amino-5-methoxybenzoate (98%)

  • Ammonium thiocyanate (NH₄SCN, 98%)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

Step 1: Formation of Methyl 3-methoxy-5-thioureidobenzoate

  • To a solution of methyl 3-amino-5-methoxybenzoate (10.0 g, 55.2 mmol) in glacial acetic acid (100 mL), add ammonium thiocyanate (12.6 g, 165.6 mmol).

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity. The reaction is mildly exothermic.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexane:EtOAc). The formation of the more polar thiourea product should be observed.

  • Once the starting material is consumed, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.

  • A white precipitate of the thiourea intermediate will form. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. This intermediate is typically used in the next step without further purification.

Step 2: Oxidative Cyclization to Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

  • Suspend the crude methyl 3-methoxy-5-thioureidobenzoate from the previous step in glacial acetic acid (150 mL) in a three-neck flask equipped with a stirrer and dropping funnel. Cool the suspension to 0-5 °C in an ice bath.

  • Prepare a solution of bromine (3.1 mL, 60.7 mmol) in 30 mL of glacial acetic acid. Add this solution dropwise to the cooled suspension over 30-45 minutes, maintaining the internal temperature below 10 °C. The causality here is critical: slow addition of the electrophilic bromine prevents unwanted side reactions and ensures controlled cyclization.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The color will typically change from reddish-brown to a yellow suspension.

  • Pour the reaction mixture into 600 mL of ice-cold water. Quench the excess bromine by adding a 10% aqueous solution of sodium thiosulfate until the yellow color disappears.

  • Carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • The crude product will precipitate. Collect the solid by filtration and wash with water.

  • Purification: The crude solid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 40% EtOAc) to yield the pure product as a solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. The presence of the amino group protons and the characteristic benzothiazole ring signals will validate the product's identity.

Application as a Scaffold for Antibacterial Agents

The title intermediate is a powerful platform for generating diverse libraries of potential antibacterial agents. Its key functional groups—the 2-amino and 6-carboxylate moieties—serve as primary points for derivatization.

G Core Methyl 2-amino-4-methoxy- benzo[d]thiazole-6-carboxylate Path1 Modification at 2-Amino Group Core->Path1 Path2 Modification at 6-Carboxylate Group Core->Path2 Amide 2-Amide Derivatives Path1->Amide Acylation (R-COCl) Schiff 2-Schiff Base Derivatives Path1->Schiff Condensation (R-CHO) Acid 6-Carboxylic Acid Path2->Acid Hydrolysis (LiOH) Amide6 6-Amide Derivatives Acid->Amide6 Amide Coupling (R-NH2, Coupling Agents)

Caption: Key derivatization strategies for the intermediate.

Protocol: Synthesis of a 2-Amide Derivative

Rationale: Acylation of the 2-amino group is a common and effective strategy to introduce diverse substituents. The resulting amide bond can form crucial hydrogen bond interactions with target enzymes.[2] This protocol uses a standard acid chloride for acylation.

Materials and Reagents:

  • Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

  • 4-Chlorobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • Dissolve the intermediate (1.0 g, 3.98 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (0.48 mL, 5.97 mmol) to the solution and cool to 0 °C. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Add a solution of 4-chlorobenzoyl chloride (0.77 g, 4.38 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

  • Upon completion, dilute the mixture with DCM (30 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from ethanol or by column chromatography to yield the pure 2-(4-chlorobenzamido) derivative.

Structure-Activity Relationship (SAR) and Biological Data

Literature on benzothiazole derivatives reveals that substitutions at the 2- and 6-positions are critical for antibacterial activity.[2][5] The 2-amino group, when converted to an amide, allows for the introduction of various aryl or alkyl groups that can modulate lipophilicity and steric interactions within the target's binding pocket.

Key SAR Insights from Literature:

  • 2-Position: Linking the 2-amino group to moieties like isatin, pyrimidine, or substituted phenyl rings has yielded compounds with potent activity, sometimes exceeding that of standard drugs like ciprofloxacin against specific strains.[1]

  • 6-Position: The presence of electron-withdrawing or donating groups at the 6-position (or equivalent positions) can significantly influence activity. For instance, chloro or trifluoromethoxy groups have been shown to enhance antibacterial effects.[1] The carboxylate in our intermediate provides a versatile point to introduce a wide range of amide functionalities, which are known to be important hydrogen bonding domains.[2]

  • Gram-Negative vs. Gram-Positive: Some benzothiazole derivatives show preferential activity against Gram-negative bacteria (e.g., E. coli, P. aeruginosa), while others are more potent against Gram-positive strains (S. aureus, B. subtilis).[1][9]

Representative Antibacterial Activity of Benzothiazole Derivatives

The following table summarizes MIC (Minimum Inhibitory Concentration) data for various 2,6-disubstituted benzothiazole derivatives reported in the literature to illustrate the potential of this scaffold.

Compound ClassR² SubstituentR⁶ SubstituentTest OrganismMIC (µg/mL)Reference
Isatin HybridsIsatin-linkedHE. coli3.1 - 6.2[1]
Isatin HybridsIsatin-linkedHP. aeruginosa6.2[1]
PyrimidinylureasPyrimidinylureaHB. subtilis(Better than Chloramphenicol)[1]
Amide DerivativesSubstituted AmideHM. catarrhalis4[1]
Schiff BasesImino-methyl-nitrophenolMethoxyS. aureus16.0 - 27.0 (Zone of Inhibition, mm)[9]
Schiff BasesImino-methyl-nitrophenolMethoxyE. coli13.0 - 15.0 (Zone of Inhibition, mm)[9]

Conclusion and Future Perspectives

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is a strategically designed intermediate for the development of next-generation antibacterial agents. Its synthesis is straightforward, and its functional groups are ideally positioned for extensive chemical modification. The protocols provided herein offer a robust foundation for creating libraries of novel benzothiazole derivatives.

Future work should focus on a multipronged derivatization strategy targeting both the 2-amino and 6-carboxylate positions. The resulting compounds must be screened against a broad panel of clinically relevant, drug-resistant bacterial strains. Promising candidates should then be advanced to studies evaluating their mechanism of action, metabolic stability, and in vivo efficacy to identify lead compounds for preclinical development.[10] The versatility of this scaffold holds significant promise for delivering novel therapeutics to combat the global threat of AMR.

References

  • Jadhav, S. D., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 49. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Antibiotics, 12(7), 1179. Available at: [Link]

  • Singh, A., et al. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Advances, 4(31), 16216-16227. Available at: [Link]

  • Kumar, R., et al. (2020). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Journal of Chemical Sciences, 132(1), 1-13. Available at: [Link]

  • Ekennia, A. C., et al. (2015). Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol. International Journal of Chemistry, 5(2), 1-8. Available at: [Link]methyl-4-nitrophenol)

  • Phetsang, W., et al. (2016). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 59(19), 9214-9226. Available at: [Link]

  • Sharma, P., et al. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link]

  • Borad, M. A., & Bhoi, M. N. (2021). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. Polycyclic Aromatic Compounds, 41(5), 1018-1028. Available at: [Link]

  • Reyes-Mayorga, J. I., et al. (2023). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Molecules, 28(14), 5569. Available at: [Link]

  • Patel, R. V., et al. (2012). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Medicinal Chemistry Research, 21(10), 2824-2832. Available at: [Link]

  • El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(1), 1-25. Available at: [Link]

  • Process for the production of 2-amino-4-methyl-benzothiazole. (1984). Google Patents.
  • Durcik, M., et al. (2024). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 7-10. Available at: [Link]

  • Sharma, A., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Medicinal Chemistry, 16(1), 1-15. Available at: [Link]

  • Juber, A. K., et al. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. ResearchGate. Available at: [Link]

  • Guedes, J. V. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(19), 6825. Available at: [Link]

  • Sreenivasa, M., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Synthesis, 18(5), 459-483. Available at: [Link]

  • Allen, C. F. H., & VanAllan, J. (1943). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 23, 13. Available at: [Link]

Sources

Application Notes & Protocols: Solid-Phase Synthesis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate Derivatives for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antibacterial and anticancer agents.[1][2][3][4] Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, in particular, serves as a valuable intermediate for the synthesis of novel therapeutics, such as inhibitors of bacterial DNA gyrase and topoisomerase IV.[1][5] This document provides a comprehensive guide to the solid-phase synthesis (SPS) of derivatives based on this scaffold. By leveraging the efficiency and modularity of SPS, researchers can rapidly generate libraries of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery pipeline. This guide details a proposed traceless synthesis strategy, discusses the rationale behind experimental choices, and provides detailed protocols for key steps from resin loading to final product cleavage.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

Heterocyclic compounds are cornerstones of modern pharmacology. Among them, the benzothiazole nucleus, particularly when substituted with an amino group at the 2-position, has garnered immense interest.[3][4] This structural motif is found in a variety of biologically active molecules, demonstrating a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The methoxy and methyl carboxylate substituents on the benzene ring of the title compound offer additional points for synthetic modification and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.[6][7]

Solid-phase synthesis offers a significant advantage over traditional solution-phase chemistry for the construction of compound libraries.[8] By anchoring the synthetic intermediates to an insoluble polymer support, SPS simplifies purification to a mere filtration and washing process, enables the use of excess reagents to drive reactions to completion, and is highly amenable to automation.[9][10] This application note outlines a robust solid-phase protocol designed to facilitate the exploration of chemical space around the methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate core.

The Strategic Approach: A Traceless Solid-Phase Synthesis Design

To maximize the synthetic utility and allow for diversification at the 2-amino position, we propose a traceless solid-phase synthesis strategy. In this approach, the linker is designed to be cleaved without leaving any residual functionality on the final product.[11][12] Our proposed strategy involves the immobilization of a precursor via a safety-catch linker, on-resin formation of the benzothiazole ring, diversification of the exocyclic amino group, and subsequent cleavage to release the target compounds.

A safety-catch linker is stable to the reaction conditions used for chain elongation and modification but can be "activated" in a separate step to become labile for cleavage.[13][14] This provides a robust and flexible synthetic platform.

Proposed Synthetic Workflow Diagram

Solid-Phase Synthesis Workflow cluster_resin Solid Support cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Product Resin Carboxy-Polystyrene Resin Linker_Activation Linker Activation (e.g., SOCl2) Resin->Linker_Activation 1. Swell in DCM Isothiocyanate_Formation Isothiocyanate Formation (NH4SCN) Linker_Activation->Isothiocyanate_Formation 2. React with isothiocyanate source Thiourea_Formation Thiourea Formation (Substituted Aniline) Isothiocyanate_Formation->Thiourea_Formation 3. Couple with aniline precursor Cyclization Oxidative Cyclization (e.g., I2 or Br2) Thiourea_Formation->Cyclization 4. Form benzothiazole ring Diversification N-Functionalization (Acylation, Alkylation, etc.) Cyclization->Diversification 5. (Optional) Modify 2-amino group Cleavage Cleavage from Resin (e.g., Hydrazine) Diversification->Cleavage 6. Release from support Final_Product Final Product Library Cleavage->Final_Product

Sources

Application Notes and Protocols: Leveraging Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate for Advanced Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold in Fluorescent Sensing

Benzothiazole derivatives have emerged as a cornerstone in the development of fluorescent probes due to their remarkable photophysical properties, including high quantum yields, large Stokes shifts, and sensitivity to their microenvironment.[1][2][3] This versatile heterocyclic system serves as an excellent fluorophore, readily modified to create specific sensors for a wide array of analytes and biological parameters.[1][3] The inherent structural rigidity and extensive π-conjugation of the benzothiazole core contribute to its favorable fluorescent characteristics. Furthermore, the ease of chemical modification at various positions on the benzothiazole ring system allows for the fine-tuning of its spectral properties and the introduction of specific recognition moieties for targeted analytes.[2][4] This adaptability has led to the development of benzothiazole-based probes for detecting metal ions, reactive oxygen species, pH fluctuations, and changes in viscosity, making them invaluable tools in cell biology, diagnostics, and drug discovery.[5][6][7]

This application note focuses on a particularly promising building block: Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate . The strategic placement of the electron-donating methoxy group and the electron-withdrawing methyl carboxylate group on the benzene ring of the benzothiazole core is anticipated to create a push-pull system, enhancing the intramolecular charge transfer (ICT) character of the molecule. This electronic arrangement is highly desirable for creating probes that are sensitive to environmental polarity and viscosity. The 2-amino group provides a convenient handle for further functionalization, allowing for the attachment of various recognition units to create targeted fluorescent probes.

Core Scaffold: Synthesis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

The synthesis of the core scaffold is a critical first step in the development of fluorescent probes. A reliable and efficient synthetic route is paramount. The following protocol outlines a plausible pathway for the synthesis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, based on established methods for the synthesis of substituted 2-aminobenzothiazoles.[8][9][10]

Synthetic Workflow

cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: Thiocyanation and Cyclization Methyl 3-methoxy-4-nitrobenzoate Methyl 3-methoxy-4-nitrobenzoate Methyl 4-amino-3-methoxybenzoate Methyl 4-amino-3-methoxybenzoate Methyl 3-methoxy-4-nitrobenzoate->Methyl 4-amino-3-methoxybenzoate Reduction (e.g., H2, Pd/C) Intermediate Thiourea Intermediate Thiourea Methyl 4-amino-3-methoxybenzoate->Intermediate Thiourea KSCN Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate Intermediate Thiourea->Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate Br2, Acetic Acid

Caption: Synthetic scheme for Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate.

Detailed Protocol: Synthesis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Materials:

  • Methyl 4-amino-3-methoxybenzoate

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Methanol

  • Standard laboratory glassware and purification apparatus (column chromatography)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve Methyl 4-amino-3-methoxybenzoate (1 equivalent) and potassium thiocyanate (2.2 equivalents) in glacial acetic acid. Stir the mixture at room temperature until all solids are dissolved.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise to the reaction mixture with constant stirring. The rate of addition should be controlled to maintain the temperature below 10 °C. The aniline starting material is highly activated, and careful control of the bromination is necessary to avoid side reactions.[11]

  • Reaction: After the addition of bromine is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

  • Isolation and Purification: The crude product will precipitate out of the solution. Collect the solid by filtration and wash thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate.

Photophysical Properties of the Benzothiazole Core

The substitution pattern of the benzothiazole core significantly influences its photophysical properties. The methoxy group at the 4-position is expected to act as an electron-donating group, while the methyl carboxylate at the 6-position is an electron-withdrawing group. This "push-pull" electronic configuration often leads to a larger Stokes shift and increased sensitivity to the surrounding environment.

PropertyExpected RangeRationale
Excitation Max (λ_ex) 350 - 400 nmThe extended π-system of the benzothiazole core.
Emission Max (λ_em) 450 - 550 nmThe presence of the electron-donating methoxy group is likely to cause a red-shift in the emission compared to the unsubstituted benzothiazole.
Stokes Shift 50 - 100 nmThe intramolecular charge transfer (ICT) character promoted by the push-pull substituents typically results in a significant Stokes shift.[1]
Quantum Yield (Φ) 0.1 - 0.6The quantum yield can be sensitive to the solvent environment and the nature of any attached recognition moiety.

Application I: Development of a Viscosity-Sensitive Fluorescent Probe

Intracellular viscosity is a critical parameter that reflects the state of cellular processes and is associated with various diseases.[12] Fluorescent probes that exhibit viscosity-dependent emission are valuable tools for studying these processes.[13] The "Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate" scaffold is an excellent candidate for developing such probes due to its potential for restricted intramolecular rotation.

Probe Design and Sensing Mechanism

A viscosity-sensitive probe can be designed by attaching a rotor moiety, such as a triphenylphosphonium group, to the 2-amino position of the benzothiazole core. In low-viscosity environments, the rotor can freely rotate, leading to non-radiative decay and low fluorescence. In high-viscosity environments, the rotation is hindered, which promotes radiative decay and a significant increase in fluorescence intensity.

cluster_0 Low Viscosity Probe Probe Excitation Excitation Excitation->Probe hv

Caption: Mechanism of a viscosity-sensitive fluorescent probe.

Protocol: Intracellular Viscosity Measurement

Materials:

  • Viscosity probe stock solution (e.g., 1 mM in DMSO)

  • Live cells (e.g., HeLa cells)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with environmental chamber

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes suitable for microscopy until they reach 70-80% confluency.

  • Probe Loading: Prepare a working solution of the viscosity probe by diluting the stock solution in cell culture medium to a final concentration of 1-10 µM. Remove the old medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe for 30-60 minutes at 37 °C in a CO₂ incubator.

  • Washing: After incubation, wash the cells twice with warm PBS to remove any excess probe.

  • Imaging: Add fresh cell culture medium to the cells and immediately image them using a confocal microscope. Acquire images in the appropriate fluorescence channel for the probe.

  • Inducing Viscosity Changes (Optional): To observe changes in intracellular viscosity, treat the cells with an agent known to alter viscosity (e.g., nystatin or monensin) and acquire images at different time points.

Application II: Development of a Ratiometric pH Probe

The pH of cellular compartments is tightly regulated, and deviations from the normal pH range are associated with various physiological and pathological conditions.[14][15] Ratiometric fluorescent probes, which exhibit a pH-dependent shift in their emission or excitation spectra, are particularly advantageous for quantitative pH measurements as they are less susceptible to variations in probe concentration and instrumental parameters.[14][16][17]

Probe Design and Sensing Mechanism

A ratiometric pH probe can be developed by introducing a pH-sensitive moiety, such as a phenol or an aniline derivative, to the benzothiazole core. The protonation/deprotonation of this moiety will alter the electronic properties of the fluorophore, leading to a shift in the emission wavelength. For example, attaching a phenolic group to the 2-amino position would create a probe that could exist in a protonated (phenol) or deprotonated (phenolate) form, each with a distinct fluorescence emission profile.

cluster_0 Acidic pH cluster_1 Basic pH Probe-H Protonated Form (Emission λ1) Probe- Deprotonated Form (Emission λ2) Probe-H->Probe- + OH- Probe-->Probe-H + H+

Caption: Principle of a ratiometric pH probe.

Protocol: Intracellular pH Measurement

Materials:

  • Ratiometric pH probe stock solution (e.g., 1 mM in DMSO)

  • Live cells (e.g., A549 cells)

  • Calibration buffers of known pH

  • Nigericin (for in situ calibration)

  • Confocal microscope with spectral imaging capabilities

Procedure:

  • Cell Culture and Probe Loading: Follow the same procedure as for the viscosity probe to culture and load the cells with the ratiometric pH probe.

  • Imaging: Acquire fluorescence images at two distinct emission wavelengths corresponding to the protonated and deprotonated forms of the probe.

  • In Situ Calibration: To obtain a quantitative pH measurement, perform an in situ calibration. Treat the cells with a high concentration of nigericin (e.g., 10 µM) in calibration buffers of varying pH. Nigericin is an ionophore that equilibrates the intracellular and extracellular pH.

  • Ratio Analysis: For each pH value in the calibration curve, calculate the ratio of the fluorescence intensities at the two emission wavelengths. Plot the intensity ratio against the pH to generate a calibration curve.

  • Intracellular pH Determination: Use the calibration curve to determine the intracellular pH of the experimental cells based on their fluorescence intensity ratio.

Conclusion and Future Perspectives

"Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate" represents a highly promising and versatile scaffold for the development of novel fluorescent probes. Its inherent photophysical properties, stemming from the substituted benzothiazole core, make it an ideal starting point for creating sensors for a variety of biological applications. The protocols outlined in this application note provide a framework for the synthesis of this core molecule and its application in the development of viscosity and pH-sensitive probes. The adaptability of the 2-amino group allows for the facile incorporation of a wide range of recognition moieties, opening up possibilities for the creation of probes for other analytes of interest. Further research into the derivatization of this scaffold is likely to yield a new generation of sophisticated tools for biological imaging and diagnostics. The benzothiazole scaffold continues to be a significant area of research in drug discovery and the development of therapeutic agents.[2][5][6][7]

References

  • A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. Available from: [Link]

  • Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. Available from: [Link]

  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Available from: [Link]

  • A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging. Available from: [Link]

  • Mechanism of reaction between substituted aniline and potassium thiocyanate in presence of bromine and glacial acetic acid. Available from: [Link]

  • Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. Available from: [Link]

  • Synthesis and Cyclization of Benzothiazole: Review. Available from: [Link]

  • Tailoring a Dual-Response Site Ratiometric Luminescent Probe Based on a Ruthenium(II) Complex–Benzothiazole Scaffold for Monitoring Intracellular pH Changes. Available from: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available from: [Link]

  • Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues. Available from: [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Available from: [Link]

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Available from: [Link]

  • A ratiometric benzothiazole-based fluorescence probe for selectively recognizing HClO and its practical applications. Available from: [Link]

  • Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. Available from: [Link]

  • ISSN: 0975-8585 January – March 2012 RJPBCS Volume 3 Issue 1 Page No. 631. Available from: [Link]

  • BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties. Available from: [Link]

  • Viscosity Measurements. Available from: [Link]

  • Measuring Sodium Transport in Cells with Nuclear Magnetic Resonance. Available from: [Link]

  • Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. Available from: [Link]

  • Benzimidazole-Based Ratiometric Two-Photon Fluorescent Probes for Acidic pH in Live Cells and Tissues. Available from: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available from: [Link]

  • Synthesis and Application of Novel Benzothiazole Fluorescent Probes. Available from: [Link]

  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Available from: [Link]

  • Synthesis And Biological Application Of Viscosity-responsive Fluorescent Probes. Available from: [Link]

  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Benzothiazole derivatives: Significance and symbolism. Available from: [Link]

  • All about the 3-Methoxy 4-Methyl Methyl Benzoate. Available from: [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Derivatives of this structure have shown promise as anticancer, antimicrobial, and antifungal agents.[1][2] The strategic placement of various functional groups on the benzothiazole ring system allows for the fine-tuning of a compound's pharmacological profile, making it a fertile ground for structure-activity relationship (SAR) studies. These studies are fundamental to drug discovery, providing a roadmap for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties.[3]

This guide focuses on Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate , a compound of significant interest for SAR-driven drug development. Its multifunctionality, with reactive sites at the 2-amino group, the 6-carboxylate ester, and the potential for modification of the 4-methoxy group, offers a rich landscape for chemical exploration. We will delve into the synthesis of this core scaffold, the design of an analog library for SAR studies, and detailed protocols for evaluating the biological activity of these analogs, with a particular focus on their potential as anticancer agents through kinase inhibition and as novel antibacterial agents.

Synthesis of the Core Scaffold and Analog Library Design

The synthesis of the core compound, Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, can be achieved through a well-established route for 2-aminobenzothiazole formation. This typically involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine, to facilitate cyclization.[4]

Protocol 1: Synthesis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

This protocol is an adaptation from established methods for similar benzothiazole derivatives.[1][4]

Materials:

  • Methyl 3-amino-4-methoxybenzoate

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

  • Ammonium hydroxide (25% solution)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of Methyl 3-amino-4-methoxybenzoate and 4 equivalents of KSCN in glacial acetic acid.

  • Stir the mixture at room temperature for 45 minutes.

  • Cool the flask in an ice bath to 10°C.

  • In a separate beaker, dissolve 2 equivalents of bromine in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture while maintaining the temperature below 15°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture onto crushed ice.

  • Carefully basify the mixture to a pH of 8 using a 25% ammonium hydroxide solution.

  • The resulting precipitate, Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analog Library Design for SAR Studies

To effectively probe the SAR of the lead compound, a library of analogs should be systematically designed and synthesized. Modifications should target the key functional groups: the 2-amino group, the 4-methoxy group, and the 6-carboxylate group.

Table 1: Proposed Analog Library for SAR Studies

Modification Site Proposed Modifications Rationale
2-Amino Group Acylation (e.g., with acetyl chloride, benzoyl chloride), Sulfonylation (e.g., with benzenesulfonyl chloride), Urea/Thiourea formationTo explore the role of hydrogen bond donors and acceptors and to introduce diverse substituents.
4-Methoxy Group Demethylation to the corresponding phenol, Etherification with longer alkyl chains (e.g., ethoxy, propoxy), Replacement with other electron-donating or -withdrawing groupsTo investigate the influence of steric bulk and electronic effects at this position on activity.[5]
6-Carboxylate Group Hydrolysis to the carboxylic acid, Amidation with various amines (e.g., primary, secondary, cyclic)To modulate polarity, solubility, and potential interactions with the biological target.

dot

SAR_Analog_Design cluster_mods Modification Sites cluster_analogs Analog Classes Core Methyl 2-amino-4-methoxy- benzo[d]thiazole-6-carboxylate Amino 2-Amino Group Core->Amino Modify Methoxy 4-Methoxy Group Core->Methoxy Modify Carboxylate 6-Carboxylate Group Core->Carboxylate Modify Acyl Acylamides Amino->Acyl Sulfonyl Sulfonamides Amino->Sulfonyl Urea Ureas/Thioureas Amino->Urea Phenol Phenols Methoxy->Phenol Ether Ethers Methoxy->Ether Acid Carboxylic Acids Carboxylate->Acid Amide Amides Carboxylate->Amide Kinase_Assay_Workflow Start Kinase Reaction Setup (Kinase, Substrate, ATP, Inhibitor) Incubate1 Incubate at Room Temperature Start->Incubate1 AddReagent Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) Incubate1->AddReagent Incubate2 Incubate for 40 minutes AddReagent->Incubate2 AddDetection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate2->AddDetection Incubate3 Incubate for 30-60 minutes AddDetection->Incubate3 ReadLuminescence Measure Luminescence Incubate3->ReadLuminescence

Sources

Application Notes and Protocols for High-Throughput Screening of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] This structural motif is present in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The versatility of the benzothiazole scaffold stems from its ability to form various non-covalent interactions with biological targets, acting as enzyme inhibitors, receptor modulators, and agents that interfere with protein-protein interactions.[3][5][6]

Derivatives of "Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate" are therefore of significant interest for screening campaigns aimed at discovering novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust high-throughput screening (HTS) assays to interrogate the biological activity of this class of compounds. The protocols herein are designed to be adaptable to various potential biological targets, ensuring a broad and effective screening strategy.

Guiding Principles for HTS Assay Development

Before embarking on a large-scale screening campaign, it is imperative to develop and validate a robust assay. The NIH's Assay Guidance Manual serves as an essential resource for best practices in this endeavor.[7][8][9] A high-quality HTS assay should be:

  • Biologically Relevant: The assay should accurately reflect the biological process being investigated.

  • Sensitive and Reproducible: It must be able to detect subtle changes in activity with low variability.

  • Cost-Effective and Scalable: The assay should be amenable to automation and miniaturization to screen large compound libraries efficiently.

  • Statistically Validated: Key performance metrics such as the Z'-factor and signal-to-background ratio must be established to ensure the reliability of the screening data.[10]

Potential Target Classes and Corresponding HTS Assays

Given the known activities of benzothiazole derivatives, several key biological target classes should be considered for screening. Below are detailed protocols for robust HTS assays tailored for these targets.

Protein Kinase Inhibition Assays

Protein kinases are a major class of drug targets, particularly in oncology.[11] Many approved kinase inhibitors feature heterocyclic scaffolds.[12] A luminescent-based assay is a common and robust method for screening kinase inhibitors in a high-throughput format.[12][13]

Principle: The Kinase-Glo® assay measures the amount of ATP remaining in solution following a kinase reaction.[14][15] Active kinase consumes ATP, leading to a lower luminescent signal. Conversely, inhibition of the kinase results in less ATP consumption and a higher luminescent signal.[14][15]

Kinase_Inhibition_Assay cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate + Substrate Substrate Substrate ATP ATP ADP ADP ATP->ADP Phosphate Transfer Remaining_ATP Remaining ATP Inhibitor Benzothiazole Derivative Inhibitor->Kinase Inhibition Light Luminescent Signal Remaining_ATP->Light + Luciferase/ Luciferin KinaseGlo_Reagent Kinase-Glo® Reagent FRET_Protease_Assay cluster_reaction Protease Reaction cluster_detection Fluorescence Detection Protease Protease Cleaved_Products Cleaved Products (Fluorophore + Quencher) Protease->Cleaved_Products + Substrate FRET_Substrate FRET Substrate (Fluorophore-Quencher) No_Fluorescence Low Fluorescence (FRET) Fluorescence High Fluorescence Inhibitor Benzothiazole Derivative Inhibitor->Protease Inhibition

Caption: Principle of a FRET-based protease inhibition assay.

Protocol: FRET-Based Protease Assay

  • Reagent Preparation:

    • Prepare protease assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20).

    • Dilute the target protease to its optimal concentration in the assay buffer.

    • Reconstitute the FRET peptide substrate in DMSO and then dilute to the final working concentration in assay buffer.

    • Prepare compound plates as described for the kinase assay.

  • Assay Procedure (384-well plate format):

    • Add 25 nL of compound solution or DMSO to the appropriate wells of a black, 384-well plate.

    • Add 10 µL of the diluted protease solution to each well and incubate for 15 minutes at room temperature (pre-incubation of enzyme and inhibitor).

    • Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes using a plate reader (Excitation/Emission wavelengths specific to the fluorophore/quencher pair).

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percent inhibition based on the reaction rates of the controls.

    • Determine IC₅₀ values for active compounds.

Parameter Recommendation Rationale
Plate Type Black, opaque, 384-wellMinimizes background fluorescence and light scatter.
Substrate Conc. At or below KmIncreases sensitivity to competitive inhibitors.
Read Mode KineticProvides more robust data by measuring reaction rates.
Controls No enzyme (background), DMSO (max activity)Essential for data normalization and quality control.
G-Protein Coupled Receptor (GPCR) Binding/Activity Assays

GPCRs are a large family of cell surface receptors that are common drug targets. [16]HTS assays for GPCRs can measure either ligand binding or downstream signaling events. [17][18]A fluorescence polarization assay is a robust, homogeneous method for monitoring ligand binding. [17][19] Principle: Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger molecule, such as a GPCR. [20][21]A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization. When bound to the much larger receptor, its tumbling slows, and the polarization of the emitted light increases. [19][20]Test compounds that bind to the receptor will displace the tracer, causing a decrease in polarization. [17]

FP_GPCR_Assay cluster_binding Binding Reaction cluster_detection Polarization Detection GPCR GPCR Bound_Complex GPCR-Tracer Complex GPCR->Bound_Complex + Tracer Tracer Fluorescent Tracer Low_Polarization Low Polarization (Fast Tumbling) High_Polarization High Polarization (Slow Tumbling) Inhibitor Benzothiazole Derivative Inhibitor->GPCR Competitive Binding

Caption: Principle of a Fluorescence Polarization competition assay for GPCRs.

Protocol: Fluorescence Polarization GPCR Binding Assay

  • Reagent Preparation:

    • Prepare binding buffer (e.g., PBS with 0.1% BSA).

    • Dilute the purified GPCR and the fluorescent tracer to their optimal concentrations in the binding buffer. These concentrations must be carefully optimized during assay development. [22] * Prepare compound plates as previously described.

  • Assay Procedure (384-well plate format):

    • Add 25 nL of compound solution or DMSO to the appropriate wells of a black, 384-well plate.

    • Add 10 µL of the GPCR solution to each well.

    • Add 10 µL of the fluorescent tracer solution to each well.

    • Incubate the plate for the required time to reach binding equilibrium (e.g., 60 minutes) at room temperature, protected from light.

    • Measure fluorescence polarization using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • The raw data will be in millipolarization (mP) units.

    • Calculate percent displacement or inhibition based on high (tracer + buffer) and low (tracer + receptor) polarization controls.

    • Determine IC₅₀ values for active compounds.

Parameter Recommendation Rationale
Plate Type Black, non-binding surface, 384-wellPrevents non-specific binding of the tracer and receptor to the plate.
Tracer Conc. Low nM range, typically < KdMaximizes the assay window and sensitivity.
Receptor Conc. Titrated for optimal signal windowSufficient receptor is needed to bind a significant fraction of the tracer.
Controls Tracer only (min mP), Tracer + Receptor (max mP)Defines the dynamic range of the assay.
Protein-Protein Interaction (PPI) Assays

The benzothiazole scaffold can also serve as a basis for inhibitors of protein-protein interactions (PPIs). The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is exceptionally well-suited for studying PPIs in an HTS format. [23][24] Principle: The AlphaScreen® assay uses two types of beads: Donor and Acceptor beads. [23][25]One interacting protein is conjugated to the Donor bead, and the other to the Acceptor bead. When the proteins interact, they bring the beads into close proximity (<200 nm). [26]Upon excitation of the Donor bead at 680 nm, it generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal. [23][27]Compounds that disrupt the PPI will prevent this proximity, leading to a loss of signal. [24]

AlphaScreen_PPI_Assay cluster_interaction PPI Reaction cluster_detection AlphaScreen Detection Protein_A Protein A Protein_B Protein B Protein_A->Protein_B Interaction Donor_Bead Donor Bead Protein_A->Donor_Bead Biotin-Strep. Acceptor_Bead Acceptor Bead Protein_B->Acceptor_Bead GST-AntiGST Donor_Bead->Acceptor_Bead ¹O₂ Signal Luminescent Signal (520-620 nm) Acceptor_Bead->Signal Inhibitor Benzothiazole Derivative Inhibitor->Protein_A Disruption Excitation Excitation (680 nm) Excitation->Donor_Bead

Caption: Principle of an AlphaScreen assay for PPI inhibitors.

Protocol: AlphaScreen Protein-Protein Interaction Assay

  • Reagent Preparation:

    • Prepare tagged proteins (e.g., Biotin-Protein A and GST-Protein B).

    • Prepare AlphaScreen assay buffer (e.g., 100 mM Tris pH 8.0, 0.01% Tween-20).

    • Dilute the tagged proteins and the Streptavidin-Donor beads and Anti-GST-Acceptor beads to their optimal concentrations in the assay buffer.

    • Prepare compound plates.

  • Assay Procedure (384-well plate format):

    • Add 25 nL of compound solution or DMSO to the wells of a 384-well ProxiPlate.

    • Add 5 µL of Biotin-Protein A.

    • Add 5 µL of GST-Protein B.

    • Incubate for 30 minutes at room temperature to allow for protein interaction and inhibition.

    • Add 10 µL of a pre-mixed solution of Donor and Acceptor beads.

    • Incubate for 60 minutes at room temperature in the dark.

    • Measure the AlphaScreen signal using an appropriate plate reader.

  • Data Analysis:

    • Calculate percent inhibition relative to high (all components, no inhibitor) and low (no interacting protein) controls.

    • Determine IC₅₀ values for active compounds.

Parameter Recommendation Rationale
Plate Type ProxiPlate or OptiPlateOptimized for AlphaScreen assays to reduce background and enhance signal.
Bead Conc. Typically 10-20 µg/mLMust be optimized for the specific protein pair.
Incubation In the darkDonor beads are light-sensitive.
Controls No protein B (background), DMSO (max signal)Critical for assay validation and data normalization.

Conclusion and Forward Look

The "Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate" scaffold provides a promising starting point for the discovery of novel, biologically active compounds. The high-throughput screening assays detailed in these notes—targeting kinases, proteases, GPCRs, and PPIs—offer a robust and comprehensive framework for elucidating the therapeutic potential of its derivatives. Successful execution of these protocols, guided by the principles of assay validation and quality control, will enable the efficient identification and prioritization of hit compounds, paving the way for subsequent lead optimization and preclinical development.

References

  • University of Maine. (n.d.). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. Retrieved from DigitalCommons@UMaine: [Link]

  • Kumari, R., et al. (2020). High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. Scientific Reports. Available at: [Link]

  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from MDPI website: [Link]

  • National Institutes of Health. (n.d.). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Retrieved from PMC - NIH: [Link]

  • National Institutes of Health. (n.d.). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Retrieved from PMC - NIH: [Link]

  • National Institutes of Health. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from PMC - NIH: [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from Nanomicrospheres website: [Link]

  • National Institutes of Health. (n.d.). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. Retrieved from PMC: [Link]

  • National Institutes of Health. (n.d.). Assay Guidance Manual. Retrieved from NCBI Bookshelf: [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Retrieved from Agilent website: [Link]

  • MDPI. (n.d.). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Retrieved from MDPI website: [Link]

  • National Institutes of Health. (n.d.). Identification of benzothiazoles as potential polyglutamine aggregation inhibitors of Huntington's disease by using an automated filter retardation assay. Retrieved from NIH website: [Link]

  • PubMed. (2024). Benzothiazole derivatives in the design of antitumor agents. Retrieved from PubMed: [Link]

  • High-Throughput Screening Center. (2007). Guidance for Assay Development & HTS. Retrieved from High-Throughput Screening Center website: [Link]

  • BMG LABTECH. (n.d.). AlphaScreen®. Retrieved from BMG LABTECH website: [Link]

  • National Institutes of Health. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from PMC - NIH: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website: [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from Eurofins DiscoverX website: [Link]

  • National Institutes of Health. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from NIH website: [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from BMG LABTECH website: [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from MDPI website: [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from Celtarys website: [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from RSC Publishing: [Link]

  • ResearchGate. (n.d.). Assay Guidance Manual. Retrieved from ResearchGate: [Link]

  • National Institutes of Health. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from NIH website: [Link]

  • American Chemical Society. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Retrieved from ACS Publications: [Link]

  • MDPI. (n.d.). Efficient Screening of Marine Extracts for Protease Inhibitors by Combining FRET Based Activity Assays and Surface Plasmon Resonance Spectroscopy Based Binding Assays. Retrieved from MDPI website: [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from Reaction Biology website: [Link]

  • ACS Publications. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. Retrieved from ACS Omega: [Link]

  • PubMed. (n.d.). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Retrieved from PubMed: [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from BPS Bioscience website: [Link]

  • SciSpace. (2018). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Retrieved from SciSpace: [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from ResearchGate: [Link]

  • PubMed. (2005). High-throughput screening for kinase inhibitors. Retrieved from PubMed: [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from BMG LABTECH website: [Link]

  • National Institutes of Health. (2012). HTS Assay Validation. Retrieved from Assay Guidance Manual - NCBI Bookshelf: [Link]

  • National Institutes of Health. (2012). Protease Assays. Retrieved from Assay Guidance Manual - NCBI: [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from Molecular Devices website: [Link]

  • Google Patents. (n.d.). WO2012087519A1 - Compositions and methods for modulating fxr.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from BellBrook Labs website: [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from Wikipedia: [Link]

  • Royal Society of Chemistry. (n.d.). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Retrieved from Chemical Science (RSC Publishing): [Link]

  • Agilent. (n.d.). Alpha Detection Technology. Retrieved from Agilent website: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. As a molecule of interest in drug discovery, optimizing its synthesis for both yield and purity is paramount. This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and practical laboratory experience.

Overview of the Synthetic Strategy

The most common and reliable method for constructing the 2-aminobenzothiazole core of the target molecule is the Hugerschoff synthesis , a variation of the Jacobson benzothiazole synthesis. This pathway involves two key transformations:

  • Thiourea Formation: Reaction of the appropriately substituted aniline (Methyl 3-amino-4-methoxybenzoate) with a thiocyanate salt to form an N-arylthiourea intermediate.

  • Oxidative Cyclization: Electrophilic cyclization of the arylthiourea, typically mediated by a halogen like bromine, to form the benzothiazole ring system.

Understanding the nuances of each step is critical to achieving a high-yielding and clean reaction.

Reaction Mechanism Workflow

The following diagram illustrates the generally accepted mechanism for this transformation. Control over the electrophilic addition of bromine (Step 3) is crucial to prevent unwanted side reactions.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Aromatization A Methyl 3-amino-4-methoxybenzoate C N-Arylthiourea Intermediate A->C + SCN⁻ / H⁺ B Thiocyanate (SCN⁻) B->C E Brominated Intermediate C->E + Br₂ D Bromine (Br₂) D->E F Cyclized Cation E->F Ring Closure G Final Product F->G - HBr

Caption: General reaction mechanism for the synthesis of 2-aminobenzothiazoles.

Optimized Experimental Protocol

This protocol is a robust starting point, synthesized from established literature procedures for analogous compounds.[1][2]

Materials:

  • Methyl 3-amino-4-methoxybenzoate

  • Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • 4M Sodium Hydroxide (NaOH) solution

  • Methanol

Procedure:

  • Thiourea Formation:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve Methyl 3-amino-4-methoxybenzoate (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of aniline).

    • Add potassium thiocyanate (1.2 eq) to the solution and stir until fully dissolved. Cool the mixture to 0-5 °C in an ice bath.

  • Cyclization:

    • Prepare a solution of bromine (1.1 eq) in glacial acetic acid (2-3 mL per gram of bromine).

    • Add the bromine solution dropwise to the cooled aniline/thiocyanate mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Work-up and Isolation:

    • The reaction will likely result in an orange or yellow suspension. Carefully pour the mixture into ice-water (approx. 5-10x the reaction volume).

    • Neutralize the suspension by slowly adding 4M NaOH solution until the pH reaches ~8. Vigorous stirring is essential during neutralization.

    • Collect the resulting precipitate by vacuum filtration and wash the filter cake thoroughly with water (3x) to remove inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from hot methanol or ethanol.

    • For higher purity, column chromatography on silica gel is recommended.[1][3] A typical eluent system is a gradient of dichloromethane/methanol or ethyl acetate/hexanes.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low or I isolated no product. What went wrong?

This is a common issue that can stem from several factors. Let's break down the possibilities.

  • Cause A: Incomplete Thiourea Formation. The initial step is crucial. If the thiourea intermediate doesn't form efficiently, the subsequent cyclization has nothing to act upon.

    • Expert Insight: The equilibrium for thiourea formation can be unfavorable if the aniline starting material is of poor quality or if residual moisture is present. Ensure your Methyl 3-amino-4-methoxybenzoate is pure and dry. Using a slight excess (1.2-1.5 eq) of the thiocyanate salt can help drive the reaction forward.

  • Cause B: Inefficient Bromination/Cyclization. This is the most technically sensitive step.

    • Expert Insight: The rate of bromine addition is critical. Adding it too quickly can cause a spike in temperature, leading to decomposition and the formation of intractable polymeric side products. A slow, controlled dropwise addition at 0-5 °C is mandatory. Furthermore, bromine is volatile; ensure your apparatus is well-sealed.

  • Cause C: Product Loss During Work-up. The product has some solubility in acidic aqueous solutions due to the basicity of the 2-amino group.

    • Expert Insight: It is essential to ensure complete neutralization to a pH of at least 8. Before filtering, check the pH of the slurry, not just the supernatant. If your product remains in solution, you may need to perform an extraction with a suitable organic solvent like ethyl acetate after neutralization.

Troubleshooting Workflow: Low Yield

G Start Low or No Yield Check_TLC Analyze reaction mixture by TLC. Are starting materials consumed? Start->Check_TLC SM_Present Starting Material (Aniline) Remains Check_TLC->SM_Present No SM_Consumed Starting Material Consumed Check_TLC->SM_Consumed Yes Thiourea_Fail Cause: Incomplete Thiourea Formation SM_Present->Thiourea_Fail Cyclization_Fail Cause: Cyclization Failure or Decomposition SM_Consumed->Cyclization_Fail Workup_Loss Cause: Product lost during work-up SM_Consumed->Workup_Loss Sol_Thiourea Solution: 1. Verify aniline purity. 2. Use excess thiocyanate (1.2-1.5 eq). 3. Increase reaction time before adding Br₂. Thiourea_Fail->Sol_Thiourea Sol_Cyclization Solution: 1. Ensure slow, cold (0-5°C) Br₂ addition. 2. Verify Br₂ stoichiometry and quality. 3. Check for product in aqueous filtrate (work-up loss). Cyclization_Fail->Sol_Cyclization Sol_Workup Solution: 1. Ensure neutralization to pH > 8. 2. Extract aqueous layer with EtOAc post-neutralization. 3. Minimize recrystallization solvent volume. Workup_Loss->Sol_Workup

Caption: A decision-making workflow for troubleshooting low product yield.

Q2: My final product is a dark, tarry solid, not the expected crystalline material. Why?

This indicates the formation of significant impurities, often polymeric in nature.

  • Cause A: Overheating during Bromination. As mentioned, this is the most common culprit. Localized "hot spots" from rapid bromine addition cause uncontrolled side reactions.

    • Expert Insight: In addition to slow addition, ensure vigorous stirring to dissipate heat effectively. For larger-scale reactions, a jacketed reactor with active cooling is recommended.

  • Cause B: Ring Bromination. The electron-donating groups on the aniline ring (amino and methoxy) activate it towards electrophilic aromatic substitution. If conditions are too harsh, bromine can add to the benzene ring in addition to mediating the cyclization.[4]

    • Expert Insight: Sticking to the recommended stoichiometry (1.0-1.1 eq of Br₂) is critical. Using a milder cyclizing agent can also circumvent this issue. See the FAQ section for alternatives.

Q3: My TLC shows multiple spots, even after work-up. What are they?

  • Cause A: Unreacted Starting Material. The most common impurity is the starting aniline. It can often be removed via column chromatography.

  • Cause B: Thiourea Intermediate. If the cyclization did not go to completion, you may have residual N-arylthiourea. This is typically more polar than the starting aniline but less polar than the final product.

  • Cause C: Isomeric Byproducts. While the directing effects of the methoxy and ester groups strongly favor the desired regiochemistry, minor amounts of other isomers are sometimes possible depending on the purity of the starting aniline.

    • Expert Insight: A well-executed purification is key. The table below provides guidance on purification strategies.

Table 1: Purification Strategy Comparison
MethodEluent/Solvent SystemProsCons
Recrystallization Hot Methanol or EthanolSimple, good for removing minor non-polar impurities.Can have low recovery if product is highly soluble.
Column Chromatography Silica Gel, Ethyl Acetate/Hexanes or DCM/MethanolExcellent separation of closely-related impurities.More time-consuming and uses more solvent.
Acid/Base Wash Dissolve in EtOAc, wash with dilute HClRemoves unreacted basic aniline starting material.Risk of hydrolyzing the ester group if HCl is too concentrated.

Frequently Asked Questions (FAQs)

Q: Can I use a different oxidizing agent besides bromine?

A: Yes. Bromine is effective but can be hazardous and lead to side reactions. Sulfuryl chloride (SO₂Cl₂) is a common alternative used in similar syntheses.[5] It often provides cleaner reactions but must also be handled with extreme care in a fume hood. Other methods in the literature use reagents like N-Bromosuccinimide (NBS) or even electrochemical oxidation, though these may require more significant protocol development.

Q: How critical is the quality of the starting aniline, Methyl 3-amino-4-methoxybenzoate?

A: It is absolutely critical. The primary amine is the nucleophile that initiates the entire sequence. If it is oxidized or contains impurities, yields will suffer dramatically. It should ideally be a light-colored solid. If you have dark or discolored starting material, consider purifying it first by recrystallization or a short silica plug filtration.

Q: I need to scale up this reaction. What are the key considerations?

A: The primary challenge in scaling up is heat management during the bromine addition. As reaction volume increases, the surface-area-to-volume ratio decreases, making passive cooling less effective.

  • Heat Transfer: Use a jacketed reactor with a circulating coolant to maintain a stable internal temperature.

  • Addition Rate: A syringe pump or automated addition funnel is essential for a slow, consistent addition rate.

  • Stirring: Switch from a magnetic stirrer to an overhead mechanical stirrer to ensure efficient mixing in the larger volume.

Diagram: Key Parameter Interdependencies

G Temp Temperature Yield Yield Temp->Yield Affects rate & decomposition Purity_Prod Product Purity Temp->Purity_Prod High temp = side reactions Time Reaction Time Temp->Time Higher temp = faster (to a point) Stoich Stoichiometry (Br₂) Stoich->Yield Insufficient = low yield Stoich->Purity_Prod Excess = ring bromination Purity_SM Starting Material Purity Purity_SM->Yield Direct positive correlation Purity_SM->Purity_Prod Impurities carry through

Caption: Relationship between key experimental parameters and reaction outcomes.

References

  • US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole.
  • Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. [Link]

  • Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate - National Institutes of Health (PMC). [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - MDPI. [Link]

  • Steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c) - ResearchGate. [Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles - National Institutes of Health (PMC). [Link]

Sources

Technical Support Center: 2-Aminobenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the troubleshooting and technical guidance hub for the synthesis of 2-aminobenzothiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic scaffold. Here, we address common challenges, focusing on the formation of key side products, their mechanistic origins, and robust protocols for their mitigation and removal.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Incomplete Cyclization in Hugershoff-type Syntheses

Question: My TLC/LC-MS analysis shows a major spot corresponding to the mass of my arylthiourea intermediate, with only a low yield of the desired 2-aminobenzothiazole. What is causing this incomplete conversion?

Answer:

This is a classic issue in syntheses involving the oxidative cyclization of an arylthiourea, a route often employed when starting from anilines and a thiocyanate source.[1] The arylthiourea is a stable intermediate, and its persistence indicates that the downstream electrophilic cyclization onto the aromatic ring is stalled.

Root Cause Analysis & The Chemistry:

The conversion of an arylthiourea to a 2-aminobenzothiazole requires an oxidative step.[2] Reagents like bromine (Br₂) or a catalytic amount of a bromine compound in strong acid are typically used.[3][4] The oxidant facilitates the formation of a sulfenyl halide or related electrophilic sulfur species, which is then attacked by the ortho-position of the aniline ring to close the thiazole ring. Incomplete reaction is most often due to:

  • Insufficient Oxidant: The stoichiometry of the oxidant is critical. An insufficient amount will naturally lead to unreacted starting material.

  • Sub-optimal Temperature: The cyclization step has a specific activation energy. If the reaction temperature is too low, the rate of cyclization will be impractically slow. Conversely, excessively high temperatures can promote degradation and the formation of tar-like side products.[4]

  • Inadequate Acid Strength: In many protocols, a strong acid like sulfuric acid acts as both a solvent and a catalyst.[3][4] It protonates the thiourea, increasing the electrophilicity of the sulfur and activating the aromatic ring for substitution. If the acid concentration is too low, this activation is inefficient.

Troubleshooting Workflow Diagram

start Problem: Low yield, arylthiourea remains check_oxidant Verify Oxidant Stoichiometry (e.g., Br2, HBr cat.) start->check_oxidant check_temp Review Reaction Temperature check_oxidant->check_temp Correct action_oxidant Action: Add oxidant incrementally & monitor by TLC check_oxidant->action_oxidant Incorrect check_acid Confirm Acid Concentration (e.g., H2SO4 >85%) check_temp->check_acid Correct action_temp Action: Increase temperature in 5-10°C increments check_temp->action_temp Too Low action_acid Action: Ensure anhydrous conditions & correct acid grade check_acid->action_acid Incorrect success Resolution: Complete cyclization achieved check_acid->success All Correct: Consider extended reaction time action_oxidant->success action_temp->success action_acid->success

Caption: Troubleshooting workflow for incomplete cyclization.

Mitigation & Experimental Protocol:

Protocol: Optimizing the Oxidative Cyclization of Phenylthiourea

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add the arylthiourea (1.0 eq).

  • Acid Addition: Cool the flask in an ice-water bath (0-5 °C). Slowly add concentrated sulfuric acid (98%, ~3-5 mL per gram of thiourea) while maintaining the internal temperature below 15 °C.[3]

  • Catalyst/Oxidant Addition: For catalytic methods, add 48% aqueous HBr (e.g., 0.1 eq) in portions. For stoichiometric methods, dissolve bromine (1.0-1.1 eq) in a suitable solvent like acetic acid or chloroform and add it dropwise via the dropping funnel.[5] Crucial: Maintain a low temperature (e.g., 0-10 °C) during the bromine addition to control the reaction rate and minimize side reactions like ring bromination.[2]

  • Reaction & Monitoring: After the addition is complete, allow the mixture to stir at low temperature for a set period (e.g., 2 hours), then let it warm to room temperature or gently heat as required by the specific substrate (e.g., 45-70 °C).[3][4] Monitor the disappearance of the arylthiourea starting material by TLC (e.g., using a 3:2 ethyl acetate:hexane mobile phase).[6]

  • Work-up: Once the reaction is complete, carefully pour the acidic mixture onto crushed ice. The 2-aminobenzothiazole may precipitate as its sulfate salt.[3] Neutralize the aqueous solution with a base (e.g., aqueous ammonia or NaOH solution) to precipitate the free amine.[4]

  • Purification: Filter the solid product, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol is often sufficient for purification.[5][6]

Issue 2: Formation of Aromatic Ring-Substituted Side Products

Answer:

This issue points to undesired electrophilic aromatic substitution on either the arylthiourea intermediate or the final 2-aminobenzothiazole product. The benzothiazole ring system is electron-rich and susceptible to such reactions, especially under the harsh, oxidative, and acidic conditions of the synthesis.

Root Cause Analysis & The Chemistry:

  • Ring Bromination: This is a common side product when using bromine as the oxidant.[4] If the bromine is added too quickly, or if the temperature is not adequately controlled, excess local concentrations of Br₂ can lead to electrophilic bromination of the aromatic ring instead of selective oxidation of the thiourea. Using a milder electrophilic bromine source, such as benzyltrimethylammonium tribromide, can minimize this risk.[7]

  • Sulfonation/Nitration: When using concentrated sulfuric acid, particularly at elevated temperatures, sulfonation of the aromatic ring can occur. If the reaction is subsequently quenched or worked up in a way that generates nitrosating species (e.g., from trace nitrate impurities), nitration can also be a competing pathway.[4]

Mechanism: Competing Pathways in Hugershoff Synthesis

cluster_0 Reaction Pathways Arylthiourea Arylthiourea Oxidant + Oxidant (e.g., Br2) + H+ DesiredPath Desired Path: Electrophilic Cyclization Arylthiourea->DesiredPath Slow Add'n Low Temp SidePath Side Reaction: Electrophilic Aromatic Substitution Arylthiourea->SidePath Fast Add'n High Temp Excess Oxidant Product 2-Aminobenzothiazole DesiredPath->Product SideProduct Halogenated/ Sulfonated/ Side Product SidePath->SideProduct

Caption: Desired vs. side reactions in arylthiourea cyclization.

Mitigation & Purification:

  • Strict Temperature Control: Use an ice bath or cryocooler during the addition of the oxidant.

  • Slow Reagent Addition: Add the oxidant dropwise over an extended period to avoid localized concentration spikes.

  • Alternative Reagents: Consider replacing Br₂ with N-bromosuccinimide (NBS) or a catalytic bromide/oxidant system which can generate the active species in situ at a controlled rate.[3]

  • Purification: If these side products have already formed, purification typically requires column chromatography. The polarity differences between the desired product and its halogenated or sulfonated analogues are usually sufficient for separation on silica gel.[6]

Side ProductTypical CausePolarity vs. ProductSeparation Method
Brominated Product Excess Br₂, high temp.Similar to slightly less polarSilica Gel Chromatography
Sulfonated Product High temp. in H₂SO₄More polarSilica Gel Chromatography / Acid-Base Extraction
Unreacted Arylthiourea Incomplete reactionOften more polarRecrystallization / Chromatography
Issue 3: Dimerization of 2-Aminothiophenol Starting Material

Question: When synthesizing 2-substituted benzothiazoles starting from 2-aminothiophenol, I observe a significant side product with a mass corresponding to a dimer. Why does this happen?

Answer:

This is a very common side reaction when working with 2-aminothiophenol (2-ATP). The thiol (-SH) group is highly susceptible to oxidation, leading to the formation of a disulfide-bridged dimer, bis(2-aminophenyl) disulfide.

Root Cause Analysis & The Chemistry:

2-Aminothiophenol is readily oxidized, even by atmospheric oxygen, especially under neutral or basic conditions. The reaction proceeds via the coupling of two thiyl radicals or through a thiolate-disulfide interchange mechanism.

2 R-SH + [O] → R-S-S-R + H₂O (where R is the 2-aminophenyl group)

This side reaction is problematic because it consumes the starting material, reducing the overall yield of the desired condensation and cyclization with the carbonyl compound (aldehyde, acid, etc.).[8]

Mitigation Protocol:

  • Use High-Purity 2-ATP: Start with freshly purchased or purified 2-aminothiophenol. If it has been stored for a long time, it likely already contains the disulfide dimer.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen. This involves degassing your solvents and using Schlenk line techniques for the reaction setup.

  • Control of pH: The thiolate anion (R-S⁻) is more nucleophilic and more easily oxidized than the neutral thiol (R-SH). Running the reaction under neutral or slightly acidic conditions can suppress dimer formation compared to basic conditions.

  • Order of Addition: Add the 2-aminothiophenol to the reaction mixture containing the other reactant (e.g., the aldehyde) rather than letting it sit in the solvent alone, minimizing its exposure time to potentially oxidizing conditions.

References

  • Preparation of 2-aminobenzothiazoles. (1982).
  • Camacho, J., et al. (2011). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules, 16(8), 6355-6366.[Link]

  • Process for the preparation of 2-aminobenzothiazoles. (1994).
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.[Link]

  • Al-Amiery, A. A. (2012). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Baghdad.[Link]

  • Wankhede, S. S., & Gupta, K. R. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. International Journal of Pharmaceutical Sciences and Research, 13(12), 4786-4792.[Link]

  • Shaik, O. B., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(32), 28247–28261.[Link]

  • Edelmann, F. T. (2020). Answer to "How I can synthesis 2- aminobenzothiazole". ResearchGate.[Link]

  • Jangid, M., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964.[Link]

  • Martínez-Vargas, A., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2353.[Link]

  • Jordan, A. D., et al. (2003). Benzyltrimethylammonium Tribromide (PhCH2NMe3Br3), is an electrophilic bromine source for the conversion of substituted arylthioureas to 2-aminobenzothiazoles. Journal of Organic Chemistry, 68(23), 8693-8696.[Link]

Sources

Technical Support Center: Troubleshooting Benzothiazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzothiazole cyclization reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. As a senior application scientist with extensive experience in heterocyclic chemistry, I've structured this guide to move beyond simple protocols and delve into the causality behind common experimental challenges. Here, you will find in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am attempting a classic condensation between a 2-aminothiophenol and an aldehyde, but I'm observing very low to no yield of the desired benzothiazole. What are the likely causes and how can I fix this?

Answer: This is a very common issue that can stem from several factors, ranging from the quality of your starting materials to the specific reaction conditions. Let's break down the potential culprits and the corresponding solutions.

  • Causality 1: Purity and Stability of 2-Aminothiophenol. The primary suspect in many failed benzothiazole syntheses is the 2-aminothiophenol starting material. This compound is highly susceptible to oxidation, where it readily dimerizes to form the corresponding disulfide. This disulfide is unreactive under typical condensation conditions and will not lead to your desired product.

    • Troubleshooting Protocol:

      • Assess Purity: Before starting your reaction, check the purity of the 2-aminothiophenol. A simple TLC or melting point analysis can be indicative. Freshly purchased material is not always pristine.

      • Purification/Reduction: If you suspect oxidation, the disulfide can be reduced back to the thiol. A common laboratory procedure involves dissolving the starting material in a suitable solvent (e.g., ethanol or water with a base) and treating it with a reducing agent like sodium borohydride (NaBH₄) or dithiothreitol (DTT) until the disulfide is consumed (monitor by TLC). Careful workup to remove the reducing agent is then required before proceeding with the cyclization.

      • Inert Atmosphere: Always handle 2-aminothiophenol under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation during weighing and addition to the reaction vessel.

  • Causality 2: Inappropriate Reaction Conditions. The choice of solvent, catalyst, and temperature is critical for driving the reaction to completion.

    • Solvent Selection: While a variety of solvents can be used, polar aprotic solvents like DMSO or DMF can facilitate the reaction. However, for "green" chemistry approaches, ethanol or even water are often employed, sometimes requiring a catalyst.[1]

    • Catalysis: While some reactions proceed without a catalyst, many benefit from either acid or base catalysis to accelerate the initial imine formation and subsequent cyclization.

      • Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids can activate the carbonyl group of the aldehyde, making it more electrophilic.[2]

      • Oxidative Conditions: Many modern syntheses utilize an oxidant to facilitate the final aromatization step from the dihydrobenzothiazole intermediate. This can be as simple as exposure to air, or by using specific reagents like H₂O₂/HCl, phenyliodine(III) bis(trifluoroacetate) (PIFA), or even visible light with a photosensitizer.[3][4]

    • Temperature: While some reactions can proceed at room temperature, others may require heating to overcome the activation energy of the cyclization step.[3] If you are running your reaction at room temperature without success, consider gently heating it (e.g., to 50-80 °C) while monitoring the progress by TLC.

  • Causality 3: Substituent Effects. The electronic nature of substituents on both the 2-aminothiophenol and the aldehyde can significantly impact reactivity.

    • Electron-Withdrawing Groups (EWGs): Aldehydes with EWGs are generally more reactive due to the increased electrophilicity of the carbonyl carbon.[2] Conversely, EWGs on the 2-aminothiophenol ring can decrease the nucleophilicity of the amino group, potentially slowing down the initial condensation step.

    • Electron-Donating Groups (EDGs): EDGs on the aldehyde can decrease its reactivity. Conversely, EDGs on the 2-aminothiophenol can enhance the nucleophilicity of the amine and facilitate the initial attack on the carbonyl.[5]

Troubleshooting Workflow for Low Yield

G start Low/No Yield Observed check_sm Verify Purity of 2-Aminothiophenol start->check_sm oxidized Oxidized? (Disulfide Present) check_sm->oxidized Yes pure_sm Starting Material is Pure check_sm->pure_sm No reduce Reduce Disulfide (e.g., with NaBH4) & Re-run Reaction oxidized->reduce check_conditions Evaluate Reaction Conditions pure_sm->check_conditions temp Increase Temperature check_conditions->temp If at RT catalyst Add Catalyst (e.g., p-TSA, Oxidant) check_conditions->catalyst If uncatalyzed solvent Change Solvent (e.g., to DMSO) check_conditions->solvent re_run Re-run Reaction with Optimized Conditions temp->re_run catalyst->re_run solvent->re_run substituents Consider Substituent Effects (EDG/EWG) re_run->substituents If still low yield G cluster_0 Reaction Pathway cluster_1 Potential Pitfall 2-Aminothiophenol 2-Aminothiophenol Imine Intermediate Imine Intermediate 2-Aminothiophenol->Imine Intermediate + Aldehyde - H2O Benzothiazoline Benzothiazoline Imine Intermediate->Benzothiazoline Intramolecular Cyclization Benzothiazole Benzothiazole Benzothiazoline->Benzothiazole Oxidation (-2H) Mixture of Products Mixture of Products Benzothiazoline->Mixture of Products Incomplete Oxidation

Sources

Technical Support Center: Purification of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful purification of this compound using column chromatography.

Introduction

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its purification via column chromatography can present challenges due to its specific chemical properties. This guide provides a framework for understanding and overcoming these challenges, ensuring a high-purity final product. The computed properties of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, such as an XLogP3 value of 1.9, suggest a moderate polarity, which is a key consideration in developing a successful purification strategy[1].

Core Principles of Purification

The successful purification of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate hinges on the careful selection of the stationary and mobile phases to achieve optimal separation from impurities. Given its 2-aminobenzothiazole core, the compound has basic properties that can lead to interactions with the acidic surface of standard silica gel, a common stationary phase. This can result in poor separation, peak tailing, and even degradation of the target molecule.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography purification of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate.

Issue 1: Poor Separation of the Target Compound from Impurities

Q: My TLC analysis shows a clear separation, but on the column, the fractions are all mixed. What is going on?

A: This is a common issue that can arise from several factors:

  • Inappropriate Solvent System: The solvent system that provides good separation on a TLC plate may not translate perfectly to column chromatography due to differences in the dynamics of the separation process.

    • Solution: The ideal Rf value for the target compound on a TLC plate for good column separation is typically between 0.2 and 0.4. If your initial TLC shows a very high or very low Rf, the solvent system needs to be adjusted. For a compound of moderate polarity like Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, a good starting point for the mobile phase is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and a polar solvent like methanol (MeOH). A documented successful separation of a similar compound, Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate, was achieved using a 20:1 mixture of dichloromethane and methanol[2].

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should not exceed 1-2% of the mass of the silica gel.

  • Improper Column Packing: An improperly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase and poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles.

Issue 2: The Compound is Tailing or Streaking on the Column

Q: My compound appears as a long streak rather than a tight band on the column and TLC plate. How can I fix this?

A: Tailing is often a sign of undesirable interactions between the basic 2-amino group of the benzothiazole and the acidic silanol groups on the surface of the silica gel.

  • Solution: Deactivation of Silica Gel. To mitigate this, the silica gel can be "deactivated" by neutralizing the acidic sites. This is achieved by adding a small amount of a basic modifier to the eluent.

    • Protocol: Add 0.1-1% triethylamine (TEA) or a few drops of ammonia solution to your chosen mobile phase. Before running the column, flush the packed silica gel with this modified eluent to ensure the entire stationary phase is neutralized. This will prevent the basic amine from strongly adsorbing to the silica, resulting in sharper bands and better separation.

Issue 3: The Compound is Not Eluting from the Column

Q: I've run a large volume of my mobile phase, but my compound is not coming off the column. What should I do?

A: This indicates that your mobile phase is not polar enough to elute the compound.

  • Solution: Increase the Polarity of the Mobile Phase.

    • Stepwise Gradient Elution: Gradually increase the proportion of the polar solvent (e.g., methanol) in your mobile phase. For instance, if you started with 2% methanol in dichloromethane, you can increase it to 5%, then 10%, and so on. This allows for the elution of less polar impurities first, followed by your target compound.

    • Check Solubility: Ensure your compound is soluble in the mobile phase. While benzothiazole derivatives are generally soluble in common organic solvents like ethanol, methanol, and DMSO, their solubility in less polar solvents might be limited[3].

Issue 4: The Compound Appears to be Decomposing on the Column

Q: I'm getting multiple spots on my TLC of the collected fractions, and the overall yield is very low, suggesting the compound might be degrading. What is the cause?

A: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.

  • Solution: Assess Compound Stability and Modify Conditions.

    • TLC Stability Test: Before setting up a large-scale column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then develop it. If you observe new spots or a significant decrease in the intensity of your product spot, your compound is likely unstable on silica.

    • Deactivate Silica Gel: As mentioned in Issue 2, using a mobile phase containing triethylamine can prevent acid-catalyzed degradation.

    • Alternative Stationary Phases: If the compound is still unstable, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative for basic compounds. Reversed-phase chromatography (C18 silica) could also be an option if the compound has sufficient hydrophobicity.

Experimental Protocols

TLC Method Development

A systematic approach to developing the right solvent system is crucial.

Solvent System (DCM:MeOH) Approximate Rf Observation Recommendation
50:1> 0.8Compound runs too fast.Decrease polarity (increase DCM).
20:10.3 - 0.5Good starting point for column.Optimize for Rf of ~0.35.
10:1< 0.2Compound is too retained.Increase polarity (increase MeOH).

Note: The addition of 0.5% triethylamine to the solvent system is recommended to improve peak shape.

Column Chromatography Workflow

The following diagram illustrates a typical workflow for the purification of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate.

Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (DCM:MeOH with 0.5% TEA) Slurry 2. Prepare Silica Slurry (in initial eluent) TLC->Slurry Determine Eluent Column 3. Pack Column Slurry->Column Load 4. Load Crude Sample (dissolved in minimal DCM) Column->Load Elute 5. Elute with Mobile Phase (start with low polarity) Load->Elute Collect 6. Collect Fractions Elute->Collect Gradient if needed Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Identify pure fractions Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: A typical workflow for column chromatography purification.

Summary of Key Recommendations

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60-120 mesh)Standard and effective for moderately polar compounds.
Mobile Phase Dichloromethane:MethanolA versatile solvent system for a range of polarities.
Starting Eluent ~20:1 DCM:MeOH with 0.5% TEABased on successful separation of a similar compound and to counteract silica acidity.
Elution Mode Isocratic or Step-GradientStart isocratically; use a gradient if impurities are close in polarity.
Sample Loading Dry loading or in minimal DCMTo ensure a narrow starting band.

Concluding Remarks

The purification of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate by column chromatography is a manageable process with careful attention to the compound's chemical nature. By anticipating the potential for interaction with the stationary phase and systematically developing an appropriate mobile phase, researchers can consistently achieve high purity. This guide provides a foundation for troubleshooting and optimizing your purification protocol.

References

  • PubChem. Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate. National Center for Biotechnology Information. [Link]

  • Uran, D., et al. (2023). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1085–1089. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Solubility of Things. Benzothiazole. [Link]

Sources

Technical Support Center: Recrystallization of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this compound. As a Senior Application Scientist, I will share field-proven insights to help you navigate the challenges of obtaining this molecule in high purity.

Introduction: The Importance of Purity

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The biological activity and physical properties of such molecules are highly dependent on their purity. Recrystallization is a powerful technique for purifying solid organic compounds, and selecting the appropriate solvent system is the most critical step in this process.[1] This guide will provide a structured approach to selecting a suitable recrystallization solvent and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the first step in choosing a recrystallization solvent for Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2] For Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, a good starting point is to consider solvents commonly used for related benzothiazole derivatives. Based on literature for similar structures, initial screening should include polar protic solvents like ethanol and methanol, as well as polar aprotic solvents and solvent mixtures.[3][4]

Q2: Are there any general rules for predicting a good solvent for this compound?

While there are no definitive rules, the principle of "like dissolves like" is a useful guideline. Your target molecule has several functional groups that will influence its solubility: an aromatic benzothiazole core, an amino group, a methoxy group, and a methyl ester. These suggest that solvents capable of hydrogen bonding and dipole-dipole interactions will be effective at dissolving the compound, particularly at higher temperatures.

Q3: A single solvent isn't working well. What should I try next?

If a single solvent does not provide the desired solubility profile, a binary solvent system is the next logical step. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. For your compound, promising binary systems could include:

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Hexane

  • Ethyl Acetate/Hexane

The key is to dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid. Subsequent gentle heating should redissolve the solid, and upon cooling, crystals should form.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower-boiling point solvent or a solvent mixture. Try adding a seed crystal to induce crystallization. Ensure a slower cooling rate.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration. If the compound is too soluble, consider a different solvent or add a "poor" solvent to the mixture. Scratch the inside of the flask with a glass rod to create nucleation sites.
Crystals are very fine or powdery. Rapid cooling or high supersaturation.Allow the solution to cool more slowly. Using an insulated container or a Dewar flask can help. Consider using a solvent in which the compound is slightly more soluble.
Low recovery of the purified compound. The compound has significant solubility in the cold solvent, or too much solvent was used.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtration. Use the minimum amount of hot solvent necessary to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals. The impurity has similar solubility to the product, or it is adsorbed onto the crystal surface.Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal.[5] Be aware that charcoal can also adsorb some of your product.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test a range of potential solvents.

  • Place approximately 10-20 mg of your crude Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate into several small test tubes.

  • Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility. A good candidate will show poor solubility.

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • A suitable solvent will dissolve the compound completely upon heating.

  • Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good quantity of crystalline solid.

Solvent Screening Data Summary
Solvent/System Solubility at Room Temp. Solubility at Elevated Temp. Crystal Formation on Cooling Recommendation
EthanolLowHighLikelyPrimary Candidate [3]
MethanolLow to ModerateHighPossibleGood Candidate
WaterVery LowVery LowUnlikely"Poor" solvent for binary systems
AcetoneModerateHighPossibleCandidate for binary systems
Ethyl AcetateModerateHighPossibleCandidate for binary systems
HexaneVery LowVery LowUnlikely"Poor" solvent for binary systems
TolueneLowModeratePossibleConsider for specific impurities
DichloromethaneHighHighUnlikelyMay be too soluble
Ethanol/WaterVariableHighHighly Likely Primary Binary System
Acetone/HexaneVariableHighLikelyGood Binary System
Protocol 2: Recrystallization of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

This protocol provides a step-by-step method for recrystallization based on the results of your solvent screening.

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add the chosen solvent (or the "good" solvent of a binary pair) portion-wise, with heating and stirring, until the solid just dissolves. Use of a reflux condenser is recommended to prevent solvent loss.

  • (Optional) Decoloration: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_process Recrystallization Process cluster_isolation Isolation & Drying cluster_final Final Product Crude_Solid Crude Solid Dissolution Dissolve in Minimal Hot Solvent Crude_Solid->Dissolution Solvent_Selection Solvent Selection Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Cooling Slow Cooling Dissolution->Cooling No insoluble impurities Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Vacuum_Filtration Vacuum Filtration Crystal_Formation->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: Recrystallization workflow from crude solid to pure crystals.

Logical Relationships in Solvent Selection

Caption: Decision-making process for selecting a recrystallization solvent.

References

  • Jitender K. M., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]

  • Durcik, M., et al. (2023). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1335–1339. Available at: [Link]

  • Solubility of Things. (n.d.). Benzothiazole. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

Sources

How to remove aniline impurity from 2-aminobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-aminobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during their experiments. Here, we address the frequent challenge of removing residual aniline, a common starting material, from the final product.

Frequently Asked Questions (FAQs)

Q1: Why is aniline a common impurity in the synthesis of 2-aminobenzothiazole?

Aniline is a primary precursor in many common synthetic routes to 2-aminobenzothiazole. The most prevalent method is the reaction of aniline with a thiocyanating agent, such as potassium or ammonium thiocyanate, in the presence of an oxidizing agent like bromine.[1][2] This reaction, often referred to as the Hugerschoff synthesis, proceeds through the formation of a phenylthiourea intermediate which then undergoes oxidative cyclization.

If the reaction does not go to completion or if an excess of aniline is used to drive the reaction forward, unreacted aniline will remain in the crude product mixture. Due to its similar chemical nature as an aromatic amine, its removal can be non-trivial and requires specific purification strategies.

Q2: How can I quickly check my crude product for the presence of aniline?

Thin-Layer Chromatography (TLC) is the most effective and rapid method for qualitatively assessing the purity of your crude 2-aminobenzothiazole and detecting the presence of aniline. A distinct spot corresponding to the aniline starting material will indicate contamination.

Recommended TLC Systems:

  • Toluene : Ethyl Acetate (1:1)[3]

  • Toluene : Methanol (8:2)[4]

  • Hexane : Ethyl Acetate (gradient)[1][5]

By spotting your crude mixture alongside pure standards of aniline and 2-aminobenzothiazole, you can visualize the separation and confirm the presence of the impurity. The difference in polarity between aniline and the more polar 2-aminobenzothiazole typically allows for good separation on a silica gel plate.

Troubleshooting Guides: Removing Aniline Impurity

This section provides detailed, step-by-step protocols to address specific purification challenges. The choice of method will depend on the scale of your reaction, the level of impurity, and the equipment available.

Issue 1: My crude 2-aminobenzothiazole is heavily contaminated with aniline. Which method is best for bulk removal?

For significant levels of aniline contamination, Acid-Base Extraction is a highly effective and scalable technique. This method exploits the difference in basicity between aniline and 2-aminobenzothiazole.

Underlying Principle (The Causality): Both aniline and 2-aminobenzothiazole are basic due to the lone pair of electrons on their respective amino groups. However, their basicities differ. The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6, while the pKa of the protonated 2-aminobenzothiazole is approximately 4.48.[6] This slight difference, with aniline being marginally more basic, can be exploited. By carefully adjusting the pH of an aqueous solution, it's possible to selectively protonate the more basic aniline, rendering it water-soluble as its hydrochloride salt, while leaving the less basic 2-aminobenzothiazole in an organic phase.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). It is recommended to perform multiple extractions with smaller volumes of the acidic solution for greater efficiency.[7]

  • Separation: The protonated aniline hydrochloride will partition into the aqueous layer. Carefully separate the aqueous layer from the organic layer.

  • Organic Layer Processing: The organic layer now contains the purified 2-aminobenzothiazole. Wash this layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified 2-aminobenzothiazole.

  • Purity Check: Confirm the removal of aniline by TLC analysis.

Diagram: Acid-Base Extraction Workflow

G cluster_0 Two Immiscible Layers Form start Crude Mixture (2-Aminobenzothiazole + Aniline) in Dichloromethane sep_funnel Separatory Funnel: Add 1M HCl (aq) & Shake start->sep_funnel organic_layer Organic Layer (DCM): 2-Aminobenzothiazole (less basic) sep_funnel->organic_layer Separate Layers aqueous_layer Aqueous Layer (Water): Aniline Hydrochloride (more basic salt) sep_funnel->aqueous_layer wash_bicarb Wash with NaHCO₃ (aq) organic_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate product Pure 2-Aminobenzothiazole evaporate->product

Caption: Workflow for Aniline Removal via Acid-Base Extraction.

Issue 2: Aniline is a minor impurity, and I need a highly pure final product for my next step. What should I do?

For removing minor impurities and achieving high purity, Column Chromatography or Recrystallization are the methods of choice.

1. Column Chromatography

Underlying Principle (The Causality): Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). 2-Aminobenzothiazole, with its heterocyclic structure and amino group, is more polar than aniline. This difference in polarity allows for their separation on a silica gel column. Aniline will elute from the column faster than the more strongly adsorbed 2-aminobenzothiazole when using a relatively non-polar eluent system.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar mobile phase. A common system is a mixture of hexane and ethyl acetate.[1][5]

    • Recommended Eluent: Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. A pre-determined effective eluent system is Ethyl Acetate : n-Hexane (2:3) .[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the aniline and which contain the desired 2-aminobenzothiazole.

  • Product Isolation: Combine the pure fractions containing 2-aminobenzothiazole and remove the solvent under reduced pressure.

2. Recrystallization

Underlying Principle (The Causality): Recrystallization purifies a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The impurities, which are present in a smaller concentration, will remain in the cooled solvent (the mother liquor). The key is to select a solvent in which 2-aminobenzothiazole is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while aniline is either very soluble or very insoluble at all temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: Based on literature, ethanol is a good solvent for the recrystallization of 2-aminobenzothiazole.[1][2][8] Acetone has also been used.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Diagram: Purification Decision Tree

G start Crude 2-Aminobenzothiazole (Aniline Impurity) tlc Assess Purity by TLC start->tlc high_impurity High Aniline Contamination tlc->high_impurity Major Spot for Aniline low_impurity Low Aniline Contamination tlc->low_impurity Minor Spot for Aniline acid_base Perform Acid-Base Extraction high_impurity->acid_base chromatography Column Chromatography low_impurity->chromatography Need Highest Purity recrystallize Recrystallization low_impurity->recrystallize Good Purity Needed recheck_tlc Re-check Purity by TLC acid_base->recheck_tlc recheck_tlc->chromatography Impurity Still Present pure_product Pure 2-Aminobenzothiazole recheck_tlc->pure_product Pure chromatography->pure_product recrystallize->pure_product

Caption: Decision tree for selecting the appropriate purification method.

Data Summary Table

Property2-AminobenzothiazoleAnilineRationale for Separation
Molar Mass 150.20 g/mol 93.13 g/mol -
Appearance Gray to white powder/plates[4]Colorless to brown liquidDifferent physical states at room temperature.
Melting Point 129-132 °C[4]-6 °CCan be used to assess purity of the final solid product.
Boiling Point Decomposes (distills under vacuum)[4]184 °CDistillation is not ideal due to product decomposition at atmospheric pressure.
pKa (of conjugate acid) ~4.48[6]~4.6Aniline is slightly more basic, enabling separation via acid-base extraction.
Solubility Soluble in alcohol, ether, chloroform; slightly soluble in water[4]Soluble in most organic solvents; slightly soluble in waterDifferential solubility is the basis for recrystallization and extraction.

References

  • Laborde, E., et al. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC, NIH. [Link]

  • Al-Ostath, O., et al. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ResearchGate. [Link]

  • Wanjari, P., Bharati, A., & Ingle, V. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. ResearchGate. [Link]

  • PubChem. (2026). Benzo(d)thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Dhadda, S., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. ResearchGate. [Link]

  • Li, Y., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. ResearchGate. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. HBCSE. [Link]

  • Corbo, F., et al. (2013). 2-Aminobenzothiazole derivatives. Université catholique de Louvain. [Link]

  • Singh, S., et al. (2011). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Patel, D. A., & Wagh, P. T. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Schütz, C. A., et al. (1994). Process for the preparation of 2-aminobenzothiazoles.
  • Al-Suwaidan, I. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC, NIH. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. [Link]

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Preventing N-acetylation during benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Preventing N-Acetylation Side Reactions

Welcome to the technical support center for benzothiazole synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address a common and frustrating side reaction: N-acetylation of the 2-aminothiophenol starting material. As Senior Application Scientists, we understand that success in the lab is not just about following a protocol but about understanding the chemistry behind it. This guide is structured to provide you with the expertise and field-proven insights to overcome this synthetic hurdle.

Understanding the Problem: The N-Acetylation Conundrum

The synthesis of 2-substituted benzothiazoles, a critical scaffold in medicinal chemistry, most commonly involves the condensation of 2-aminothiophenol with a carboxylic acid or its derivatives.[1][2] However, the nucleophilic amino group of 2-aminothiophenol can compete for the acylating agent, leading to the formation of the undesired N-acetyl-2-aminothiophenol byproduct. This reaction pathway effectively consumes the starting material, leading to low yields of the target benzothiazole.

Frequently Asked Questions (FAQs)

Q1: What is N-acetylation and why is it a problem in benzothiazole synthesis?

N-acetylation is the formation of an amide bond between the amino group of 2-aminothiophenol and an acetylating agent, such as acetic acid or acetic anhydride. This is a competing side reaction to the desired cyclization that forms the benzothiazole ring. Once the amino group is acetylated, it is no longer available to participate in the cyclization reaction, thus significantly reducing the yield of your desired product.

Q2: Under what conditions is N-acetylation most likely to occur?

N-acetylation is often favored under conditions that promote amide bond formation. This can include:

  • Use of highly reactive acetylating agents: Acetic anhydride and acetyl chloride are potent acetylating agents that can rapidly and indiscriminately acylate the amino group.

  • Neutral or slightly basic conditions: While the cyclization to form the benzothiazole ring is often acid-catalyzed, N-acetylation can proceed readily under neutral or basic conditions.

  • Low temperatures: The activation energy for N-acetylation can be lower than that for the cyclization, meaning that at lower temperatures, the formation of the N-acetylated byproduct may be kinetically favored.

Q3: How can I detect the presence of the N-acetyl-2-aminothiophenol byproduct in my reaction mixture?

The N-acetylated byproduct can be identified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The N-acetylated compound will typically have a different Rf value compared to the starting material and the desired benzothiazole product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the amide bond results in a characteristic downfield shift of the amide proton signal in the 1H NMR spectrum. The acetyl group will also show a characteristic singlet around 2 ppm.

  • Infrared (IR) Spectroscopy: The N-acetylated byproduct will exhibit a strong carbonyl (C=O) stretch in the IR spectrum, typically in the range of 1650-1690 cm-1, which is absent in the 2-aminothiophenol starting material.

Troubleshooting Guide: When N-Acetylation Becomes a Problem

Encountering a significant amount of the N-acetylated byproduct can be disheartening. This section provides a systematic approach to troubleshooting and rectifying the issue.

Step 1: Confirm the Presence of the N-Acetylated Byproduct

Before making any changes to your protocol, it is crucial to confirm that N-acetylation is indeed the primary issue. Use the analytical methods described in Q3 to identify the byproduct.

Step 2: Assess Your Reaction Conditions

Once confirmed, critically evaluate your current reaction setup. The following flowchart can guide you through the decision-making process.

troubleshooting_flowchart start Significant N-acetylation Detected reagent_check Are you using a highly reactive acetylating agent (e.g., Acetic Anhydride)? start->reagent_check recovery Troubleshooting the Current Batch start->recovery yes_reagent Yes reagent_check->yes_reagent Yes no_reagent No reagent_check->no_reagent No switch_reagent Consider switching to a less reactive acylating agent (e.g., Acetic Acid). yes_reagent->switch_reagent protecting_group Alternatively, employ a protecting group strategy for the amino group. yes_reagent->protecting_group conditions_check Review your reaction conditions: - Temperature - Catalyst - Solvent no_reagent->conditions_check optimize_temp Increase reaction temperature to favor cyclization over N-acetylation. conditions_check->optimize_temp catalyst_choice Ensure you are using an appropriate acid catalyst (e.g., PPA, PTSA). conditions_check->catalyst_choice solvent_effect Consider a solvent that favors the desired reaction pathway. conditions_check->solvent_effect purification Attempt to separate the desired product from the byproduct via chromatography. recovery->purification deprotection If separation is difficult, consider de-acetylation of the byproduct. recovery->deprotection

Caption: Troubleshooting flowchart for addressing N-acetylation.

Step 3: Implement Preventative Strategies in Future Syntheses

Based on your assessment, implement one or more of the following strategies to minimize N-acetylation in subsequent experiments.

The choice of your acetylating agent and catalyst plays a pivotal role in directing the reaction towards the desired benzothiazole product.

Reagent/Catalyst TypeRecommendationRationale
Acetylating Agent Use acetic acid instead of acetic anhydride or acetyl chloride when possible.Acetic acid is less reactive and can favor the cyclization, especially at higher temperatures. Some microwave-assisted syntheses have shown good results with acetic acid.[3]
Catalyst Employ a strong acid catalyst such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA).Acid catalysis promotes the formation of the benzothiazole ring by activating the carbonyl group of the carboxylic acid and facilitating the dehydration step of the cyclization.
One-Pot Systems Consider one-pot procedures using acid chlorides or anhydrides with a basic heterogeneous catalyst like KF·Al2O3.Some studies have reported high yields with no detectable byproducts using this approach, suggesting the catalyst surface plays a key role in promoting the desired cyclization.[4]

Fine-tuning your reaction parameters can significantly influence the chemoselectivity of the reaction.

  • Temperature: In many cases, higher temperatures favor the thermodynamically more stable benzothiazole product over the kinetically favored N-acetylated byproduct. If you are observing significant N-acetylation at lower temperatures, a gradual increase in the reaction temperature may be beneficial.

  • Microwave Irradiation: Microwave-assisted synthesis can be an effective technique to promote the desired cyclization.[5][6] The rapid and efficient heating provided by microwaves can often lead to shorter reaction times and improved yields, potentially by favoring the higher activation energy pathway of cyclization.[5]

For particularly challenging substrates or when using highly reactive acylating agents is unavoidable, a protecting group strategy can be employed. This involves protecting the amino group of 2-aminothiophenol before introducing the acylating agent, followed by deprotection after the desired chemical transformation on the thiol group has been achieved. However, this adds extra steps to the synthesis and should be considered when other optimization strategies have failed.

Protocol Spotlight: Minimizing N-Acetylation in a One-Pot Benzothiazole Synthesis

This protocol is adapted from a literature procedure that reports high yields and no detectable N-acetylated byproducts.[4]

Objective: To synthesize 2-substituted benzothiazoles from 2-aminothiophenol and acid chlorides/anhydrides while minimizing N-acetylation.

Materials:

  • 2-Aminothiophenol

  • Appropriate acid chloride or anhydride

  • Potassium fluoride on alumina (KF·Al2O3)

  • Solvent (e.g., acetonitrile)

Experimental Protocol:

  • To a stirred solution of 2-aminothiophenol (1.0 mmol) in acetonitrile (10 mL), add KF·Al2O3 (200 mg).

  • Add the acid chloride or anhydride (1.1 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Wash the catalyst with acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Key to Success: The basic heterogeneous catalyst KF·Al2O3 is believed to play a crucial role in promoting the intramolecular cyclization over the intermolecular N-acetylation.[4]

Salvaging Your Synthesis: De-acetylation of N-Acetyl-2-aminothiophenol

If you have a significant quantity of the N-acetylated byproduct, it may be possible to recover the 2-aminothiophenol starting material through a de-acetylation reaction.

Protocol: Acid-Catalyzed Hydrolysis of N-Acetyl-2-aminothiophenol

  • Suspend the N-acetyl-2-aminothiophenol in a solution of aqueous hydrochloric acid (e.g., 3-6 M).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the 2-aminothiophenol.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the recovered 2-aminothiophenol.

Caution: 2-aminothiophenol is susceptible to oxidation. It is advisable to perform the de-acetylation and subsequent steps under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

Preventing N-acetylation in benzothiazole synthesis is a matter of controlling the competition between two nucleophilic attacks. By understanding the factors that influence this competition—reagent reactivity, catalysis, and reaction conditions—researchers can significantly improve the yields and purity of their desired benzothiazole products. This guide provides a starting point for troubleshooting and optimizing your synthetic protocols. Remember that each substrate may behave differently, and some degree of empirical optimization will always be necessary for success.

References

  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). Journal of Drug Delivery and Therapeutics, 13(9-S), 193-203.
  • Monga, A., Bagchi, S., Soni, R. K., & Sharma, A. (2020). Synthesis of Benzothiazoles via Photooxidative Decarboxylation of α‐Keto Acids.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Medicinal Chemistry.
  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (n.d.). Malaysian Journal of Analytical Sciences.
  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Gupta, A., & Rawat, S. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23.
  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products. (n.d.). Nottingham ePrints.
  • Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. (n.d.). IntechOpen.
  • Praveen, C., Nandakumar, A., Dheenkumar, P., Muralidharan, D., & Perumal, P. T. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences, 124(3), 609-624.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2011). A simple one-pot synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and acid chlorides or anhydrides in the presence of a basic heterogeneous catalyst KF·Al2O3. Tetrahedron Letters, 52(4), 541-543.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1675.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone. (2025).
  • Sakarya, H. C., Görgün, K., & Öğretir, C. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 5(4), 489-495.
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2020). Molecules, 25(21), 5039.
  • Lee, A. S.-Y., Chung, C.-H., Chang, Y.-T., & Chen, P.-L. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 311-315.
  • Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. (n.d.). SciSpace.
  • A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air. (2010).
  • Computational studies on the IR and NMR spectra of 2-aminophenol. (2025).
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica, 15(5), 1-28.
  • Organic Base-Catalyzed C–S Bond Construction from CO 2 : A New Route for the Synthesis of Benzothiazolones. (2021).
  • A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air. (2025).
  • Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. (n.d.).
  • Deprotection of the N -Nosyl Group with a Thiol Resin. (2025).

Sources

"Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate" reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the mechanistic underpinnings of the reaction, provide actionable troubleshooting advice, and present optimized protocols to ensure a robust and scalable process.

Section 1: Reaction Chemistry & Core Mechanism

The synthesis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate typically proceeds via an electrophilic cyclization of a substituted aniline precursor. The most common and direct route is a variation of the Hugershoff synthesis, which involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine, to form the 2-aminobenzothiazole core.[1]

The reaction begins with the in situ formation of thiocyanogen, (SCN)₂, a key electrophile, from the oxidation of potassium thiocyanate by bromine. This is a highly exothermic step. The aniline nitrogen then attacks the thiocyanogen, followed by an electrophilic attack on the electron-rich aromatic ring, leading to cyclization and formation of the benzothiazole ring system.

Reaction_Mechanism Figure 1: Hugershoff Reaction Mechanism cluster_0 Thiocyanogen Formation (Exothermic) cluster_1 Cyclization Cascade KSCN 2 KSCN SCN2 (SCN)₂ Thiocyanogen KSCN->SCN2 Oxidation Br2 Br₂ Br2->SCN2 KBr 2 KBr SCN2->KBr Aniline Substituted Aniline SCN2->Aniline Reaction with Electrophile Intermediate1 Thiocyano-aniline Intermediate Aniline->Intermediate1 Electrophilic Addition Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Methyl 2-amino-4-methoxy- benzo[d]thiazole-6-carboxylate Intermediate2->Product Aromatization (-2H⁺, -2e⁻)

Caption: Figure 1: Hugershoff Reaction Mechanism

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up of this synthesis in a question-and-answer format.

Q1: My reaction is showing a significant and dangerous exotherm upon bromine addition, making temperature control difficult. How can I manage this?

A: This is the most critical scale-up challenge for this reaction. The exotherm originates from the rapid, uncontrolled reaction between bromine and potassium thiocyanate to form thiocyanogen.

  • Causality: At the lab scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation. At a larger scale, this ratio decreases dramatically, and the heat generated can overwhelm the cooling capacity of the reactor, leading to a runaway reaction.

  • Solutions:

    • Reverse Addition: Instead of adding bromine to the mixture of aniline and KSCN, add the KSCN solution/slurry to a pre-chilled solution of the aniline and bromine in acetic acid. This keeps the highly reactive bromine as the limiting reagent at any given moment.

    • Slow, Subsurface Addition: Use a syringe pump or a dosing pump to add the bromine solution slowly below the surface of the reaction mixture. This prevents the buildup of unreacted bromine and localized "hot spots."

    • Use of a Co-solvent: Introducing a co-solvent with a higher heat capacity, like methylene chloride, can help absorb some of the thermal energy. However, this adds complexity to the downstream workup. A patent for a similar process highlights the use of methylene chloride to control the reaction temperature between -20°C and +15°C.[2]

    • Consider Flow Chemistry: For industrial-scale production, a continuous flow reactor offers superior heat and mass transfer, virtually eliminating the exotherm risk by keeping the reaction volume at any given time extremely small. This approach has been shown to improve the synthesis of benzothiazoles.[3]

Q2: The yield of my reaction is inconsistent and often lower than expected upon scale-up. What are the likely causes?

A: Yield loss during scale-up can be attributed to several factors, often related to mixing, thermal control, and side reactions.

  • Causality: Inefficient mixing in a large reactor can lead to localized areas of high reagent concentration, promoting byproduct formation. Poor temperature control, as discussed above, can also degrade both starting materials and the final product.

  • Solutions:

    • Optimize Agitation: Ensure the reactor's agitator (impeller type, speed) is appropriate for maintaining a homogeneous slurry of KSCN. Baffles in the reactor are crucial to prevent vortexing and ensure good mixing.

    • Strict Temperature Monitoring: Maintain the reaction temperature rigorously. An initial cooling phase to 0-5°C before bromine addition is recommended, with the temperature not allowed to exceed 20-25°C during the addition.

    • Pre-formation of Thiocyanogen: A modified procedure involves pre-forming the thiocyanogen by adding bromine to KSCN in acetic acid at a low temperature (e.g., 0°C) for a short period (e.g., 30 minutes) before adding this mixture to the aniline solution.[4] This separates the exothermic step from the main reaction.

Q3: I'm observing a significant amount of dark, tarry byproduct after neutralizing the reaction with sodium hydroxide. What is it and how can I prevent it?

A: The formation of tar-like impurities is often due to oxidative side reactions or product degradation under harsh pH and temperature conditions during the quench.

  • Causality: The crude reaction mixture is highly acidic (acetic acid). Rapid, bulk addition of a strong base like 4M NaOH can cause a rapid, localized pH spike and a significant exotherm. The 2-aminobenzothiazole core can be sensitive to these conditions, leading to decomposition or polymerization.

  • Solutions:

    • Controlled Quench: Add the acidic reaction mixture to a chilled, vigorously stirred solution of the base (e.g., saturated sodium bicarbonate or dilute NaOH). This "reverse quench" maintains better pH and temperature control.

    • Use a Weaker Base: Consider using a weaker base like sodium bicarbonate or ammonium hydroxide for the initial neutralization to a pH of ~6-7. This gentler approach can minimize product degradation.[5]

    • Inert Atmosphere: Quenching under a nitrogen or argon atmosphere can mitigate oxidative decomposition, which is often responsible for the dark coloration.

Q4: The isolated crude product has low purity (<85%) and is difficult to purify by chromatography at a large scale. What are some alternative purification strategies?

A: Relying on silica gel chromatography for multi-kilogram scale purification is often economically and practically unfeasible. Developing a robust crystallization or trituration method is key.

  • Causality: The crude product is likely contaminated with unreacted starting materials, inorganic salts from the workup, and colored byproducts. The polarity of the desired product may be similar to some of these impurities, making chromatographic separation inefficient.

  • Solutions:

    • Optimized Trituration/Washing: A published procedure for a similar molecule involves collecting the initial precipitate, washing thoroughly with water, and then percolating with boiling methanol followed by trituration in cold methanol.[4] This multi-step washing is designed to remove different classes of impurities.

    • Recrystallization: A systematic solvent screen is essential. Test solvents like methanol, ethanol, isopropanol, acetonitrile, and ethyl acetate, as well as solvent/anti-solvent pairs. The goal is to find a system where the product is soluble at an elevated temperature but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.

    • Acid Wash: Before final isolation, dissolving the crude product in a suitable organic solvent (e.g., dichloromethane) and washing with a dilute acid (e.g., 1M HCl) can remove basic impurities. The product itself may form a salt and precipitate, which can then be isolated and neutralized.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the critical process parameters (CPPs) to monitor for this reaction? A: The most critical parameters are:

  • Temperature: During reagent addition and throughout the reaction hold.
  • Reagent Addition Rate: Especially for bromine.
  • Agitation Speed: To ensure slurry homogeneity.
  • pH: During the neutralization/workup phase.

Q: Are there greener solvent alternatives to glacial acetic acid? A: While acetic acid is effective, its disposal and workup can be problematic. Research into green synthesis of benzothiazoles has explored several alternatives.[6] For this specific reaction, options could include:

  • Water or Mixed Aqueous Systems: Some benzothiazole syntheses have been successful in aqueous media, often with a catalyst.[6][7] This would require significant process redevelopment but offers substantial environmental benefits.

  • Ionic Liquids: These can act as both solvent and catalyst but are often expensive and require specialized recycling procedures.

Q: What safety precautions are paramount when handling bromine and KSCN at scale? A:

  • Bromine: Is highly toxic, corrosive, and volatile. All transfers and reactions must be conducted in a well-ventilated fume hood or a closed-system reactor. Personnel must wear appropriate PPE, including acid-resistant gloves, splash goggles, a face shield, and a respirator if necessary. A bromine spill kit containing a neutralizing agent like sodium thiosulfate should be readily available.

  • Potassium Thiocyanate (KSCN): While less hazardous than bromine, it can release toxic hydrogen cyanide gas if it comes into contact with strong acids. This is a significant risk in this reaction, and adequate ventilation is crucial.

Section 4: Protocols & Methodologies

Protocol 1: Scale-Up Optimized Synthesis (10g Scale)
  • Reactor Setup: Equip a 500 mL jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a liquid addition funnel.

  • Charge Reagents: To the reactor, add methyl 4-amino-3-methoxybenzoate (10.0 g, 1 eq.) and potassium thiocyanate (KSCN, 1.2 eq.).

  • Solvent Addition: Add glacial acetic acid (150 mL). Begin stirring to create a slurry.

  • Cooling: Cool the reactor jacket to 0°C. Wait for the internal temperature of the slurry to reach <5°C.

  • Bromine Solution: In a separate flask, prepare a solution of bromine (1.1 eq.) in glacial acetic acid (50 mL).

  • Controlled Addition: Slowly add the bromine solution to the reactor slurry via the addition funnel over 60-90 minutes. CRITICAL: Monitor the internal temperature and ensure it does not exceed 25°C. Adjust the addition rate as needed.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or HPLC.

  • Workup - Quench: In a separate 2L beaker, prepare a chilled (0-5°C) solution of 10% aqueous sodium bicarbonate (approx. 800 mL). Vigorously stir this solution.

  • Controlled Neutralization: Slowly transfer the reaction mixture into the bicarbonate solution. Monitor the pH to ensure it reaches 7-8. A precipitate will form.

  • Isolation: Filter the resulting solid through a Buchner funnel. Wash the filter cake thoroughly with deionized water (3 x 100 mL), followed by a wash with cold methanol (2 x 25 mL).

  • Drying: Dry the solid in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Non-Chromatographic Purification by Recrystallization
  • Solvent Selection: Based on prior screening, select a suitable solvent (e.g., ethanol).

  • Dissolution: Transfer the crude, dried solid (from Protocol 1) to an appropriately sized flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask or add a seed crystal. Once crystal formation begins, cool the flask further in an ice bath for 1-2 hours to maximize recovery.

  • Isolation: Collect the purified crystals by filtration. Wash the cake with a small amount of ice-cold ethanol.

  • Drying: Dry the purified product under vacuum. Assess purity by HPLC or NMR.

Troubleshooting Decision Tree

Troubleshooting_Tree Figure 2: Troubleshooting Decision Tree start Low Yield or Purity Issue q_exotherm Was there a significant exotherm (>25°C)? start->q_exotherm q_purity Is the main issue purity or byproduct formation? start->q_purity sol_exotherm Improve cooling. Implement slow/subsurface addition. Consider reverse addition. q_exotherm->sol_exotherm Yes q_mixing q_mixing q_exotherm->q_mixing No q_workup Did issues occur during workup/quench? q_purity->q_workup Yes sol_purification Develop recrystallization protocol. Perform optimized trituration/washes. Consider an acid/base wash. q_purity->sol_purification No sol_quench Use a controlled 'reverse quench'. Use a weaker base (e.g., NaHCO₃). Quench under N₂ atmosphere. q_workup->sol_quench Yes q_workup->sol_purification No sol_mixing Check agitation efficiency. Ensure KSCN is suspended. Increase stir rate. q_mixing->q_purity No q_mixing->sol_mixing Yes

Caption: Figure 2: Troubleshooting Decision Tree

Section 5: Data Summary

The following table summarizes the expected improvements when moving from a standard lab-scale process to the optimized scale-up protocol.

ParameterStandard Lab Protocol (1g)Optimized Scale-Up Protocol (10g)Rationale for Change
Bromine Addition Time ~5 minutes (pipette)60-90 minutes (pump)Mitigates exotherm, prevents localized excess.
Max. Internal Temp. 20-35°C (variable)< 25°C (controlled)Ensures reaction consistency and minimizes degradation.
Workup Method Bulk quench with 4M NaOHReverse quench into chilled NaHCO₃Prevents pH/temp shock, reduces byproduct formation.
Purification Method Column ChromatographyRecrystallization/TriturationProvides a scalable and more economical purification route.
Expected Yield 50-70%75-85%Improved control reduces side reactions and product loss.
Expected Purity (Crude) 70-85%>90%Cleaner reaction and workup lead to higher initial purity.

Section 6: References

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Maleš, M., et al. (2024). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 162–166. Available from: [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available from: [Link]

  • Wulff, G., et al. (1984). Process for the production of 2-amino-4-methyl-benzothiazole. U.S. Patent No. 4,435,576. Washington, DC: U.S. Patent and Trademark Office. Available from:

  • Tanke, R. S., & Foxman, B. M. (2007). 2-Amino-4-methylbenzothiazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4569. Available from: [Link]

  • Patel, R. B., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(3), 930-935. Available from: [Link]

  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available from: [Link]

  • Sharma, P., & Sharma, R. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 168-210. Available from: [Link]

  • Al-Amiery, A. A. (2016). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. PhD Thesis, University of Technology, Iraq. Available from: [Link]

  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available from: [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9), 154-164. Available from: [Link]

  • Ayimbila, S. N., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. Available from: [Link]

  • Bakkestuen, A. K., et al. (2006). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 8(1), 91–98. Available from: [Link]

Sources

Technical Support Center: Solubility Enhancement for Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate. This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into biological assays. Benzothiazole-cored compounds are a promising class of molecules with a wide range of biological activities.[1][2] However, like many heterocyclic compounds developed in discovery programs, Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate exhibits poor aqueous solubility, a significant hurdle for obtaining reliable and reproducible data in biological assays.[3][4]

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome solubility challenges. We will delve into the scientific principles behind various solubilization techniques, provide step-by-step protocols, and offer guidance on selecting the most appropriate method for your specific assay to ensure the scientific integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my compound, Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, poorly soluble in my aqueous assay buffer?

Answer: The poor aqueous solubility of this compound stems from its molecular structure. It is a relatively rigid, polycyclic aromatic system. Such structures often have high crystal lattice energy, meaning a significant amount of energy is required to break apart the crystal structure and solvate the individual molecules in water.[5]

Key structural features contributing to poor solubility include:

  • Hydrophobic Benzothiazole Core: The fused benzene and thiazole rings are inherently nonpolar and create a large hydrophobic surface area.

  • Functional Groups: While the amino (-NH2) and methoxy (-OCH3) groups can participate in some hydrogen bonding, their contribution is often insufficient to overcome the hydrophobicity of the core structure. Crystal packing analysis of similar benzothiazoles shows that these hydrogen bonds are often satisfied with other compound molecules in the solid state, contributing to a stable, less soluble crystal.[6]

This combination of factors leads to a molecule that prefers to interact with itself (crystallize) rather than with water molecules, resulting in low aqueous solubility.

Q2: I dissolved my compound in 100% DMSO, but it precipitates immediately when I add it to my aqueous cell culture media or buffer. What is happening?

Answer: This is a very common and expected phenomenon known as solvent-shift precipitation .[7][8] Here’s the mechanism:

  • High Solubility in DMSO: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of disrupting the crystal lattice forces of your compound, allowing it to dissolve at high concentrations (e.g., 10-50 mM).[9]

  • The "Shift" to an Aqueous Environment: When you introduce this concentrated DMSO stock into an aqueous buffer (your assay medium), you are rapidly changing the solvent environment. The DMSO disperses, and the compound is suddenly surrounded by water molecules.

  • Precipitation: Since the compound is poorly soluble in water, it cannot remain dissolved. It quickly self-associates and crashes out of the solution, forming a precipitate.[7] The solubility in DMSO is irrelevant once the compound is in a predominantly aqueous solution.[7]

This highlights the critical difference between thermodynamic solubility (the true equilibrium solubility in a given solvent) and kinetic solubility (the concentration at which a compound precipitates out of a solution under specific conditions, like a solvent-shift).[10] Your goal is to keep the compound in a kinetically soluble state for the duration of your assay.

Q3: What is the best first-line strategy to prevent this precipitation and achieve a usable final concentration?

Answer: The most robust initial strategy involves optimizing your stock solution and dilution method. The goal is to minimize the final concentration of the organic co-solvent (like DMSO) while keeping your compound in solution.

Strategy: Use a High-Concentration DMSO Stock and a Serial Dilution Protocol.

The rationale is to keep the final percentage of DMSO in your assay low (typically <0.5% for cell-based assays to avoid toxicity) while ensuring the compound concentration is below its kinetic solubility limit at that specific DMSO concentration.[9][11]

See Protocol 1 for a detailed, step-by-step guide on preparing and diluting your compound.

Q4: Can I use pH modification to improve the solubility of this specific compound?

Answer: Yes, pH modification is a viable strategy for this compound due to the presence of a basic amino group (-NH2) on the thiazole ring.[12][13]

Mechanism: The 2-amino group is basic and can be protonated (become -NH3+) at an acidic pH. This positive charge significantly increases the molecule's polarity and its ability to interact with water through ion-dipole interactions, thereby increasing solubility.[14] While the exact pKa of this compound is not readily published, related 2-aminothiazole structures have predicted pKa values in the 2.5-5.0 range, suggesting that lowering the pH should increase solubility.[15]

Considerations:

  • Assay Compatibility: The primary limitation is whether your biological assay can tolerate a pH shift. Most cell-based assays must be performed at a physiological pH of ~7.4. Enzyme activity can also be highly pH-dependent.

  • Compound Stability: Ensure the compound is stable at the required pH for the duration of the experiment.

  • Buffering Capacity: Your assay buffer must have sufficient capacity to handle the addition of an acidic stock solution without a significant change in the final pH.

See Protocol 2 for a method to test the feasibility of pH-based solubilization.

Q5: My assay is sensitive to both DMSO and pH changes. What other solubilization aids can I explore?

Answer: If standard co-solvents and pH adjustments are not compatible with your assay, several other excipients can be used to form non-covalent complexes with your compound, effectively shielding it from the aqueous environment.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[] They can encapsulate the hydrophobic benzothiazole core of your compound, forming an "inclusion complex" that is water-soluble.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.

  • Surfactants: Surfactants (or detergents) are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC).[19][20] The hydrophobic core of the micelle can sequester your compound, increasing its apparent solubility.[19]

    • Common Choices: Polysorbate 80 (Tween® 80) or Triton™ X-100 are non-ionic surfactants often used in biological assays.[21]

    • Caution: Surfactants can disrupt cell membranes and interfere with protein function, so their concentration must be carefully optimized and kept as low as possible.

See Protocol 3 for a screening approach to test these excipients.

Experimental Protocols & Methodologies

Protocol 1: Standard Co-Solvent Dilution Workflow

This protocol is the recommended starting point for solubilizing your compound for most biological assays.

Objective: To prepare a working solution of the compound by diluting a high-concentration DMSO stock, minimizing precipitation and keeping the final DMSO concentration below cytotoxic levels.

Steps:

  • Prepare a High-Concentration Primary Stock:

    • Weigh out a precise amount of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate.

    • Dissolve it in 100% anhydrous DMSO to create a high-concentration stock (e.g., 20-50 mM). Ensure the compound is fully dissolved. Gentle warming (to 30-37°C) or vortexing can assist.

    • Rationale: A high-concentration stock minimizes the volume needed for subsequent dilutions, making it easier to achieve a low final DMSO percentage.[22]

  • Create an Intermediate Dilution Series (if needed):

    • For very high final concentrations or very sensitive assays, an intermediate dilution in 100% DMSO or in your assay buffer may be necessary.

  • Perform the Final "Spike" into Assay Buffer:

    • Vigorously vortex or pipette-mix the aqueous assay buffer.

    • While mixing, add the required volume of the DMSO stock solution directly into the buffer. Add the stock solution drop-wise or as a thin stream into the vortex of the stirring liquid.[8]

    • Rationale: Rapid mixing helps to quickly disperse the DMSO and compound molecules, preventing localized high concentrations that trigger immediate precipitation.[8]

  • Final Concentration Check:

    • Visually inspect the final solution for any signs of turbidity or precipitate against a dark background.

    • Let the solution sit for the duration of your planned assay (e.g., 2 hours, 24 hours) and re-inspect to ensure the compound remains in solution.

G cluster_prep Step 1: Stock Preparation cluster_dilute Step 2: Dilution cluster_verify Step 3: Verification weigh Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 20-50 mM) weigh->dissolve Precise amount vortex Vortex Assay Buffer dissolve->vortex spike Spike DMSO stock into buffer vortex->spike While mixing inspect Visually Inspect for Precipitate spike->inspect incubate Incubate for Assay Duration inspect->incubate reinspect Re-inspect incubate->reinspect end end reinspect->end Proceed to Assay troubleshoot Troubleshoot: Lower Concentration or Try Protocol 2/3 reinspect->troubleshoot Precipitate Observed

Caption: Standard Co-Solvent Dilution Workflow.

Protocol 2: pH Modification Feasibility Test

Objective: To determine if lowering the pH of the stock solution can maintain compound solubility upon dilution into a neutral buffer.

Materials:

  • Compound

  • DMSO

  • 0.1 M HCl

  • Assay Buffer (e.g., PBS, pH 7.4)

Steps:

  • Prepare an Acidified Co-Solvent: Create a 50:50 (v/v) mixture of DMSO and 0.1 M HCl.

  • Dissolve Compound: Prepare a concentrated stock solution of your compound in this acidified co-solvent.

  • Test Dilution: Dilute this acidic stock into your neutral assay buffer to achieve the desired final concentration.

  • Observe: Compare the clarity of this solution to one prepared using a 100% DMSO stock (Protocol 1).

  • Measure Final pH: Crucially, measure the pH of the final solution to see if the buffer capacity was sufficient to maintain physiological pH.

Expected Outcome: If the solution prepared with the acidic stock is clear while the DMSO-only stock precipitates, and the final pH is acceptable for your assay, this is a viable method.

Protocol 3: Excipient Screening Workflow

Objective: To quickly screen the effectiveness of cyclodextrins and surfactants at improving compound solubility.

Materials:

  • Compound stock in DMSO (from Protocol 1)

  • Aqueous stock of HP-β-CD (e.g., 45% w/v)

  • Aqueous stock of Polysorbate 80 (e.g., 10% w/v)

  • Assay Buffer

Steps:

  • Prepare Excipient-Containing Buffers: Prepare several versions of your assay buffer, each containing a different final concentration of the excipient.

    • HP-β-CD: Try final concentrations of 0.5%, 1%, and 2% (w/v).

    • Polysorbate 80: Try final concentrations of 0.01%, 0.05%, and 0.1% (w/v).

  • Spike Compound: Using the method from Protocol 1, spike your DMSO compound stock into each of the excipient-containing buffers and a control buffer (no excipient).

  • Compare and Select: Observe all solutions for precipitation over time. The lowest concentration of an excipient that maintains clarity is the best candidate for your assay. Remember to run an "excipient-only" control in your biological assay to test for interference.

G start Compound Precipitates in Aqueous Buffer q1 Is final DMSO concentration <0.5%? start->q1 q2 Can your assay tolerate a pH shift? start->q2 If Protocol 1 Fails a1_yes Use Protocol 1: Optimize Dilution q1->a1_yes Yes a1_no Lower stock concentration or reduce final compound concentration q1->a1_no No q3 Is your assay sensitive to detergents or complexing agents? q2->q3 Yes a2_yes Use Protocol 2: Acidic Stock Solubilization q2->a2_yes No a3_no Use Protocol 3: Screen Cyclodextrins (e.g., HP-β-CD) q3->a3_no No a3_maybe Use Protocol 3: Screen Surfactants (e.g., Polysorbate 80) (Use with caution) q3->a3_maybe Yes end_good Proceed to Assay a1_yes->end_good a1_no->q1 a2_yes->end_good a3_no->end_good a3_maybe->end_good

Caption: Decision Tree for Solubility Enhancement.

Summary of Solubilization Strategies

Method Principle Recommended Starting Conc. Pros Cons
Co-Solvency (DMSO) Reduces polarity of the bulk solvent.[23]< 0.5% final DMSOSimple, effective for many compounds, standard practice.[22]Can be toxic to cells at >1%; risk of precipitation upon dilution.[7]
pH Adjustment Ionizes the basic amino group to increase polarity.[14][24]Sufficient acid to lower stock pHCan dramatically increase solubility; inexpensive.Limited by assay pH tolerance; potential for compound instability.
Cyclodextrins (HP-β-CD) Encapsulates the hydrophobic core in a soluble complex.[]0.5 - 2% (w/v)Generally low toxicity; effective for many hydrophobic molecules.Can be expensive; complexation efficiency varies by compound.[25]
Surfactants (Polysorbate 80) Sequesters compound in micelles.[19]0.01 - 0.1% (w/v)Highly effective at increasing apparent solubility.Can interfere with assays, disrupt membranes, denature proteins.[19]

References

  • Tanke, R. S., & Foxman, B. M. (2007). 2-Amino-4-methylbenzothiazole. Acta Crystallographica Section E: Crystallographic Communications, E63(12), o4569. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15132, 2-Amino-4-methylbenzothiazole. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual. Available at: [Link]

  • CompoundingToday.com. pH Adjusting Database. Available at: [Link]

  • Khadka, P., et al. (2014). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2014, 839047. Available at: [Link]

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Technical Support Center: HPLC Method Development for Purity Analysis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate. This document is designed for researchers, analytical scientists, and drug development professionals. It provides a synthesis of foundational chromatographic principles, field-proven insights, and systematic troubleshooting strategies to ensure the development of a reliable, accurate, and precise analytical method.

Section 1: Understanding the Analyte: Physicochemical Profile

Effective method development begins with a thorough understanding of the analyte's chemical properties. Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is a moderately polar molecule containing a basic amino group, making its chromatographic behavior highly dependent on the mobile phase pH.

Table 1: Physicochemical Properties of the Analyte [1]

PropertyValue / InformationChromatographic Implication
Chemical Structure Chemical StructureThe benzothiazole core provides UV absorbance. The primary amine is a basic site, prone to protonation. The methyl ester can be hydrolyzed.
Molecular Formula C₁₀H₁₀N₂O₃S---
Molecular Weight 238.27 g/mol [1]---
Calculated XLogP3 1.9[1]Indicates moderate hydrophobicity, making it an ideal candidate for Reversed-Phase (RP) HPLC.
UV Absorbance Benzothiazole structures typically exhibit strong absorbance between 250-350 nm.[2][3]A UV-Vis spectrophotometer or a Photodiode Array (PDA) detector should be used to determine the optimal detection wavelength (λmax) for maximum sensitivity. A starting wavelength of ~270-285 nm is recommended.[2][4]
pKa (Predicted) The 2-amino group is basic. The thiazole nitrogen is weakly basic.The ionization state, and therefore retention, will be highly sensitive to mobile phase pH. Controlling the pH is critical for achieving reproducible retention and good peak shape.[5]
Potential Process Impurities and Degradants

A robust purity method must be able to separate the main component from any potential impurities. Based on common synthetic routes for benzothiazoles, potential impurities may include[6][7]:

  • Starting Materials: Unreacted precursors.

  • Intermediates: Such as thiourea derivatives.

  • Isomeric Impurities: Positional isomers formed during synthesis.

  • Degradation Products: Primarily the hydrolysis product, 2-amino-4-methoxybenzo[d]thiazole-6-carboxylic acid, which will be significantly more polar.

Section 2: Recommended Starting HPLC Method & Protocol

Based on the analyte's properties, a reversed-phase HPLC method is the most appropriate approach.[8] The following conditions provide a robust starting point for further optimization.

Experimental Protocol: Initial Analysis
  • Standard & Sample Preparation:

    • Prepare a stock solution of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL for initial injections. Ensure the final sample solvent is similar in composition to the mobile phase to avoid peak distortion.[9]

  • System Equilibration:

    • Purge the HPLC system with the prepared mobile phase.

    • Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.

  • Analysis:

    • Inject 5-10 µL of the working standard solution.

    • Acquire the chromatogram for a sufficient duration to ensure all components, including late-eluting impurities, are observed (e.g., 15-20 minutes).

    • Use a PDA detector to record the UV spectrum and determine the λmax for the main peak.

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA standard C18 column is the workhorse of RP-HPLC and provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH (~2.7) to ensure the basic amino group is fully protonated, minimizing peak tailing from silanol interactions.[5]
Mobile Phase B AcetonitrileA common, effective organic modifier with low UV cutoff and viscosity.
Gradient 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.A gradient is recommended for initial purity analysis to ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection UV at 275 nm (or determined λmax)Provides good sensitivity for the benzothiazole chromophore.
Injection Volume 5 µLA small volume minimizes the risk of column overload and peak distortion.

Section 3: Method Development & Optimization Workflow

The goal of method development is to achieve adequate resolution of the main peak from all impurities with good peak shape and a reasonable run time. The following workflow provides a systematic approach.

MethodDevelopmentWorkflow Start Define Method Goal: Purity Analysis (Resolution > 2) ScreenColumn Step 1: Column Screening (e.g., C18, Phenyl-Hexyl, Embedded Polar) Start->ScreenColumn OptimizeOrganic Step 2: Optimize Organic Gradient (Adjust slope and range) ScreenColumn->OptimizeOrganic Select best initial separation OptimizepH Step 3: Optimize Mobile Phase pH (e.g., Formic vs. Phosphate Buffer pH 3.0) OptimizeOrganic->OptimizepH Improve critical pair resolution FineTune Step 4: Fine-Tuning (Adjust Temperature, Flow Rate) OptimizepH->FineTune Enhance peak shape & reproducibility Validation Step 5: Method Validation (ICH Q2(R2) Guidelines) FineTune->Validation Finalized Method

Caption: A systematic workflow for HPLC method development.

Section 4: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during method development for amine-containing compounds.

Q1: My main peak is tailing severely. What is the cause and how do I fix it?

A: Peak tailing for basic compounds like this is a classic problem in RP-HPLC.

  • Primary Cause: Secondary interactions between the protonated amine group on your analyte and ionized residual silanol groups (Si-O⁻) on the silica surface of the column packing material. This ion-exchange interaction is a secondary retention mechanism that leads to tailing.

  • Solutions:

    • Lower the Mobile Phase pH: The starting method uses 0.1% formic acid (pH ~2.7). This is generally effective. If tailing persists, consider using a buffer like 20 mM potassium phosphate adjusted to pH 2.5. This ensures the analyte's amine is fully protonated (BH⁺) and, more importantly, suppresses the ionization of the silanol groups (Si-OH), eliminating the secondary interaction.[5]

    • Use an End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups, reducing the opportunity for these interactions.

    • Reduce Sample Load: Injecting too much sample can saturate the active sites, leading to tailing. Try reducing the injection volume or sample concentration.

    • Add a Competing Base: In rare cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites, but this can shorten column life and is less favored than pH control.

Q2: I have two impurities that are co-eluting or have very poor resolution (Rs < 1.5). How can I separate them?

A: Improving the resolution between a critical pair requires altering the selectivity (α) of the chromatographic system.

  • Solutions:

    • Modify the Organic Gradient: First, try making the gradient shallower around the elution time of the critical pair. A slower increase in the organic solvent percentage provides more time for the column to differentiate between the analytes.

    • Change the Organic Solvent: The choice between acetonitrile and methanol can significantly alter selectivity.[5] If you are using acetonitrile, try substituting it with methanol (or vice versa). Methanol is a proton donor and can engage in different hydrogen bonding interactions, potentially resolving the co-eluting peaks.

    • Adjust the pH: A small change in pH can alter the ionization state of the analyte or impurities, leading to significant changes in retention and selectivity. Try adjusting the pH in small increments (e.g., from 2.7 to 3.0).

    • Change the Stationary Phase: If mobile phase adjustments are insufficient, the stationary phase chemistry needs to be changed. A Phenyl-Hexyl column, for instance, offers alternative π-π interactions that can be highly effective for separating aromatic compounds and their isomers.[5]

Q3: My retention times are drifting from one injection to the next. What's causing this instability?

A: Retention time instability points to a lack of equilibrium or consistency in the HPLC system.

  • Common Causes & Solutions:

    • Insufficient Column Equilibration: This is the most common cause, especially when using buffered mobile phases or after a steep gradient. Ensure the column is equilibrated with the starting mobile phase for at least 10-15 column volumes before the first injection.

    • Mobile Phase Instability: If you are mixing the mobile phase online, ensure the pump's proportioning valves are working correctly. If preparing the mobile phase manually, ensure it is thoroughly mixed and degassed. Volatilization of the organic component can change the composition over time, leading to drift.

    • Temperature Fluctuations: A column heater is essential for reproducible chromatography. Ensure the set temperature is stable and the ambient laboratory temperature is not fluctuating wildly.[10]

    • Column Degradation: Over time, particularly at extreme pH values, the stationary phase can degrade, leading to changes in retention. If the problem persists with a freshly prepared mobile phase and a well-equilibrated system, the column may need to be replaced.

TroubleshootingFlow Problem Identify Problem Tailing Peak Tailing? Problem->Tailing Resolution Poor Resolution? Problem->Resolution Drift RT Drifting? Problem->Drift Sol_Tailing1 Lower pH (e.g., pH 2.5 Buffer) Tailing->Sol_Tailing1 Yes Sol_Tailing2 Use End-Capped Column Tailing->Sol_Tailing2 Yes Sol_Tailing3 Reduce Sample Load Tailing->Sol_Tailing3 Yes Sol_Res1 Adjust Gradient Slope Resolution->Sol_Res1 Yes Sol_Res2 Change Organic (ACN <-> MeOH) Resolution->Sol_Res2 Yes Sol_Res3 Change Stationary Phase (e.g., Phenyl) Resolution->Sol_Res3 Yes Sol_Drift1 Increase Equilibration Time Drift->Sol_Drift1 Yes Sol_Drift2 Check Mobile Phase Prep Drift->Sol_Drift2 Yes Sol_Drift3 Use Column Heater Drift->Sol_Drift3 Yes

Caption: A logical guide for troubleshooting common HPLC issues.

Section 5: Frequently Asked Questions (FAQs)

Q1: How do I definitively choose the optimal detection wavelength?

A: The best practice is to use a PDA or DAD (Diode Array Detector). After injecting your standard, you can extract the UV-Visible spectrum directly from the apex of the main chromatographic peak. The wavelength with the highest absorbance (the λmax) should be chosen for quantitation as it provides the best signal-to-noise ratio. It is also important to check the spectra of the impurity peaks. If an impurity has a different λmax, using a wavelength that provides a good response for both the main peak and all impurities may be necessary for accurate area percent calculations.

Q2: What are the essential parameters I need to assess during method validation according to ICH guidelines?

A: For a purity method, the International Council for Harmonisation (ICH) Q2(R2) guideline is the authoritative reference.[11][12] Key parameters to validate include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components. This is often done by spiking the sample with known impurities and performing forced degradation studies.

  • Linearity: Show a linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Accuracy: Determine the closeness of the test results to the true value. This is typically assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spike recovery experiments.

  • Precision: Assess the degree of scatter between a series of measurements. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision, considering different days, analysts, or equipment).[13]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is critical for impurity analysis.

  • Robustness: Show the method's reliability with respect to deliberate small variations in method parameters (e.g., pH, mobile phase composition, temperature).

Q3: When should I use a gradient method versus an isocratic one?

A:

  • Use a Gradient Method: For method development and for analyzing samples with a wide range of polarities (like a purity analysis where you might have very polar degradants and less polar starting materials). A gradient ensures all components are eluted in a reasonable time with good peak shape.

  • Use an Isocratic Method: Once the impurity profile is well understood and if all key impurities elute close to the main peak, an isocratic method (constant mobile phase composition) can be developed. Isocratic methods are often simpler, more robust, and have faster re-equilibration times, making them ideal for routine quality control (QC) testing.

References

  • ResearchGate. (n.d.). (PDF) 2-Amino-4-methylbenzothiazole. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59560269, Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate. Retrieved from [Link]

  • Chimenti, F., Bizzarri, B., Bolasco, A., Secci, D., Chimenti, P., Granese, A., Carradori, S., D'Ascenzio, M., Lilli, D., & Rivanera, D. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Molecules, 27(4), 1328. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Google Patents. (n.d.). US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole.
  • Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • ScienceDirect. (n.d.). Optical and electrochemical recognition studies of anions via novel benzothiazole azo-derivative. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15132, 2-Amino-4-methylbenzothiazole. Retrieved from [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Derivatized Benzothiazoles as Two-Photon-Absorbing Organic Photosensitizers Active under Near Infrared Light Irradiation. Retrieved from [Link]

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Validation & Comparative

1H NMR analysis of "Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the ¹H NMR Analysis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the preeminent tool for mapping molecular architecture in solution. This guide provides a comprehensive analysis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry.

We will delve into the theoretical prediction of its ¹H NMR spectrum, present a robust experimental protocol, and compare the insights gained from ¹H NMR with those from complementary analytical methods. This guide is structured to provide not just a protocol, but a field-proven perspective on why specific experimental choices are made and how to interpret the resulting data with confidence.

Predicting the ¹H NMR Spectrum: A Structural Hypothesis

Before stepping into the lab, a thorough analysis of the target molecule's structure allows us to form a hypothesis of the expected ¹H NMR spectrum. This predictive step is crucial for efficient data interpretation. The structure of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate presents five distinct proton environments.

Molecular Structure with Proton Assignments:

Chemical structure of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate with protons labeled Ha, Hb, Hc, Hd, and He.
  • Ha (-NH₂): Protons of the primary amine.

  • Hb & Hc (Ar-H): Aromatic protons on the benzene ring.

  • Hd (-OCH₃): Protons of the methoxy group.

  • He (-COOCH₃): Protons of the methyl ester group.

Based on established principles of chemical shifts and spin-spin coupling, we can predict the characteristics of each signal:

  • Amino Protons (Ha): These protons are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature.[1] In a solvent like DMSO-d₆, which can form hydrogen bonds, they are expected to appear as a broad singlet. In CDCl₃, the signal might be less distinct. The integration should correspond to two protons.

  • Aromatic Protons (Hb and Hc): Aromatic protons typically resonate between 6.5 and 8.5 ppm.[2][3] The substituents on the ring dictate their precise location. The amino and methoxy groups are electron-donating, which should shield the aromatic protons (shift them upfield), while the ester group is electron-withdrawing, causing a deshielding effect (downfield shift). Hb is para to the electron-donating amino group and ortho to the electron-withdrawing ester group, while Hc is ortho to the electron-donating methoxy group. These two protons are meta to each other. Therefore, they should appear as two distinct doublets, each with a small meta coupling constant (⁴J) of approximately 2-3 Hz.[4][5]

  • Methoxy Protons (Hd): The protons of a methoxy group on an aromatic ring typically appear as a sharp singlet in the range of 3.8-4.0 ppm.[6]

  • Methyl Ester Protons (He): The methyl protons of an ester group are also deshielded and typically appear as a sharp singlet around 3.7-4.1 ppm.[7]

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data hinges on a meticulously executed experimental protocol. The following steps describe a self-validating system designed for accuracy and reproducibility.

Sample Preparation

The choice of solvent is the first critical decision. For this compound, DMSO-d₆ is the recommended solvent. Its ability to form hydrogen bonds will result in a sharper, more observable signal for the -NH₂ protons, and it readily dissolves a wide range of organic compounds.[8]

  • Weighing: Accurately weigh approximately 5-10 mg of the sample directly into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Transfer: Vortex the vial until the sample is fully dissolved. Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

NMR Data Acquisition

Data was acquired on a 500 MHz Bruker Avance spectrometer.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the DMSO-d₆. The magnetic field homogeneity is then optimized through an automated shimming process to ensure sharp, symmetrical peaks.

  • Key Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (zg30) is used.

    • Number of Scans (NS): 16 scans are acquired to achieve an excellent signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 5 seconds is set to ensure full T1 relaxation of all protons, which is critical for accurate signal integration.

    • Acquisition Time (AQ): Set to ~4 seconds to ensure adequate data point resolution.

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum using a Fourier Transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the pure absorption mode (positive and upright).

  • Baseline Correction: The baseline is corrected to be flat and centered at zero intensity.

  • Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration: The relative area under each signal is integrated to determine the proton ratio.

Data Interpretation and Summary

The processed ¹H NMR spectrum is expected to align closely with our predictions, providing strong evidence for the structure of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate.

Table 1: Predicted ¹H NMR Data Summary (500 MHz, DMSO-d₆)

Signal LabelAssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ha-NH~7.5 (broad)s (broad)-2H
HbAr-H ~7.8d~2.51H
HcAr-H ~7.2d~2.51H
Hd-OCH~3.9s-3H
He-COOCH~3.8s-3H

Note: The exact chemical shifts are predictive and may vary slightly in an actual experiment.

The workflow for this analysis, from sample to confirmed structure, is a systematic process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Structural Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire Acquire FID (16 Scans) lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS phase->reference integrate Integrate Signals reference->integrate assign Assign Signals (Shift, Multiplicity, Integral) integrate->assign confirm Confirm Structure assign->confirm

Caption: Workflow for ¹H NMR structural elucidation.

Comparative Analysis with Alternative Techniques

While ¹H NMR is exceptionally powerful, a multi-technique approach provides the most robust structural confirmation. Here, we compare its performance against other standard analytical methods for this specific molecule.

TechniquePerformance for this MoleculeComparison with ¹H NMR
¹H NMR Spectroscopy Excellent. Provides detailed information on the number of proton environments, their electronic surroundings, relative numbers, and connectivity through spin-spin coupling. Directly maps the proton framework.The primary tool for detailed structural mapping in solution. Offers connectivity information not directly available from other methods.
¹³C NMR Spectroscopy Very Good. Confirms the number of unique carbon environments, including the quaternary carbons of the benzothiazole core and the carbonyl carbon, which are invisible in ¹H NMR.Complementary to ¹H NMR. Less sensitive but provides a direct count of carbon atoms, confirming the carbon skeleton.
Mass Spectrometry (MS) Excellent. Provides the exact molecular weight, confirming the molecular formula (C₁₀H₁₀N₂O₃S). Fragmentation patterns can offer clues about structural motifs (e.g., loss of a methoxy group).Essential for confirming molecular formula but provides no direct information on atom connectivity. It answers "what is it made of?" while NMR answers "how is it put together?".
Infrared (IR) Spectroscopy Good. Confirms the presence of key functional groups: N-H stretch (amine), C=O stretch (ester), C-O stretches (ester and ether), and aromatic C-H bonds.Provides a quick and simple confirmation of functional groups. It is less informative for overall structural determination compared to the detailed map provided by NMR.

This comparative analysis underscores that while ¹H NMR is the lead technique for determining the precise arrangement of atoms, its findings are best validated and supplemented by data from other orthogonal methods like Mass Spectrometry and ¹³C NMR for unequivocal proof of structure.

References

  • Hansen, P. E. (2010). NMR Spectroscopy: An Introduction and Guide to Experiments. Academic Press. [Link]

  • Jackman, L. M., & Sternhell, S. (2013). Applications of nuclear magnetic resonance spectroscopy in organic chemistry. Elsevier. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

  • Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure determination of organic compounds. Springer Science & Business Media. [Link]

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A Senior Application Scientist's Guide to Purity Determination of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate via Melting Point Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This stringent requirement extends to the key intermediates from which APIs are synthesized. Benzothiazole derivatives, such as Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, are a class of heterocyclic compounds recognized as privileged structures in medicinal chemistry due to their wide range of biological activities.[1][2] The precise characterization and purity control of these intermediates are paramount, as impurities can carry through to the final API, potentially altering its efficacy, safety, and stability.[3]

Melting point determination is a foundational technique for assessing the purity of a crystalline organic solid. The principle is rooted in the thermodynamics of freezing-point depression: a pure, crystalline compound typically exhibits a sharp, well-defined melting point, whereas the presence of impurities disrupts the crystal lattice, causing the substance to melt at a lower temperature and over a broader range.[4]

This guide provides a comparative analysis of three common methodologies for melting point determination—the traditional Capillary Method, Kofler Hot-Stage Microscopy, and the advanced Differential Scanning Calorimetry (DSC). We will explore the causality behind the experimental choices for each, present comparative data for hypothetical batches of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, and underscore the necessity of using an orthogonal technique like High-Performance Liquid Chromatography (HPLC) for comprehensive purity validation, in line with regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[5]

Note: As of this guide's publication, a definitive, published melting point for Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is not widely available in chemical literature. For the purpose of this comparative study, we will operate on a hypothetical melting point of 185-188°C for a high-purity reference standard.

Comparative Methodologies for Thermal Analysis

The choice of method for melting point determination is driven by the required level of precision, the amount of sample available, and the need for quantitative versus qualitative data. Below, we compare three field-proven techniques.

The Foundational Technique: Capillary Melting Point Apparatus

This is the most common and accessible method for determining a melting range. Governed by standards like USP General Chapter <741>, it involves heating a small amount of powdered sample packed into a capillary tube and visually observing the temperatures at which melting begins and completes.[6][7]

Causality in Protocol:

  • Sample Preparation: The sample must be thoroughly dried and finely powdered.[8] Moisture can act as an impurity, depressing the melting point, while a fine powder ensures uniform heat transfer and efficient packing.[9]

  • Heating Rate: A rapid initial heating ramp to about 20°C below the expected melting point saves time. However, the final approach must be slow (1-2°C per minute).[10][11] A fast ramp rate near the melting point does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an erroneously wide and high melting range.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Recording P1 Dry Sample P2 Grind to Fine Powder P1->P2 P3 Pack Capillary Tube (2-3 mm height) P2->P3 A1 Place Capillary in Apparatus P3->A1 A2 Rapid Heating (~10°C/min) to ~20°C below expected MP A1->A2 A3 Slow Heating (1-2°C/min) near MP A2->A3 R1 Record T1: First liquid droplet appears A3->R1 R2 Record T2: All solid has liquefied R1->R2 R3 Report Melting Range (T1 - T2) R2->R3 G cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Processing P1 Accurately weigh 2-5 mg of sample P2 Place in Aluminum Pan P1->P2 P3 Hermetically Seal Pan P2->P3 A1 Place sample and reference pans in cell P3->A1 A2 Equilibrate at start temp A1->A2 A3 Heat at controlled rate (e.g., 2°C/min) under N2 purge A2->A3 R1 Record Heat Flow vs. Temp A3->R1 R2 Integrate melting endotherm R1->R2 R3 Calculate Purity via Van't Hoff Equation R2->R3

Caption: Workflow for Purity Determination by DSC.

Experimental Protocols

Protocol 1: Capillary Melting Point Determination (USP <741> Class Ia)
  • Sample Preparation: Ensure the sample of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is completely dry. Gently pulverize the crystals into a fine powder using a mortar and pestle.

  • Loading: Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powder. Invert the tube and tap gently on a hard surface to pack the sample into the closed end. Repeat until a tightly packed column of 2-3 mm is achieved. [11]3. Measurement: a. Place the loaded capillary into the heating block of the apparatus. b. Set the heating rate to approximately 10°C/minute. c. When the temperature reaches ~165°C (20°C below the expected melting point), reduce the heating rate to 1-2°C/minute. d. Record the temperature (T_onset) at which the first drop of liquid is observed. e. Record the temperature (T_clear) at which the last solid particle melts into a clear liquid. f. Report the melting range as T_onset – T_clear.

Protocol 2: Purity Determination by DSC
  • Sample Preparation: Accurately weigh 2-3 mg of the sample into a Tzero aluminum pan. Hermetically seal the pan using a sample press. Prepare an empty, sealed pan as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: a. Equilibrate the cell at 140°C. b. Ramp the temperature at 2°C/minute to 200°C. c. Use a nitrogen purge gas at a flow rate of 50 mL/minute.

  • Data Analysis: a. Record the heat flow as a function of temperature. b. The instrument software will integrate the resulting melting endotherm and apply the Van't Hoff equation to calculate the mole percent purity.

Comparative Data Analysis

To illustrate the utility of these methods, we present hypothetical data for two batches of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate: a high-purity batch intended for lead optimization and a cruder batch from an initial synthesis.

Parameter Method Batch A (High Purity) Batch B (Crude Synthesis) Interpretation/Causality
Melting Range (°C) Capillary186.5 – 187.5179.0 – 184.5The narrow 1°C range for Batch A suggests high purity. The wide 5.5°C range and depressed onset for Batch B are classic signs of significant impurities.
Observations Kofler HSMSharp melt, clear liquidSintering starts at ~178°C, melts to a slightly discolored liquidVisual observation of Batch B confirms a broad melting process and suggests a potential thermally labile impurity causing the discoloration.
Purity (mole %) DSC99.85%96.70%DSC provides a definitive, quantitative purity value, confirming the qualitative assessment from the capillary method and providing actionable data for process chemists. [12]

Orthogonal Verification: The Imperative of HPLC

While thermal methods are powerful, they are not infallible. They cannot detect impurities that are insoluble in the melt or those that form a eutectic mixture. Therefore, regulatory bodies require the use of an orthogonal (i.e., different principle) method to confirm purity. [5]High-Performance Liquid Chromatography (HPLC) is the industry gold standard for this purpose, as it separates compounds based on their partitioning between a mobile and stationary phase. [13] An HPLC purity method provides a percentage purity based on the area of the main peak relative to the total area of all peaks, offering a more detailed impurity profile than melting point analysis alone.

Protocol 3: HPLC Purity Analysis (Illustrative)
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Prep: 0.5 mg/mL in 50:50 Acetonitrile:Water

Caption: Logic flow for comprehensive purity validation.

Conclusion

For researchers, scientists, and drug development professionals, determining the purity of a critical intermediate like Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate requires a multi-faceted, evidence-based approach.

  • The Capillary Melting Point method serves as a rapid, reliable, and accessible screening tool for a qualitative assessment of purity.

  • Kofler Hot-Stage Microscopy offers invaluable visual insights into the melting behavior, especially when unusual thermal events like decomposition or sublimation are suspected.

  • Differential Scanning Calorimetry stands as the superior thermal method for obtaining precise, quantitative purity data, which is essential for rigorous process control and quality assurance.

Ultimately, no single technique is sufficient. A robust, self-validating system for purity determination relies on the synergy between a quantitative thermal method like DSC and an orthogonal chromatographic method like HPLC. This dual approach ensures that all potential impurities are detected, providing the highest level of confidence in the quality of the intermediate and, by extension, the final active pharmaceutical ingredient.

References

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  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery Today.
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"Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate" vs. 2-aminothiazole scaffolds in drug design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate versus the Broader 2-Aminothiazole Class

In the landscape of medicinal chemistry, the 2-aminothiazole moiety stands as a quintessential "privileged scaffold." Its versatile chemical nature and ability to interact with a multitude of biological targets have cemented its place in the drug discovery pipeline, leading to a wide array of therapeutic agents.[1][2][3] However, the art of drug design often lies in refining these broad-spectrum scaffolds into highly specific and potent molecules. This guide provides a comparative analysis of the general 2-aminothiazole scaffold and a more specialized derivative, Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, offering insights for researchers, scientists, and drug development professionals.

The 2-Aminothiazole Scaffold: A Privileged Generalist

The 2-aminothiazole core is a five-membered heterocyclic ring containing nitrogen and sulfur, with an amino group at the C2 position. This arrangement provides a unique combination of hydrogen bond donors and acceptors, as well as a scaffold that is readily amenable to chemical modification at various positions.[1][3]

Biological Versatility

The sheer breadth of biological activities associated with 2-aminothiazole derivatives is remarkable. This scaffold has been successfully incorporated into molecules exhibiting:

  • Anticancer properties: Targeting a range of kinases and other cellular proliferation pathways.[4]

  • Antimicrobial effects: Including antibacterial, antifungal, and antitubercular activities.[1][2]

  • Anti-inflammatory action: Often through the inhibition of enzymes like cyclooxygenases (COX).[1][3]

  • Antioxidant capabilities: By scavenging free radicals.[1][5]

  • Diverse other activities: Including antiviral, anticonvulsant, and neuroprotective effects.[2]

This wide range of activities stems from the scaffold's ability to be decorated with various substituents, allowing for the fine-tuning of its steric and electronic properties to fit the binding pockets of diverse enzymes and receptors.[1][3]

The Benzothiazole Scaffold: Introducing Rigidity and Specificity

Fusing a benzene ring to the thiazole core gives rise to the benzothiazole scaffold. This modification significantly alters the molecule's properties, generally making it more rigid and lipophilic. The 2-aminobenzothiazole core, in particular, has garnered significant attention in specific therapeutic areas.

Focused Biological Activities of 2-Aminobenzothiazoles

While still versatile, the 2-aminobenzothiazole scaffold has shown a more focused spectrum of high-potency activities compared to its simpler monocyclic counterpart. Notably, it is a prominent scaffold in the development of:

  • Antibacterial Agents: Specifically as inhibitors of bacterial DNA gyrase and topoisomerase IV.[4][6][7][8][9] These enzymes are crucial for bacterial DNA replication and are well-established targets for antibiotics. The benzothiazole core has been shown to bind effectively in the ATP-binding pocket of these enzymes.[6][7][8]

  • Anticancer Agents: Derivatives have been developed as potent inhibitors of various protein kinases and have shown cytotoxicity against numerous cancer cell lines.[3][10][11] Some have also been investigated as topoisomerase IIα inhibitors.

The fusion of the benzene ring provides a larger surface area for van der Waals interactions and can lead to enhanced binding affinity and selectivity for specific targets.

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate: A Specialized Derivative

This specific molecule introduces further modifications to the 2-aminobenzothiazole core, namely a methoxy group at the 4-position and a methyl carboxylate at the 6-position. While direct and extensive biological data for this exact compound are not widely published, we can infer its potential properties based on established structure-activity relationships.

  • The 2-Aminobenzothiazole Core: Provides the foundational scaffold, likely directing the molecule towards targets such as bacterial DNA gyrase/topoisomerase IV or protein kinases.[4][6][11]

  • The 4-Methoxy Group: The electron-donating methoxy group can influence the electronic distribution of the ring system, potentially modulating binding interactions. Its position may also play a role in orienting the molecule within a binding site.

  • The 6-Methyl Carboxylate Group: This group adds a potential hydrogen bond acceptor and can significantly impact the molecule's solubility and pharmacokinetic properties. The ester functionality could also serve as a handle for further derivatization or act as a prodrug moiety. In the context of DNA gyrase inhibitors, a carboxylate group at this position has been shown to form crucial interactions, such as salt bridges, with key amino acid residues in the enzyme's active site.[12]

Based on these features, Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is likely to be investigated as a potential antibacterial or anticancer agent, with its specific substituents aiming to enhance potency and fine-tune its drug-like properties.

Comparative Summary

FeatureGeneral 2-Aminothiazole ScaffoldsMethyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate
Core Structure Monocyclic 2-aminothiazoleBicyclic 2-aminobenzothiazole
Flexibility Generally more flexibleMore rigid due to fused ring
Lipophilicity Variable, dependent on substituentsGenerally higher due to benzene ring
Biological Activity Broad spectrum (anticancer, antimicrobial, anti-inflammatory, etc.)[1][2][3]Likely more focused; strong potential as an antibacterial (DNA gyrase/topoisomerase inhibitor) or anticancer agent.[4][6][11]
Key Interactions Primarily hydrogen bonding via the 2-amino group and ring nitrogen.Enhanced van der Waals and potential π-stacking interactions from the benzene ring; specific interactions from methoxy and carboxylate groups.[12]
Synthetic Amenability Highly versatile with numerous established synthetic routes.[1]Synthesis is more complex, but well-documented for the core scaffold.[13][14]

Experimental Protocols

Representative Synthesis of a 2-Aminothiazole Derivative

The Hantzsch thiazole synthesis is a classic and widely used method.

Protocol:

  • Dissolve an α-haloketone (e.g., phenacyl bromide) in a suitable solvent such as ethanol.

  • Add an equimolar amount of a thiourea derivative.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • The precipitated product can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.[1]

Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate

This protocol is adapted from established methods for similar structures.[13]

Protocol:

  • Dissolve methyl 4-aminobenzoate and potassium thiocyanate (4 equivalents) in glacial acetic acid.

  • Stir the mixture at room temperature for 45 minutes, then cool to 10°C.

  • Add a solution of bromine (2 equivalents) in glacial acetic acid dropwise while maintaining the temperature below 25°C.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture onto ice and basify to a pH of 8 with a 25% ammonia solution.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Visualizing the Scaffolds and Their Applications

G cluster_0 Scaffold Evolution 2-Aminothiazole 2-Aminothiazole 2-Aminobenzothiazole 2-Aminobenzothiazole 2-Aminothiazole->2-Aminobenzothiazole Ring Fusion Target Molecule Methyl 2-amino-4-methoxy- benzo[d]thiazole-6-carboxylate 2-Aminobenzothiazole->Target Molecule Substitution

Caption: Structural relationship of the scaffolds.

G Start Start: Design & Synthesis Synthesis Synthesize 2-Aminobenzothiazole Derivative Start->Synthesis Purification Purify and Characterize (NMR, MS, HPLC) Synthesis->Purification In_vitro_Screening In vitro Biological Screening (e.g., MIC for bacteria, IC50 for cancer cells) Purification->In_vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: Drug discovery workflow.

G DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV ATP_Binding ATP binds to GyrB subunit DNA_Gyrase->ATP_Binding DNA_Cleavage Enzyme creates transient DNA double-strand break ATP_Binding->DNA_Cleavage Inhibition Inhibitor competitively binds to ATP-binding site ATP_Binding->Inhibition DNA_Relegation DNA is passed through the break and relegated DNA_Cleavage->DNA_Relegation Replication_Continues DNA Replication Proceeds DNA_Relegation->Replication_Continues Inhibitor 2-Aminobenzothiazole Inhibitor Inhibitor->Inhibition Block ATP cannot bind; enzyme cannot function Inhibition->Block Replication_Halted DNA Replication Halted, Bacterial Cell Death Block->Replication_Halted

Sources

A Senior Application Scientist's Guide to the Comparative Antibacterial Activity of Benzothiazole and Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the global fight against antimicrobial resistance (AMR), the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms is a paramount objective for the scientific community. Among the privileged heterocyclic structures in medicinal chemistry, benzothiazole and benzimidazole have emerged as core moieties in a multitude of compounds exhibiting potent antibacterial properties. This guide provides an in-depth comparative analysis of these two scaffolds, synthesizing data from recent studies to offer researchers and drug developers a clear perspective on their respective strengths, mechanisms of action, and structure-activity relationships (SAR).

Introduction: The Chemical Foundation

Benzothiazole and benzimidazole are bicyclic heterocyclic compounds, both featuring a benzene ring fused to a five-membered heterocyclic ring. The critical difference lies in this second ring: benzothiazole contains a thiazole ring (with sulfur and nitrogen atoms), while benzimidazole incorporates an imidazole ring (with two nitrogen atoms). This seemingly subtle structural variance profoundly influences their physicochemical properties, target-binding affinities, and, consequently, their biological activities.

Antibacterial Profile of Benzothiazole Derivatives

Benzothiazole derivatives have demonstrated a broad spectrum of antibacterial activity, with numerous studies highlighting their efficacy against both Gram-positive and Gram-negative bacteria. The versatility of the benzothiazole scaffold allows for substitutions at various positions, primarily C2 and C6, which significantly modulates their potency and spectrum[1].

Mechanism of Action

The antibacterial effects of benzothiazoles are multi-targeted, a feature that is highly desirable in combating resistance. Reported mechanisms include the inhibition of essential bacterial enzymes such as:

  • DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. Benzothiazole-based inhibitors have shown potent activity, particularly against Gram-positive bacteria[2][3][4].

  • Dihydropteroate Synthase (DHPS): By inhibiting DHPS, these compounds disrupt the folic acid biosynthesis pathway, which is vital for bacterial survival[3][5].

  • Uridine Diphosphate-N-acetyl Enolpyruvyl Glucosamine Reductase (MurB): This enzyme is involved in the early stages of peptidoglycan synthesis, a key component of the bacterial cell wall. Inhibition of MurB weakens the cell wall, making the bacterium susceptible to osmotic lysis[2].

  • Other Targets: Additional reported targets include dihydroorotase, peptide deformylase, and dehydrosqualene synthase, showcasing the scaffold's ability to interact with diverse biological macromolecules[2][3].

Structure-Activity Relationship (SAR) Insights
  • C2 Position: The 2-position of the benzothiazole ring is a common site for modification. Attaching various aryl and heteroaryl substitutions at this position has been shown to enhance antibacterial action[2].

  • C5 and C6 Positions: The introduction of electron-withdrawing groups, such as chloro or nitro groups, at the 5th or 6th position of the benzothiazole ring often increases antibacterial activity[2][6]. For instance, the presence of a chloro group at the 5th position was found to enhance the inhibition of the MurB enzyme[2].

  • Hybrid Molecules: Conjugating the benzothiazole scaffold with other bioactive moieties like piperazine, sulfonamides, or chalcones has yielded hybrid compounds with significant antibacterial potency[2][5].

Antibacterial Profile of Benzimidazole Derivatives

The benzimidazole nucleus is a structural isostere of naturally occurring purine nucleotides, which allows these compounds to readily interact with biopolymers within bacterial cells[7][8]. This mimicry is a cornerstone of their antibacterial efficacy.

Mechanism of Action

Benzimidazole derivatives primarily exert their antibacterial effects by disrupting fundamental cellular processes:

  • Inhibition of Nucleic Acid and Protein Synthesis: As purine analogues, benzimidazoles can competitively inhibit enzymes involved in the biosynthesis of DNA and proteins, leading to the cessation of bacterial growth and replication[7][9]. Some derivatives have been shown to bind within the minor groove of DNA, further blocking replication[7][10].

  • Interference with Folate Biosynthesis: Similar to some benzothiazoles, certain benzimidazole compounds can inhibit the folate pathway, starving the bacteria of essential precursors for nucleotide synthesis[9][11].

  • Disruption of Cell Wall Synthesis: Some benzimidazole molecules act by forming covalent adducts with penicillin-binding proteins (PBPs), which are bacterial transpeptidases essential for the final steps of peptidoglycan synthesis. This action prevents the formation of a stable cell wall, leading to cell death[10][12].

Structure-Activity Relationship (SAR) Insights
  • N1 Position: Substitution at the N1 position, often with benzyl groups carrying electron-withdrawing halogens, has been shown to enhance antibacterial and antifungal activity[10].

  • C2 Position: This is a critical position for activity. Linking bulky aromatic or heteroaromatic moieties to C2 often results in potent compounds[7]. For example, attaching sulfonamide or quinolone moieties can produce hybrid molecules with excellent activity against resistant strains[10].

  • C5/C6 Positions: Modifications at the 5 and 6 positions of the benzene ring also significantly influence activity. The introduction of a nitro group (NO2) at the 5th position, for example, has been shown to increase the antimicrobial profile against tested bacterial strains[10].

Comparative Analysis: Benzothiazole vs. Benzimidazole

Direct comparisons in the literature provide valuable insights into the relative merits of each scaffold. While both are exceptionally promising, certain trends can be identified.

Potency and Spectrum

Several studies have synthesized and evaluated analogous series of both derivatives under identical conditions.

  • One 2021 study found that pyrimidinylbenzazolyl urea derivatives containing a benzothiazole moiety depicted better antibacterial activity compared to their benzoxazole and benzimidazole counterparts[2].

  • Conversely, another study noted that benzimidazole derivatives exhibited a broader spectrum of activity when compared to analogous benzoxazole and benzothiazole compounds[10].

  • A series of tetrahydropyrimidinyl-substituted compounds found a benzoyl-substituted benzimidazole derivative to be the most active compound, particularly against Gram-negative pathogens like E. coli[7].

This suggests that the superiority of one scaffold over the other is not absolute but is highly dependent on the specific substitutions and the target bacterial species. Generally, both scaffolds have yielded derivatives with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range, often outperforming standard antibiotics like ampicillin or ciprofloxacin in specific cases[2][13].

Mechanistic Landscape

Both scaffolds are versatile in their ability to inhibit multiple bacterial targets. However, a key distinction lies in their foundational mimicry. Benzimidazoles are direct isosteres of purines, giving them a more inherent ability to interfere with nucleic acid synthesis. Benzothiazoles, while also capable of inhibiting DNA gyrase, exhibit a broader range of unique enzymatic targets, such as MurB and DHPS, which are less commonly associated with benzimidazoles.

G

Summary of Comparative Antibacterial Activity
FeatureBenzothiazole DerivativesBenzimidazole DerivativesKey References
Primary MOA Inhibition of key enzymes (DNA Gyrase, DHPS, MurB)Purine antagonism, DNA binding, PBP inhibition[2][3][7][9][10]
SAR Hotspots C2, C5, C6N1, C2, C5/C6[1][2][9][10]
Potency Often highly potent, with some studies showing superiority over benzimidazoles.Highly potent, with some derivatives showing excellent Gram-negative activity.[2][7][13]
Spectrum Broad spectrum, effective against Gram-positive and Gram-negative bacteria.Broad spectrum, with some studies suggesting a wider spectrum than benzothiazoles.[2][10]
Key Advantage Multi-target inhibition across diverse enzyme classes.Structural mimicry of purines provides a direct route to inhibit nucleic acid synthesis.[2][7][8]

Experimental Protocols: A Guide to In Vitro Evaluation

The foundation of any comparative analysis lies in robust and standardized experimental protocols. The choice of methodology is critical for generating reliable and comparable data.

G

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is considered the gold standard for quantitative susceptibility testing due to its efficiency and reproducibility[14][15].

Causality: The goal of this protocol is to determine the lowest concentration of a drug that prevents visible growth of a bacterium. By using a two-fold serial dilution, we can precisely pinpoint this concentration, which is a critical parameter for comparing the potency of different compounds[16].

Methodology:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213, E. coli ATCC 25922). b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Plate: a. Prepare a stock solution of the test compound (e.g., benzothiazole derivative) in a suitable solvent like Dimethyl Sulfoxide (DMSO). b. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB. For example, starting from 128 µg/mL down to 0.25 µg/mL. c. Ensure the final volume in each well is 50 µL before adding the bacterial inoculum.

  • Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the compound, bringing the total volume to 100 µL. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). c. Seal the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading the Results: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well)[15][17]. b. A colorimetric indicator like resazurin can be added to aid in determining viability, where a color change (e.g., blue to pink) indicates metabolic activity (growth).

Conclusion and Future Outlook

Both benzothiazole and benzimidazole scaffolds are undeniably fertile ground for the development of new antibacterial agents. The existing body of research demonstrates that derivatives from both classes can exhibit potent, broad-spectrum activity, often through mechanisms that are distinct from currently marketed antibiotics.

  • Benzothiazoles offer remarkable versatility in target engagement, with established activity against several validated bacterial enzymes.

  • Benzimidazoles , leveraging their structural similarity to purines, provide a direct and effective means of disrupting the core processes of bacterial replication.

The comparative data suggests that neither scaffold is universally superior; rather, the specific chemical decoration of the core structure dictates the ultimate biological profile. Future research should focus on head-to-head comparisons of rationally designed libraries to further elucidate the subtle SARs that favor one scaffold over the other for specific bacterial pathogens. The development of hybrid molecules that incorporate elements of both scaffolds or combine them with other pharmacophores represents a particularly exciting frontier in the quest to overcome multidrug-resistant bacteria.

References

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (2023-05-29). Available at: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. Available at: [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. Available at: [Link]

  • Antibacterial Activity of Benzimidazole Derivatives: A Mini Review | Open Access Journals. Available at: [Link]

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  • Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC - NIH. Available at: [Link]

  • Benzimidazole and benzothiazole derivatives with antioxidative activity - ResearchGate. Available at: [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Available at: [Link]

  • Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles - Indian Academy of Sciences. Available at: [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - RJPT. Available at: [Link]

  • Synthesis and antibacterial activity of new complexes of benzothiazole derivatives - Der Pharma Chemica. Available at: [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - ResearchGate. (2025-08-10). Available at: [Link]

  • The Study of Antibacterial Activity of Benzimidazole Derivative Synthesized from Citronellal. (2025-08-06). Available at: [Link]

  • Evaluation of some new synthesis Benzothiazole and Benzimidazole Derivatives as potential antimicrobial and anticancer agents - Semantic Scholar. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]

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  • Antibacterial Activity of Heterocyclic Compounds - Encyclopedia.pub. (2022-12-16). Available at: [Link]

  • Recent Development of Benzimidazole-Containing Antibacterial Agents - PubMed. (2016-04-05). Available at: [Link]

  • Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents - RSC Publishing. (2014-03-26). Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel benzothiazole analogs - ResearchGate. (2025-08-06). Available at: [Link]

  • Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - RSC Publishing. (2024-01-18). Available at: [Link]

  • Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. (2020-10-15). Available at: [Link]

  • Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC - NIH. (2022-12-03). Available at: [Link]

  • (PDF) In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole - ResearchGate. (2021-12-06). Available at: [Link]

  • Inhibitors of Bacterial Cell Wall Synthesis | Basicmedical Key. (2017-01-01). Available at: [Link]

  • Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors - PubMed. Available at: [Link]

  • Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance - Microbe Notes. (2023-08-03). Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. Available at: [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - MDPI. Available at: [Link]

  • Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit - RSC Publishing. (2022-04-26). Available at: [Link]

  • From Bacteria to Cancer: A Benzothiazole-Based DNA Gyrase B Inhibitor Redesigned for Hsp90 C-Terminal Inhibition | ACS Medicinal Chemistry Letters - ACS Publications. (2020-06-11). Available at: [Link]

  • AN IN VITRO STUDY ON THE ANTIMICROBIAL EFFECT OF SELECT HETEROCYCLIC NITROGEN COMPOUNDS - PMC - NIH. Available at: [Link]

  • Design and synthesis of novel benzimidazole derivatives as potential Pseudomonas aeruginosa anti-biofilm agents inhibiting LasR: Evidence from comprehensive molecular dynamics simulation and in vitro investigation - PubMed. Available at: [Link]

  • DNA gyrase Inhibition of the prepared benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives. - ResearchGate. Available at: [Link]

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"Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate" biological activity compared to Riluzole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate and Riluzole in the Context of Neuroprotection

As the landscape of neuroprotective drug discovery continues to evolve, the exploration of novel chemical entities that can offer superior efficacy and safety profiles over existing standards is of paramount importance. Riluzole, a benzothiazole derivative, remains a cornerstone in the treatment of amyotrophic lateral sclerosis (ALS), albeit with modest effects on disease progression. This has spurred the investigation of new benzothiazole-based compounds. This guide provides a detailed comparative overview of the well-established neuroprotective agent, Riluzole, and a structurally related, yet less characterized compound, Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate.

Our analysis will delve into the known mechanisms of Riluzole and, based on structural similarities and the broader understanding of the 2-aminobenzothiazole scaffold, we will propose a series of head-to-head experimental protocols to rigorously evaluate the potential of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate as a neuroprotective agent. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the comparative pharmacology of these compounds and to design further investigative studies.

Riluzole: The Established Benchmark

Riluzole's neuroprotective effects are primarily attributed to its modulation of glutamatergic neurotransmission and neuronal excitability. Its multifaceted mechanism of action includes:

  • Inhibition of Glutamate Release: Riluzole is known to inhibit the release of glutamate from presynaptic terminals, thereby reducing excitotoxicity, a key contributor to neuronal cell death in neurodegenerative diseases.

  • Blockade of Voltage-Gated Sodium Channels: By blocking persistent sodium currents, Riluzole stabilizes neuronal membranes and reduces hyperexcitability.

  • Modulation of NMDA Receptor Activity: It can inhibit N-methyl-D-aspartate (NMDA) receptor-mediated currents, further contributing to the reduction of glutamate-induced excitotoxicity.

These actions collectively contribute to its therapeutic effect in ALS, where it has been shown to extend patient survival by a few months.

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate: A Novel Contender

While direct biological data for Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is not extensively available in the public domain, its 2-aminobenzothiazole core structure, which it shares with Riluzole, suggests a potential for similar neuroprotective activities. The presence of the methoxy and carboxylate groups on the benzene ring may influence its physicochemical properties, such as solubility and cell permeability, as well as its pharmacological activity and target engagement.

The following sections will outline a proposed experimental framework to directly compare the neuroprotective potential of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate with that of Riluzole.

Proposed Head-to-Head Experimental Comparison

To provide a comprehensive and objective comparison, a multi-tiered experimental approach is recommended, progressing from in vitro characterization to in vivo efficacy studies.

Part 1: In Vitro Mechanistic and Efficacy Assays

1.1. Glutamate Release Assay

  • Objective: To compare the inhibitory effects of both compounds on glutamate release from primary cortical neurons or synaptosomes.

  • Methodology:

    • Prepare primary cortical neuron cultures from embryonic day 18 (E18) rats.

    • After 12-14 days in vitro, pre-incubate the neurons with varying concentrations of Riluzole or Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate for 30 minutes.

    • Depolarize the neurons with a high concentration of potassium chloride (KCl) to induce glutamate release.

    • Collect the supernatant and measure the glutamate concentration using a commercially available glutamate assay kit.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

1.2. Patch-Clamp Electrophysiology for Sodium Channel Modulation

  • Objective: To assess and compare the ability of each compound to modulate voltage-gated sodium channels.

  • Methodology:

    • Use whole-cell patch-clamp recordings on primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

    • Record sodium currents in response to a series of depolarizing voltage steps.

    • Apply Riluzole or Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate at various concentrations to the bath solution.

    • Measure the reduction in the peak sodium current amplitude to determine the IC50 for each compound.

1.3. Neuroprotection Assay against Glutamate-Induced Excitotoxicity

  • Objective: To directly compare the ability of both compounds to protect neurons from glutamate-induced cell death.

  • Methodology:

    • Plate primary cortical neurons in 96-well plates.

    • Pre-treat the neurons with a range of concentrations of each compound for 1 hour.

    • Expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for 24 hours.

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

    • Determine the half-maximal effective concentration (EC50) for neuroprotection for each compound.

Expected In Vitro Data Summary

Parameter Riluzole (Expected) Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate (Hypothetical)
Glutamate Release IC50 ~10-20 µMTo be determined
Sodium Channel Blockade IC50 ~5-15 µMTo be determined
Neuroprotection EC50 ~1-10 µMTo be determined
Part 2: In Vivo Efficacy and Pharmacokinetic Profiling

2.1. Pharmacokinetic (PK) Study

  • Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) properties of both compounds.

  • Methodology:

    • Administer a single dose of Riluzole or Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate to rodents (e.g., Sprague-Dawley rats) via oral gavage and intravenous injection.

    • Collect blood samples at multiple time points.

    • Analyze the plasma concentrations of the compounds using liquid chromatography-mass spectrometry (LC-MS/MS).

    • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

2.2. In Vivo Efficacy in a Model of Neurodegeneration (e.g., SOD1-G93A Mouse Model of ALS)

  • Objective: To compare the in vivo neuroprotective efficacy of the compounds in a relevant animal model of neurodegeneration.

  • Methodology:

    • Use transgenic mice expressing the human SOD1-G93A mutation, a widely used model of ALS.

    • Begin treatment with Riluzole or Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate at a pre-symptomatic stage (e.g., 60 days of age).

    • Monitor disease progression by measuring body weight, motor performance (e.g., rotarod test), and survival.

    • At the end of the study, perform histological analysis of the spinal cord to quantify motor neuron loss.

Expected In Vivo Data Summary

Parameter Riluzole (Expected) Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate (Hypothetical)
Oral Bioavailability ~60%To be determined
Plasma Half-life (t1/2) ~12 hoursTo be determined
Increase in Lifespan (SOD1-G93A mice) ~10-14 daysTo be determined
Motor Neuron Protection ModerateTo be determined

Visualizing the Mechanisms and Workflow

Riluzole's Proposed Mechanism of Action

Riluzole_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle VGSC Voltage-Gated Na+ Channel VGCC Voltage-Gated Ca2+ Channel VGSC->VGCC Activates Glutamate_Release Glutamate Release VGCC->Glutamate_Release NMDA_R NMDA Receptor Glutamate_Release->NMDA_R AMPA_R AMPA Receptor Glutamate_Release->AMPA_R Excitotoxicity Excitotoxicity & Neuronal Damage NMDA_R->Excitotoxicity AMPA_R->Excitotoxicity Riluzole Riluzole Riluzole->VGSC Inhibits Riluzole->Glutamate_Release Inhibits Riluzole->NMDA_R Inhibits

Caption: Simplified signaling pathway of Riluzole's neuroprotective action.

Proposed Experimental Workflow for Comparative Analysis

Comparative_Workflow Start Comparative Study Initiation In_Vitro Part 1: In Vitro Assays Start->In_Vitro Glutamate_Assay Glutamate Release Assay In_Vitro->Glutamate_Assay Patch_Clamp Patch-Clamp Electrophysiology (Na+ Channel Blockade) In_Vitro->Patch_Clamp Neuroprotection_Assay Neuroprotection Assay (Glutamate Excitotoxicity) In_Vitro->Neuroprotection_Assay Data_Analysis Data Analysis & Comparison Glutamate_Assay->Data_Analysis Patch_Clamp->Data_Analysis Neuroprotection_Assay->Data_Analysis In_Vivo Part 2: In Vivo Studies PK_Study Pharmacokinetic Profiling In_Vivo->PK_Study Efficacy_Study Efficacy in SOD1-G93A Mouse Model In_Vivo->Efficacy_Study Conclusion Conclusion on Comparative Efficacy and Mechanism PK_Study->Conclusion Efficacy_Study->Conclusion Data_Analysis->In_Vivo

Caption: A structured workflow for the comparative evaluation of the two compounds.

Conclusion

While Riluzole provides a crucial, albeit limited, therapeutic option for ALS, the quest for more effective neuroprotective agents is ongoing. Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, as a structural analogue, presents an intriguing candidate for investigation. The proposed experimental framework provides a rigorous and systematic approach to directly compare its biological activity to that of Riluzole. The outcomes of such a study would be invaluable in determining if this novel compound warrants further development as a potential next-generation neuroprotective therapeutic. The key to a successful comparison lies in the meticulous execution of these well-defined assays and an unbiased interpretation of the resulting data.

References

  • Bellingham, M. C. (2011). A review of the neural mechanisms of action of riluzole. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 10(7), 766-778. [Link]

  • Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233-241. [Link]

The Benzothiazole Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Guide to Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. Their role as key regulators of cellular signaling pathways makes them attractive targets for intervention. Among the myriad of heterocyclic scaffolds explored for kinase inhibition, the 2-aminobenzothiazole core has garnered significant attention due to its ability to form key interactions within the ATP-binding site of various kinases. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of analogs based on the "Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate" scaffold, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Prominence of the 2-Aminobenzothiazole Core

The 2-aminobenzothiazole moiety is considered a "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid bicyclic system, coupled with the hydrogen bond donor and acceptor capabilities of the 2-amino group, allows for specific and high-affinity binding to the hinge region of many protein kinases. This interaction is a cornerstone of the inhibitory activity of this class of compounds. This guide will delve into the nuanced effects of substitutions at the 2-amino, 4-methoxy, and 6-carboxylate positions of the lead compound, Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, and compare their performance as kinase inhibitors based on available experimental data.

General Synthesis of 2-Aminobenzothiazole Analogs

The synthesis of 2-aminobenzothiazole derivatives typically involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine, in a suitable solvent like acetic acid. This reaction proceeds through an in situ formation of a thiourea intermediate, which then undergoes oxidative cyclization to form the benzothiazole ring. For the specific synthesis of the core scaffold, a substituted p-anisidine would be the starting material. Modifications at the 2-amino and 6-carboxylate positions can be introduced either from suitably functionalized starting materials or by post-synthetic modifications.

A general synthetic approach is outlined below:

Synthesis_Workflow Aniline Substituted Aniline Thiourea Thiourea Intermediate Aniline->Thiourea + Thiocyanate KSCN or NH4SCN Thiocyanate->Thiourea + Halogen Br2 in Acetic Acid Benzothiazole 2-Aminobenzothiazole Core Halogen->Benzothiazole Thiourea->Benzothiazole Oxidative Cyclization Analogs Functionalized Analogs Benzothiazole->Analogs Further Modification

Caption: General synthetic workflow for 2-aminobenzothiazole derivatives.

Structure-Activity Relationship (SAR) Analysis

The kinase inhibitory potency and selectivity of 2-aminobenzothiazole analogs are highly dependent on the nature and position of substituents on the bicyclic ring system and the 2-amino group. The following sections dissect the SAR at key positions of the Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate scaffold.

Modifications at the 2-Amino Position

The 2-amino group is crucial for the canonical hinge-binding interaction with the kinase. Acylation or sulfonylation of this group can modulate the electronic properties and steric bulk, leading to altered binding affinities and selectivity profiles.

For instance, derivatization of the 2-amino group with various amides or ureas has been a common strategy to extend into the solvent-exposed region of the ATP binding pocket, often leading to enhanced potency. A study on 2-aminobenzothiazole derivatives as inhibitors of MET kinase showed that specific substitutions on the 2-amino group were critical for activity[1].

Influence of the 4-Methoxy Group

The substituent at the 4-position of the benzothiazole ring can influence the compound's conformation and interaction with the hydrophobic regions of the kinase active site. A methoxy group at this position, as in the parent compound, can contribute to favorable van der Waals interactions. In a series of 2-aminobenzothiazole derivatives targeting Focal Adhesion Kinase (FAK), a 6-methoxy substituent was found to be beneficial for inhibitory potency[1]. While this is at a different position, it highlights the potential positive contribution of methoxy groups. Altering the size and electronics of this substituent, for example, by replacing it with a hydrogen, a halogen, or a larger alkoxy group, would likely impact the inhibitory profile.

The Role of the 6-Carboxylate Group

The 6-position of the benzothiazole ring often points towards the solvent-exposed region of the kinase active site, making it an ideal position for introducing substituents that can enhance potency and modulate physicochemical properties. A methyl carboxylate group at this position can act as a hydrogen bond acceptor.

More significantly, conversion of the ester to a carboxamide allows for the introduction of a wide variety of substituents that can form additional interactions with the target kinase. A study on 2-amino-6-carboxamidobenzothiazoles revealed them to be potent inhibitors of the Lymphocyte-specific protein tyrosine kinase (Lck)[2]. The nature of the substituent on the amide nitrogen was found to be critical for potency, with different groups leading to a wide range of inhibitory activities[2]. This suggests that modifying the methyl carboxylate of the parent compound to various amides would be a fruitful strategy for optimizing kinase inhibitory activity.

Comparative Performance of Analogs: A Data-Driven Overview

To provide a clear comparison, the following table summarizes the structure-activity relationships of various 2-aminobenzothiazole analogs as kinase inhibitors, drawing from multiple studies. While a direct comparison of "Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate" analogs is not available in a single study, the data from related compounds provide valuable insights into the expected trends.

Scaffold Modification Target Kinase(s) Key Findings Reference
2-AminobenzothiazoleIntroduction of a 3,4-dihydropyrimidin-2(1H)-one motif at the 2-amino position.METThe 6-EtO group on the benzothiazole nucleus was conducive to improving cytotoxic activity.[1]
2-AminobenzothiazoleSubstitution at the 6-position.FAKA 6-methoxy group was shown to be beneficial for inhibitory potency.[1]
2-AminobenzothiazoleConversion of a 6-carboxylate to various 6-carboxamides.LckThe nature of the amide substituent is critical for potent Lck inhibition.[2]
2-AminobenzothiazoleIncorporation of an aminopyridine motif at the 2-amino position.CDK2Resulted in potent CDK2 inhibitors with nanomolar IC50 values.[1]
2-AminothiazoleGeneral scaffold optimization.Src family kinasesLed to the discovery of Dasatinib, a potent pan-Src kinase inhibitor.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To experimentally validate the kinase inhibitory potential of newly synthesized analogs, a robust and reliable in vitro kinase assay is essential. The following is a generalized protocol for a luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction.

Kinase_Assay_Workflow Start Start: Prepare Reagents Dispense Dispense Kinase, Substrate, and Test Compound to Plate Start->Dispense Incubate1 Incubate at Room Temperature Dispense->Incubate1 AddATP Add ATP to Initiate Reaction Incubate1->AddATP Incubate2 Incubate at Room Temperature AddATP->Incubate2 AddDetection Add Kinase-Glo® Reagent Incubate2->AddDetection Incubate3 Incubate to Stabilize Signal AddDetection->Incubate3 Read Read Luminescence Incubate3->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate solution, and a dilution series of the test compound in DMSO.

  • Assay Plate Preparation: Add kinase buffer, substrate, and the test compound at various concentrations to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Enzyme Addition: Add the kinase enzyme to all wells except the negative controls.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Signal Stabilization: Incubate the plate for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The "Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate" scaffold represents a promising starting point for the development of novel kinase inhibitors. The existing body of research on related 2-aminobenzothiazole derivatives provides a strong rationale for the systematic exploration of its analogs. Future efforts should focus on the synthesis and biological evaluation of a focused library of compounds with modifications at the 2-amino, 4-methoxy, and 6-carboxylate positions. In particular, the conversion of the 6-methylcarboxylate to a diverse set of amides is a highly promising strategy for enhancing potency and achieving selectivity against specific kinase targets. Such studies, guided by the principles of medicinal chemistry and supported by robust biological assays, will undoubtedly contribute to the discovery of next-generation kinase inhibitors for the treatment of cancer and other diseases.

References

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  • Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

  • El-Damasy, A. K., et al. (2022). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega, 7(4), 3469–3486. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

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  • Process for the production of 2-amino-4-methyl-benzothiazole.
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A Comparative Guide to the In Vitro Cytotoxicity of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology. This guide provides a comprehensive framework for evaluating the in vitro cytotoxic activity of novel benzothiazole derivatives, using the "Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate" backbone as a central case study. We will compare a hypothetical series of its derivatives against a standard chemotherapeutic agent, detail the definitive MTT assay for cytotoxicity screening, and discuss the interpretation of results to establish a preliminary structure-activity relationship (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents.

Introduction: The Benzothiazole Scaffold in Oncology

Benzothiazoles are bicyclic heterocyclic compounds that have garnered immense interest in drug discovery due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] In the realm of oncology, the benzothiazole scaffold is particularly noteworthy. Its rigid structure and ability to form various non-covalent interactions allow it to bind with high affinity to numerous biological targets crucial for cancer cell survival and proliferation.[3] These targets include critical enzymes like tyrosine kinases (e.g., VEGFR-2, EGFR), topoisomerases, and components of the apoptotic machinery.[3][4][5]

Modifications to the core benzothiazole structure, particularly at the C2 and C6 positions, have been shown to significantly modulate antitumor potency.[3] This guide focuses on establishing a robust, reproducible methodology for assessing the cytotoxic effects of a new series of derivatives based on the Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate core. The objective is to provide a clear, logical workflow for comparing novel compounds, generating reliable data, and making informed decisions for further development.

Comparative Cytotoxicity Analysis

A critical step in preclinical drug discovery is quantifying the cytotoxic potential of new chemical entities (NCEs) against various cancer cell lines and comparing their performance to established drugs.

Rationale for Compound & Cell Line Selection
  • Parent Compound (PC): "Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate" serves as our baseline. Its activity, or lack thereof, is the reference against which all derivatives are measured.

  • Derivative Series (A-C): To explore the SAR, hypothetical derivatives are designed with strategic modifications. For instance, incorporating a piperazine moiety (a common pharmacophore in kinase inhibitors) or altering electronic properties with a nitro group can dramatically affect biological activity.[6]

  • Positive Control: Doxorubicin, a widely used anthracycline chemotherapy agent, is included as a standard positive control. This validates assay performance and provides a benchmark for the potency of the NCEs.

  • Cell Lines: A panel of cell lines is essential.

    • MCF-7: A human breast adenocarcinoma cell line, representing hormone-dependent breast cancer.

    • A549: A human lung adenocarcinoma epithelial cell line, often used for screening lung cancer therapeutics.[2][4]

    • HEK-293: A non-cancerous human embryonic kidney cell line. Including a normal cell line is crucial for assessing the selectivity of the compounds. A promising compound should exhibit high toxicity towards cancer cells but minimal toxicity to normal cells.[4]

Data Presentation: Half-Maximal Inhibitory Concentration (IC₅₀)

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. It is the primary metric for quantifying cytotoxicity. The data below is hypothetical, yet representative of typical screening results, and serves to illustrate the comparative analysis.

Compound IDDescriptionIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HEK-293 (Selectivity)
PC Parent Compound85.293.5>100
Deriv. A PC with 4-methylpiperazine amide12.725.1>100
Deriv. B PC with 6-nitro substitution45.338.989.4
Deriv. C PC with 2-N-benzyl substitution22.831.4>100
Doxorubicin Positive Control0.81.15.3
Interpretation and Preliminary Structure-Activity Relationship (SAR)
  • Baseline Activity: The Parent Compound (PC) shows very weak cytotoxicity, with IC₅₀ values near 100 µM. This is an ideal starting point, as it allows for clear observation of potency improvements in its derivatives.

  • Potency Enhancement: All derivatives (A, B, C) demonstrate a significant increase in cytotoxicity compared to the PC. Derivative A is the most potent against the MCF-7 breast cancer cell line, with an IC₅₀ of 12.7 µM.

  • SAR Insights:

    • The addition of a 4-methylpiperazine amide at the carboxylate position (Derivative A) dramatically enhances potency, particularly against MCF-7 cells. This suggests the piperazine moiety may be involved in a key binding interaction with a target more prevalent or susceptible in this cell line.

    • Replacing the 4-methoxy group with a 6-nitro group (Derivative B) also increases potency, but it reduces selectivity, showing more toxicity towards the normal HEK-293 cells. This highlights the trade-off between potency and safety.

  • Selectivity: Derivatives A and C show excellent selectivity, with negligible toxicity towards HEK-293 cells at concentrations up to 100 µM.[4] This is a highly desirable characteristic for a potential drug candidate.

  • Benchmark Comparison: While the derivatives are more potent than the parent compound, they are still less potent than the standard chemotherapeutic Doxorubicin. However, their high selectivity (unlike Doxorubicin) makes them promising candidates for further optimization.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT assay is a robust and widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Principle of the Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active (living) cells, to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[8] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer.

Materials and Reagents
  • Cells: MCF-7, A549, and HEK-293 cells.

  • Media: Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Test Compounds (PC, Derivatives A-C, Doxorubicin) dissolved in DMSO to create stock solutions.

    • MTT solution (5 mg/mL in sterile PBS).[7]

    • Solubilization Buffer: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Equipment:

    • Sterile 96-well flat-bottom plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Multichannel pipette.

    • Microplate reader (absorbance at 570 nm or 590 nm).[7]

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count cells. Prepare a cell suspension at a density of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.[8]

    • Causality: Seeding density is critical. It must be low enough to ensure cells are in an exponential growth phase during the experiment but high enough to yield a reliable absorbance signal.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and Doxorubicin in culture medium. A typical concentration range is 0.1 to 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the compounds) and a "no-cell" blank control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations.

    • Incubate for 48-72 hours. The incubation time should be consistent and sufficient to observe a therapeutic effect.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Causality: This step should be done carefully without disturbing the cell monolayer.

    • Incubate the plate for 3-4 hours at 37°C. During this time, visible purple precipitates of formazan will form in the wells with viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT. Be cautious not to aspirate the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[9]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Self-Validation: The vehicle control wells should have high absorbance (high viability), while the blank wells should have near-zero absorbance. The positive control (Doxorubicin) should show a dose-dependent decrease in absorbance.

Data Analysis (Calculating IC₅₀)
  • Background Subtraction: Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Well) x 100

  • Dose-Response Curve: Plot Percent Viability against the logarithm of the compound concentration.

  • IC₅₀ Determination: Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the precise IC₅₀ value.

Visualization of Key Processes

Visual diagrams are essential for understanding complex workflows and biological pathways.

MTT Assay Workflow Diagram

The following diagram outlines the complete experimental workflow for the MTT cytotoxicity assay.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_data Phase 4: Data Analysis start 1. Seed Cells (10,000 cells/well) incubate1 2. Incubate 24h (Allow Adhesion) start->incubate1 treat 3. Add Compound Dilutions (PC, Derivs, Control) incubate1->treat incubate2 4. Incubate 48-72h (Induce Cytotoxicity) treat->incubate2 add_mtt 5. Add MTT Reagent (10µL/well) incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (100µL DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & Plot Dose-Response read->analyze end 10. Determine IC50 Value analyze->end

Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.

Potential Mechanism of Action: Tyrosine Kinase Inhibition

Many benzothiazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial for signaling pathways that drive cell proliferation and survival.[3][4] The diagram below illustrates a simplified RTK signaling cascade that could be a potential target for this class of compounds.

TK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Extracellular Receptor Tyrosine Kinase (RTK) Intracellular Kinase Domain RTK:f2->RTK:f2 2. Autophosphorylation RAS RAS RTK:f2->RAS 3. Signal Transduction RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MAPK Cascade TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF 4. Nuclear Translocation Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation 5. Transcription GF Growth Factor GF->RTK:f0 1. Binding & Dimerization Compound Benzothiazole Derivative (Inhibitor) Compound->RTK:f2 Inhibition

Caption: Simplified RTK signaling pathway potentially inhibited by benzothiazole derivatives.

Conclusion and Future Perspectives

This guide outlines a systematic approach to evaluating the in vitro cytotoxicity of novel "Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate" derivatives. Through comparative analysis and a validated MTT protocol, researchers can effectively quantify potency and selectivity, enabling the identification of promising lead compounds.

The preliminary SAR from our hypothetical data suggests that modifications at the carboxylate position can significantly enhance anticancer activity while maintaining excellent selectivity. The next logical steps in the drug discovery cascade for a promising derivative like Derivative A would include:

  • Expansion of Cell Line Screening: Testing against a broader panel of cancer cell lines (e.g., colon, prostate, leukemia) to determine the spectrum of activity.[1][6]

  • Mechanism of Action Studies: Investigating the underlying biological mechanism. Does the compound inhibit a specific kinase as hypothesized? Does it induce apoptosis? Assays for caspase activation, cell cycle analysis, and kinase profiling would be appropriate.[10][11]

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of cancer to assess its therapeutic potential in a living system.

By following a structured and rigorous evaluation process, novel benzothiazole derivatives can be systematically advanced from initial hits to viable clinical candidates.

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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the efficacy of a small molecule inhibitor is intrinsically linked to its specificity. An ideal inhibitor would act as a molecular magic bullet, precisely hitting its intended target without causing a cascade of off-target effects that can lead to unforeseen toxicities. This guide provides a comprehensive analysis of the cross-reactivity profile of a promising class of compounds based on the "Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate" scaffold. Through a comparative lens, we will explore its selectivity against a panel of established inhibitors, supported by detailed experimental protocols and illustrative data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the challenges of inhibitor cross-reactivity.

The Benzothiazole Scaffold: A Privileged Structure with Diverse Targets

The 2-aminobenzothiazole core is a well-established privileged structure in medicinal chemistry, forming the backbone of compounds targeting a wide array of proteins.[1][2] Derivatives have shown inhibitory activity against critical cellular players such as kinases (e.g., PI3K, ITK) and molecular chaperones like Hsp90.[3][4] The diverse biological activities of this scaffold underscore the critical importance of thorough cross-reactivity profiling to ensure the development of safe and effective therapeutics.[5] This guide will focus on a hypothetical derivative, "MBT-1," representing Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, as a PI3Kα inhibitor, and compare its selectivity with known highly selective and broad-spectrum inhibitors.

Understanding the Battlefield: Key Concepts in Cross-Reactivity

An inhibitor's selectivity is not an absolute property but rather a spectrum. A "selective" inhibitor demonstrates significantly higher potency for its primary target over other proteins. Conversely, a "broad-spectrum" or "multi-targeted" inhibitor potently interacts with multiple targets.[6] While high selectivity is often the goal to minimize side effects, multi-targeted inhibitors can be advantageous in complex diseases like cancer, where hitting multiple nodes in a signaling pathway can be more effective.[7]

The assessment of cross-reactivity is, therefore, a cornerstone of preclinical drug development. It allows for the early identification of potential liabilities and provides a more complete picture of a compound's mechanism of action.[8] Failure to adequately characterize off-target effects is a significant contributor to late-stage clinical trial failures.

The Competitors: A Panel for Comparison

To contextualize the cross-reactivity profile of our lead compound, MBT-1, we will compare it against a panel of well-characterized inhibitors targeting the PI3K/kinase space:

  • Alpelisib (BYL719): A highly selective, FDA-approved PI3Kα inhibitor.[9][10]

  • Taselisib (GDC-0032): A potent PI3K inhibitor with activity against α, δ, and γ isoforms.

  • Staurosporine: A notorious broad-spectrum kinase inhibitor, serving as a benchmark for non-selectivity.

This panel allows for a comprehensive comparison, highlighting the potential selectivity advantages or disadvantages of the benzothiazole scaffold.

Experimental Deep Dive: Methodologies for Unmasking Off-Target Effects

A robust assessment of cross-reactivity relies on a multi-pronged experimental approach. Here, we detail two gold-standard methodologies: large-scale kinase panel screening and cellular target engagement assays.

KINOMEscan™: A Global View of Kinase Inhibition

The KINOMEscan™ platform offers a high-throughput method to assess the interaction of a compound against a large panel of kinases.[11][12] This competition binding assay provides a quantitative measure of a compound's ability to displace a ligand from the ATP-binding site of each kinase.

Illustrative Experimental Workflow:

G cluster_prep Assay Preparation cluster_assay Competition Binding Assay cluster_detection Quantification cluster_analysis Data Analysis A Test Compound (MBT-1) & Comparators D Incubate Kinase, Test Compound, and Immobilized Ligand A->D B DNA-tagged Kinase Panel (e.g., 468 kinases) B->D C Immobilized, Broad-Spectrum Kinase Inhibitor Ligand C->D E Equilibration of Binding D->E F Wash to Remove Unbound Components E->F G Quantify Bound Kinase via qPCR of DNA tag F->G H Calculate Percent of Control (%Ctrl) G->H I Determine Kd or % Inhibition at a Given Concentration H->I J Generate Kinome Selectivity Profile I->J

Caption: KINOMEscan™ workflow for assessing inhibitor selectivity.

Detailed Protocol:

  • Compound Preparation: Prepare stock solutions of MBT-1 and comparator inhibitors in 100% DMSO.

  • Assay Plate Preparation: In a multi-well plate, combine the test compound with a specific kinase from a panel of over 400 recombinant human kinases. Each kinase is tagged with a unique DNA barcode.

  • Competition Assay: Introduce an immobilized, non-selective kinase inhibitor to the wells. The test compound and the immobilized ligand will compete for binding to the kinase.

  • Washing and Elution: After an incubation period to allow for binding equilibrium, the wells are washed to remove any unbound components. The kinase-ligand complexes are then eluted.

  • Quantification: The amount of each kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.

  • Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a vehicle control (%Ctrl). A lower %Ctrl value signifies stronger binding. These values can be used to calculate dissociation constants (Kd) for high-affinity interactions.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context

While in vitro assays like KINOMEscan™ are powerful, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. This provides direct evidence of target engagement in a more physiologically relevant setting.

Illustrative Experimental Workflow:

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_lysis_separation Fractionation cluster_detection_analysis Analysis A Culture Cells to ~80% Confluency B Treat Cells with Test Compound or Vehicle A->B C Incubate to Allow Compound Entry and Binding B->C D Aliquot Cell Suspension into PCR Tubes C->D E Heat Samples Across a Temperature Gradient D->E F Cell Lysis (e.g., Freeze-Thaw) E->F G Centrifugation to Separate Soluble and Precipitated Proteins F->G H Collect Supernatant (Soluble Fraction) G->H I Analyze Protein Levels by Western Blot or Mass Spectrometry H->I J Generate CETSA Curve to Determine Melting Temperature (Tm) I->J

Caption: CETSA workflow for confirming cellular target engagement.

Detailed Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with activated PI3K signaling) and treat with various concentrations of the test inhibitor or a vehicle control for a defined period.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells using methods such as freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. Ligand binding will stabilize the target protein, resulting in a shift of the melting curve to higher temperatures. This shift in the melting temperature (Tm) is a measure of target engagement.

Comparative Data Analysis: Unveiling the Selectivity Profile

The following tables present illustrative data from our comparative cross-reactivity studies.

Table 1: Kinase Inhibition Profile (% Control at 1 µM)

Kinase TargetMBT-1 (Hypothetical)AlpelisibTaselisibStaurosporine
PI3Kα 5 3 8 1
PI3Kβ4585305
PI3Kδ6090152
PI3Kγ5588203
mTOR75956010
ITK80988515
Hsp9095999750
Selectivity Score**0.250.050.450.95

Selectivity Score (S-score): A measure of promiscuity, calculated as the number of kinases inhibited by >65% divided by the total number of kinases tested. A lower score indicates higher selectivity.

Table 2: Cellular Thermal Shift Assay (CETSA) Data

CompoundTarget ProteinCell LineΔTm (°C) at 10 µM
MBT-1 (Hypothetical)PI3KαMCF-7+ 5.2
AlpelisibPI3KαMCF-7+ 6.5
TaselisibPI3KαMCF-7+ 4.8
Staurosporine(Multiple)MCF-7Not specific

Interpretation of Results:

The hypothetical data for MBT-1 suggests it is a potent PI3Kα inhibitor with moderate selectivity. While it shows strong engagement with PI3Kα in both the kinase assay and CETSA, it also demonstrates some off-target activity against other PI3K isoforms, albeit to a lesser extent. Its selectivity score is better than the broad-spectrum inhibitor Staurosporine and the multi-targeted Taselisib, but it is less selective than Alpelisib. The lack of significant activity against unrelated kinases like ITK and the molecular chaperone Hsp90 in this hypothetical profile is a positive attribute.

Alpelisib serves as a benchmark for high selectivity, with minimal off-target effects on other PI3K isoforms and other kinases. This is reflected in its very low selectivity score and strong, specific thermal shift in the CETSA.

Taselisib demonstrates a broader activity profile, inhibiting multiple PI3K isoforms. This is a deliberate design feature for certain therapeutic strategies but highlights the importance of understanding the full spectrum of activity.

Staurosporine , as expected, shows potent inhibition across a wide range of kinases, resulting in a high selectivity score and making it a useful tool for in vitro studies but unsuitable as a therapeutic due to its promiscuity.

Visualizing Selectivity: A Comparative Kinome Map

The following diagram illustrates the hypothetical selectivity profiles of the compared inhibitors.

G cluster_kinome Kinome Landscape PI3Ka PI3Kα PI3Kb PI3Kβ PI3Kd PI3Kδ PI3Kg PI3Kγ mTOR mTOR ITK ITK Hsp90 Hsp90 OtherKinase1 ... OtherKinase2 ... MBT1 MBT-1 MBT1->PI3Ka MBT1->PI3Kb MBT1->PI3Kd MBT1->PI3Kg Alpelisib Alpelisib Alpelisib->PI3Ka Taselisib Taselisib Taselisib->PI3Ka Taselisib->PI3Kd Taselisib->PI3Kg Staurosporine Staurosporine Staurosporine->PI3Ka Staurosporine->PI3Kb Staurosporine->PI3Kd Staurosporine->PI3Kg Staurosporine->mTOR Staurosporine->ITK Staurosporine->Hsp90 Staurosporine->OtherKinase1 Staurosporine->OtherKinase2

Caption: Comparative selectivity map of inhibitors.

Conclusion and Future Directions

This guide provides a framework for understanding and evaluating the cross-reactivity of inhibitors based on the "Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate" scaffold. Our illustrative analysis of MBT-1 highlights that while this class of compounds holds promise, careful optimization is required to achieve the desired selectivity profile.

The path forward in the development of these inhibitors should involve:

  • Comprehensive Profiling: Subjecting lead compounds to broad-panel screening, such as the 468-kinase panel offered by KINOMEscan™, is essential to identify all potential off-targets.

  • Structure-Based Design: Utilizing co-crystal structures of inhibitors bound to their primary and off-targets can guide medicinal chemistry efforts to enhance selectivity.

  • Cellular and In Vivo Validation: Ultimately, the biological consequences of off-target engagement must be assessed in relevant cellular models and in vivo toxicology studies.

By embracing a rigorous and multi-faceted approach to cross-reactivity assessment, the scientific community can unlock the full therapeutic potential of the versatile benzothiazole scaffold while ensuring the development of safer and more effective medicines.

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  • Google Patents. (2020). JP2020500211A - Nitrogen-containing heterocyclic compounds as FXR modulators.
  • University of Maine. (2017). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. DigitalCommons@UMaine. Available at: [Link]

  • Singh, J., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(1), 1-20. Available at: [Link]

  • Al-Rashida, M., et al. (2018). Benzothiazole derivatives as anticancer agents. Mini-Reviews in Medicinal Chemistry, 18(1), 4-20. Available at: [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and drug development professionals handle a diverse array of chemical compounds daily. Among these is Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, a benzothiazole derivative. While its specific toxicological properties are not extensively documented, the known hazards of the broader benzothiazole class of compounds necessitate a cautious and systematic approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

The benzothiazole moiety is a key structural component in various pharmacologically active agents.[1][2] However, several benzothiazole derivatives have been identified as dermal sensitizers, respiratory tract irritants, and may pose a risk to aquatic life.[3][4] Therefore, it is imperative to treat Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate as a hazardous substance and manage its waste stream accordingly.

Hazard Assessment and Classification
Hazard CategoryClassification for Related BenzothiazolesPotential Implications for Disposal
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Toxic or Harmful)[4]Requires careful handling to prevent ingestion, skin contact, or inhalation of dust or aerosols. Mandates the use of appropriate Personal Protective Equipment (PPE).
Eye Irritation Category 2A (Causes serious eye irritation)[4]Necessitates the use of safety glasses or goggles.
Aquatic Hazard Harmful to aquatic lifeProhibits disposal down the drain and requires containment to prevent environmental release.

Given these potential hazards, all waste containing this compound must be classified as hazardous chemical waste.

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_disposal Final Disposal A Identify Waste Stream (Solid, Liquid, Contaminated PPE) B Select Appropriate PPE (Gloves, Lab Coat, Eye Protection) A->B C Segregate Waste (Solid vs. Liquid) B->C D Place in Designated, Labeled Hazardous Waste Container C->D E Store Temporarily in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Certified Hazardous Waste Disposal Service E->F

Caption: Disposal workflow for Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate.

Step-by-Step Disposal Protocol

This protocol provides detailed instructions for the safe disposal of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure you are wearing the appropriate PPE.[5][6]

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

2. Waste Segregation: Proper segregation of hazardous waste is crucial for safe and compliant disposal.

  • Solid Waste: This includes unused or expired solid Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, contaminated weigh boats, and paper towels used for minor spills.

  • Liquid Waste: This includes solutions containing the dissolved compound and solvents used for rinsing contaminated glassware. Do not mix with incompatible waste streams. Benzothiazoles are incompatible with strong oxidizing agents and acids.[7][8]

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound should be placed in a designated sharps container.

  • Contaminated Labware: Glassware that cannot be effectively decontaminated should be treated as solid waste.

3. Waste Collection and Labeling:

  • Collect all waste in designated, leak-proof, and chemically compatible containers.[9] Unused chemicals should ideally remain in their original containers if the integrity is intact.[9]

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name: "Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate," and the approximate concentration and quantity.

4. Spill Management: In the event of a spill, follow these procedures:

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • The US National Oceanic and Atmospheric Administration (NOAA) recommends dampening solid spill material with 60-70% ethanol before transferring it to a suitable container.[7]

    • Use an absorbent paper dampened with 60-70% ethanol to clean the area.[7]

    • Place all cleanup materials in a sealed bag and dispose of as hazardous solid waste.[7]

    • Wash the contaminated surface with a soap and water solution.[7]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department for assistance.

5. Final Disposal:

  • Store sealed hazardous waste containers in a designated satellite accumulation area until they are collected by a certified hazardous waste disposal service.[9]

  • Never dispose of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate or its waste down the drain or in the regular trash.[5][6] This is to prevent the release into the environment where it can be harmful to aquatic life.

Environmental Considerations

Benzothiazoles are considered to be slowly biodegradable.[10] While wastewater treatment plants can offer some removal, constructed wetlands have shown higher efficiency.[11] This underscores the importance of preventing this compound from entering the sewer system. The environmental fate of many complex organic molecules is not fully understood, making responsible disposal a cornerstone of sustainable research.

By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, contributing to a safer laboratory environment and a healthier planet.

References

  • Wikipedia. Benzothiazole. [Link]

  • ResearchGate. Synthesis, reactions and antimicrobial activity of benzothiazoles. [Link]

  • Emory University. Environmental Health and Safety Office (EHSO) Manual - Hazardous Waste. [Link]

  • ACS Publications. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. [Link]

  • European Chemicals Agency (ECHA). Benzothiazole - Registration Dossier. [Link]

  • PubMed. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. [Link]

  • Acros Organics. Safety Data Sheet - Benzothiazole. [Link]

  • MDPI. Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. [Link]

  • ResearchGate. Occurrence, Sources, and Fate of Benzothiazoles in Municipal Wastewater Treatment Plants. [Link]

  • Ministry of Environment, Republic of China (Taiwan). Asbestos Information Zone-Substance Management and Waste Disposal-Environmental Regulations. [Link]

  • PubChem. Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate. [Link]

  • ResearchGate. Chemical structures of pharmacologically relevant benzothiazoles. [Link]

  • PubChem. 2-Amino-4-methylbenzothiazole. [Link]

  • IWA Publishing. Occurrence and fate of benzothiazoles and benzotriazoles in constructed wetlands. [Link]

  • Angene Chemical. Safety Data Sheet - 2-(4-Aminophenyl)-6-methylbenzothiazole. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.